molecular formula C34H66O4 B8049558 9-PAHSA-d4

9-PAHSA-d4

Cat. No.: B8049558
M. Wt: 542.9 g/mol
InChI Key: MHQWHZLXDBVXML-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-PAHSA-d4 (CAS 2704278-85-1) is a deuterium-labeled analog of 9-PAHSA, a bioactive lipid from the FAHFA family. It is specifically designed for use as an internal standard in quantitative mass spectrometry-based research, ensuring accurate measurement of endogenous 9-PAHSA levels in biological samples such as serum and tissues . Research into the parent compound, 9-PAHSA, has revealed significant roles in metabolic and cardiovascular health. Studies show that 9-PAHSA levels are significantly lower in the serum of patients with type 2 diabetes mellitus (T2DM) compared to non-diabetic subjects . In pre-clinical models, administration of 9-PAHSA has been demonstrated to reduce blood glucose, ameliorate carotid vascular calcification, and attenuate myocardial hypertrophy and dysfunction . These beneficial effects are associated with mechanisms such as the promotion of autophagic flux and the down-regulation of the Akt/mTOR signaling pathway . By incorporating a stable deuterium isotope, this compound maintains nearly identical chemical properties to the non-labeled compound while being distinguishable by mass spectrometry. This makes it an indispensable tool for researchers investigating the physiological and pathophysiological roles of FAHFAs in conditions like diabetes, insulin resistance, and cardiovascular complications . This product is intended for research purposes only and is not approved for human or diagnostic use.

Properties

IUPAC Name

9-(7,7,8,8-tetradeuteriohexadecanoyloxy)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i14D2,15D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-QZPARXMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-PAHSA-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the deuterated lipid 9-PAHSA-d4, its core functions as an internal standard, and the multifaceted biological roles of its non-deuterated counterpart, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA).

This guide provides a comprehensive overview of this compound, a critical tool in the study of a novel class of bioactive lipids. Primarily utilized as an internal standard, this compound enables the precise quantification of endogenous 9-PAHSA, a lipid that has garnered significant attention for its therapeutic potential in metabolic and inflammatory diseases. This document details the physicochemical properties of this compound, outlines experimental protocols for its use, and delves into the functional significance of 9-PAHSA, supported by signaling pathway diagrams.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog, 9-PAHSA, are summarized below. This information is crucial for the accurate preparation of standards and experimental solutions.

PropertyThis compound9-PAHSA
Formal Name 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid[1]9-[(1-oxohexadecyl)oxy]-octadecanoic acid[2][3]
Molecular Formula C₃₄H₆₂D₄O₄[1]C₃₄H₆₆O₄[2]
Formula Weight 542.9538.9
CAS Number 2704278-85-11481636-31-0
Purity ≥99% deuterated forms (d₁-d₄)-
Formulation A solution in methyl acetateA 10 mg/ml solution in methyl acetate
Storage Temperature -20°C-
Stability ≥ 2 years≥ 2 years

Core Function of this compound: An Internal Standard

The primary and critical function of this compound is its use as an internal standard for the accurate quantification of 9-PAHSA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its deuteration, the substitution of four hydrogen atoms with deuterium, results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. This mass difference allows for its distinct detection in mass spectrometry, enabling researchers to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of 9-PAHSA measurements.

Biological Functions of 9-PAHSA

9-PAHSA is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It is formed by the esterification of palmitic acid to 9-hydroxy stearic acid. Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissues of insulin-resistant humans, highlighting its potential role in metabolic health.

Anti-Diabetic Effects

9-PAHSA has demonstrated significant anti-diabetic properties. It improves glucose tolerance and stimulates the secretion of insulin and glucagon-like peptide-1 (GLP-1). Furthermore, 9-PAHSA enhances glucose transport, in part through the activation of G-protein-coupled receptor 120 (GPR120). Chronic treatment with 9-PAHSA has been shown to improve insulin sensitivity and glucose tolerance in mouse models.

Anti-Inflammatory Properties

Beyond its metabolic benefits, 9-PAHSA exhibits potent anti-inflammatory effects. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway. Studies have shown that 9-PAHSA can reduce the secretion of pro-inflammatory cytokines.

Cardioprotective and Other Functions

Recent research has uncovered a cardioprotective role for 9-PAHSA. It has been shown to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. Additionally, 9-PAHSA has been found to prevent mitochondrial dysfunction in steatotic hepatocytes, suggesting a role in liver health.

Experimental Protocols

Quantification of 9-PAHSA in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 9-PAHSA from serum or plasma using this compound as an internal standard.

a) Sample Preparation and Lipid Extraction:

  • To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing a known amount of this compound (e.g., 10 ng/ml).

  • Vortex the mixture for 30 seconds and centrifuge to separate the organic and aqueous phases.

  • Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until analysis.

b) Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Re-suspend the lipid extract in a small volume of a non-polar solvent like hexane.

  • Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.

  • Wash the cartridge with the non-polar solvent to remove neutral lipids.

  • Elute the FAHFAs with a more polar solvent mixture, such as diethyl ether:acetic acid (98:2 v/v).

  • Dry the eluted fraction under nitrogen.

c) LC-MS/MS Analysis:

  • Reconstitute the dried extract in the mobile phase.

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

  • Separate the lipids using a C18 reversed-phase column with an appropriate gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like ammonium acetate or formic acid).

  • Perform mass spectrometric detection in negative ionization mode using multiple reaction monitoring (MRM).

  • Monitor the transitions for both 9-PAHSA (e.g., m/z 537 → 255) and this compound.

  • Quantify the amount of 9-PAHSA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Serum, Plasma, Tissue) AddIS Add Internal Standard (this compound) BiologicalSample->AddIS Extraction Liquid-Liquid Extraction (e.g., Folch method) AddIS->Extraction OrganicPhase Collect Organic Phase Extraction->OrganicPhase DryDown Dry Under Nitrogen OrganicPhase->DryDown Reconstitute Reconstitute in Non-polar Solvent DryDown->Reconstitute LoadSPE Load onto SPE Cartridge Reconstitute->LoadSPE Wash Wash to Remove Interferences LoadSPE->Wash Elute Elute FAHFAs Wash->Elute DryEluate Dry Eluate Elute->DryEluate ReconstituteFinal Reconstitute in Mobile Phase DryEluate->ReconstituteFinal Inject Inject into LC-MS/MS ReconstituteFinal->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 9-PAHSA quantification.

GPR120 Activation Assay

This protocol describes a cell-based assay to evaluate the activation of GPR120 by 9-PAHSA.

  • Cell Culture: Culture cells stably expressing GPR120 (e.g., HEK293 or CHO cells) in appropriate media.

  • Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 9-PAHSA or a known GPR120 agonist (positive control) and a vehicle control.

  • Signal Detection: Measure the downstream signaling events associated with GPR120 activation. This can include:

    • Calcium Mobilization: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measure changes in intracellular calcium concentration using a fluorescence plate reader.

    • β-arrestin Recruitment: Utilize a commercially available assay that measures the recruitment of β-arrestin to the activated receptor.

  • Data Analysis: Plot the response as a function of the compound concentration and determine the EC₅₀ value.

Signaling Pathways of 9-PAHSA

The biological effects of 9-PAHSA are mediated through its interaction with several key signaling pathways.

GPR120 and GPR40 Signaling

9-PAHSA is an agonist for GPR120 and a partial agonist for GPR40, both of which are G-protein coupled receptors involved in metabolic regulation. Activation of these receptors can lead to increased intracellular calcium, stimulation of insulin and GLP-1 secretion, and enhanced glucose uptake.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects GPR120 GPR120 Ca_Influx ↑ Intracellular Ca²⁺ GPR120->Ca_Influx Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake GPR40 GPR40 GPR40->Ca_Influx PAHSA 9-PAHSA PAHSA->GPR120 PAHSA->GPR40 Insulin_Secretion ↑ Insulin Secretion Ca_Influx->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion Ca_Influx->GLP1_Secretion

Caption: 9-PAHSA activation of GPR120/GPR40.

Autophagy Regulation

9-PAHSA has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA promotes autophagic flux, which is associated with reduced myocardial hypertrophy and improved cardiac function. This is thought to occur through the downregulation of the Akt-mTOR pathway and activation of the PI3KIII-BECN1 complex.

G cluster_pathway Autophagy Signaling PAHSA 9-PAHSA Akt Akt PAHSA->Akt PI3KIII PI3KIII PAHSA->PI3KIII BECN1 BECN1 PAHSA->BECN1 mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy PI3KIII->Autophagy BECN1->Autophagy

Caption: 9-PAHSA regulation of autophagy.

References

The Role of 9-PAHSA-d4 as a Gold Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their physiological roles and their potential as therapeutic targets. Among the recently discovered class of lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs) have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a prominent family of FAHFAs, with 9-PAHSA being a key isomer found in humans and mice.[2][3][4] To ensure the reliability of quantitative studies on 9-PAHSA, the use of a stable isotope-labeled internal standard is crucial. This guide provides a comprehensive overview of 9-PAHSA-d4, its application as an internal standard in lipidomics, detailed experimental protocols, and insights into the signaling pathways of its unlabeled counterpart, 9-PAHSA.

This compound is a deuterated form of 9-PAHSA, intended for use as an internal standard for the quantification of 9-PAHSA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is identical to 9-PAHSA, with the exception of four deuterium atoms, which provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures that this compound experiences similar extraction, derivatization, and ionization efficiencies as endogenous 9-PAHSA, thereby correcting for variations during sample preparation and analysis.

Core Principles of Internal Standardization in Lipidomics

An ideal internal standard should be a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the biological sample. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standardization in mass spectrometry-based lipidomics. By adding a known amount of the internal standard to the sample at the beginning of the workflow, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The final quantification is then based on the ratio of the analyte signal to the internal standard signal, which significantly improves the accuracy and precision of the measurement.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of 9-PAHSA and its deuterated internal standard, this compound, is presented below. While precise concentrations of 9-PAHSA can vary significantly between individuals, tissues, and disease states, research has consistently shown that its levels are reduced in the serum and adipose tissue of insulin-resistant humans.

Property9-PAHSAThis compound
Formal Name 9-[(1-oxohexadecyl)oxy]-octadecanoic acid9-[(1-oxohexadecyl)oxy-7,7',8,8'-d₄]-octadecanoic acid
CAS Number 1481636-31-02704278-85-1
Molecular Formula C₃₄H₆₆O₄C₃₄H₆₂D₄O₄
Formula Weight 538.9 g/mol 542.9 g/mol
Purity ≥98%≥99% deuterated forms (d₁-d₄)
Formulation A solution in methyl acetateA solution in methyl acetate

Experimental Protocols

The accurate quantification of 9-PAHSA using this compound as an internal standard involves a multi-step workflow, including lipid extraction, solid-phase extraction (SPE) for enrichment, and analysis by LC-MS/MS.

Lipid Extraction from Plasma and Adipose Tissue (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological matrices.

Materials:

  • Plasma or homogenized adipose tissue

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass vial, add the biological sample (e.g., 100 µL of plasma or a known amount of homogenized tissue).

  • Spike the sample with a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous 9-PAHSA levels.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for SPE.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is a critical step to remove interfering lipids and concentrate the FAHFAs prior to LC-MS analysis.

Materials:

  • Reconstituted lipid extract

  • Silica SPE cartridges (e.g., 500 mg)

  • Hexane

  • Ethyl acetate

  • SPE manifold

Procedure:

  • Condition the silica SPE cartridge by washing with hexane.

  • Load the reconstituted lipid extract onto the conditioned cartridge.

  • Wash the cartridge with a non-polar solvent, such as 95:5 (v/v) hexane:ethyl acetate, to elute neutral lipids like triglycerides and cholesterol esters.

  • Elute the FAHFAs (including 9-PAHSA and this compound) with a more polar solvent, typically 100% ethyl acetate.

  • Collect the eluate containing the enriched FAHFAs.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the final extract in a solvent compatible with the LC-MS system (e.g., methanol).

LC-MS/MS Analysis

The quantification of 9-PAHSA and this compound is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation and Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate
Gradient A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to achieve chromatographic separation of PAHSA isomers.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 9-PAHSA: Precursor ion (m/z) 537.5 → Product ions (m/z) 255.2 (palmitate), 281.2 (oleate fragment), 299.2 (hydroxystearate). This compound: Precursor ion (m/z) 541.5 → Product ions (m/z) 255.2, 281.2, 303.2.

Data Analysis: The concentration of 9-PAHSA in the sample is calculated by determining the peak area ratio of the endogenous 9-PAHSA to the this compound internal standard and comparing this ratio to a calibration curve generated using known concentrations of 9-PAHSA and a fixed concentration of this compound.

Signaling Pathways and Biological Context

9-PAHSA is not merely an endogenous metabolite but a signaling molecule with significant biological activities. Understanding its signaling pathways provides context for its quantification and its potential as a therapeutic agent.

Anti-Diabetic and Metabolic Signaling

9-PAHSA has been shown to improve glucose tolerance and insulin sensitivity. One of the key mechanisms is its interaction with G-protein coupled receptors (GPCRs), particularly GPR120.

PAHSA_Metabolic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake PAHSA_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates 9-PAHSA 9-PAHSA 9-PAHSA->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nucleus->Inflammatory_Genes Lipidomics_Workflow Sample_Collection 1. Sample Collection (Plasma, Adipose Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Lipid_Extraction SPE 4. Solid-Phase Extraction (FAHFA Enrichment) Lipid_Extraction->SPE LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 7. Quantification (Calibration Curve) Data_Processing->Quantification

References

Whitepaper: The Biological Significance of 9-PAHSA in Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Levels of these lipids, particularly 9-hydroxy stearic acid (9-PAHSA), are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels correlate strongly with insulin sensitivity.[1][3][4] Administration of 9-PAHSA in animal models of insulin resistance has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The mechanisms underlying these beneficial effects are multifactorial, involving the activation of G-protein coupled receptors (GPCRs) such as GPR120 and GPR40, leading to enhanced insulin-stimulated glucose uptake and potent anti-inflammatory actions. This technical guide provides an in-depth overview of the biological significance of 9-PAHSA in insulin resistance, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Introduction to 9-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) were first identified as a novel class of mammalian lipids in the adipose tissue of insulin-sensitive mice overexpressing the glucose transporter GLUT4. These lipids are composed of a fatty acid linked via an ester bond to a hydroxy fatty acid. Among the various isomers, 9-PAHSA is one of the most abundant and well-studied. A significant finding is that circulating and adipose tissue levels of 9-PAHSA are diminished in insulin-resistant individuals, suggesting a potential role in the pathophysiology of type 2 diabetes. Exogenous administration of 9-PAHSA has been shown to replicate many of the benefits of enhanced insulin sensitivity, including improved glucose homeostasis and reduced inflammation. These findings position 9-PAHSA as a molecule of significant interest for therapeutic development in metabolic diseases.

Mechanism of Action

The insulin-sensitizing effects of 9-PAHSA are mediated through a combination of receptor activation, enhancement of downstream insulin signaling, and suppression of inflammatory pathways that contribute to insulin resistance.

Receptor Activation: GPR120 and GPR40

9-PAHSA exerts many of its effects by acting as a ligand for G-protein coupled receptors.

  • GPR120 (FFAR4): A key receptor for 9-PAHSA, GPR120 is highly expressed in pro-inflammatory macrophages and mature adipocytes. In adipocytes, activation of GPR120 by 9-PAHSA stimulates Gαq/11 signaling, which is crucial for enhancing insulin-stimulated glucose uptake. In macrophages, 9-PAHSA binding to GPR120 initiates a potent anti-inflammatory cascade by recruiting β-arrestin 2, which ultimately inhibits the pro-inflammatory TLR and TNF-α signaling pathways.

  • GPR40 (FFAR1): 9-PAHSA has also been identified as a selective agonist for GPR40. Activation of GPR40 is involved in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and contributes to the improvements in glucose tolerance and insulin sensitivity observed in vivo.

Enhancement of Insulin Signaling and Glucose Uptake

A primary mechanism by which 9-PAHSA improves systemic glucose homeostasis is by augmenting insulin action in target tissues like adipose tissue, muscle, and liver.

  • GLUT4 Translocation: In adipocytes, 9-PAHSA potentiates insulin-stimulated glucose uptake. This occurs through a GPR120-dependent mechanism that enhances the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the circulation.

  • Hepatic Glucose Production: 9-PAHSA has been shown to enhance the ability of insulin to suppress endogenous glucose production (EGP) in the liver. This is a critical factor in lowering ambient glycemia. The mechanism involves both direct actions on hepatocytes and indirect effects mediated by the suppression of lipolysis in white adipose tissue (WAT).

  • Suppression of Lipolysis: In adipose tissue, 9-PAHSA enhances insulin's anti-lipolytic effect, reducing the release of free fatty acids (FFAs) into the circulation. Lowering FFA levels reduces the substrate supply for hepatic gluconeogenesis, thereby contributing to lower EGP and improved hepatic insulin sensitivity.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key driver of insulin resistance. 9-PAHSA exerts powerful anti-inflammatory effects, particularly in adipose tissue.

  • Inhibition of NF-κB Pathway: In macrophages, 9-PAHSA, acting through GPR120, can abolish lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. This prevents the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to impair insulin signaling.

  • Reduced Macrophage Infiltration: Treatment with GPR120 agonists has been shown to decrease adipose tissue macrophage (ATM) infiltration, a hallmark of inflammation in the adipose tissue of obese, insulin-resistant individuals.

Data Presentation: In Vivo and In Vitro Efficacy

The following tables summarize quantitative data from key studies investigating the effects of 9-PAHSA.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Animal Models

Parameter Animal Model Treatment Details Key Result Reference
Glucose Tolerance High-Fat Diet (HFD)-fed mice Acute oral gavage of 9-PAHSA Lowered basal glycemia at 30 min and improved glucose tolerance (reduced AUC).
Ambient Glycemia db/db mice 50 mg/kg/day 9-PAHSA by gavage for 2 weeks Significantly reduced fasting blood glucose compared to vehicle.
Hepatic Insulin Sensitivity HFD-fed mice Chronic 9-PAHSA treatment Enhanced insulin's action to suppress endogenous glucose production (EGP).
Systemic Insulin Sensitivity HFD-fed mice Chronic 9-PAHSA treatment (12 mg/kg/day) Improved insulin tolerance during an Insulin Tolerance Test (ITT).

| Insulin Secretion | HFD-fed mice | Acute oral gavage of 9-PAHSA | Enhanced glucose-stimulated insulin secretion 5 min after glucose administration. | |

Table 2: Effects of 9-PAHSA on Cellular Glucose Uptake and Signaling

Parameter Cell Model Treatment Details Key Result Reference
Glucose Uptake 3T3-L1 adipocytes 20µM 9-PAHSA for 6 days Increased glucose transport at submaximal and maximal insulin concentrations.
GLUT4 Translocation 3T3-L1 adipocytes 9-PAHSA treatment Enhanced insulin-stimulated GLUT4 translocation to the plasma membrane.

| GPR120 Dependence | 3T3-L1 adipocytes with GPR120 knockdown | siRNA-mediated knockdown of GPR120 | Completely reversed the enhanced effects of PAHSAs on insulin-stimulated glucose transport. | |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. The following are representative protocols from the literature.

In Vivo Mouse Studies: Oral Gavage and Glucose Tolerance Test
  • Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for 9-12 weeks to induce obesity and insulin resistance.

  • 9-PAHSA Administration: 9-PAHSA is typically dissolved in a vehicle such as a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water. For acute studies, a single dose (e.g., 50 mg/kg) is administered by oral gavage. For chronic studies, daily gavage or subcutaneous osmotic mini-pumps are used.

  • Oral Glucose Tolerance Test (OGTT):

    • Mice are fasted overnight (e.g., 12-14 hours).

    • A baseline blood glucose measurement is taken from the tail vein (t=0).

    • For acute studies, 9-PAHSA or vehicle is administered by oral gavage 30 minutes prior to the glucose challenge.

    • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

    • Blood glucose levels are measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose administration, using a glucometer.

    • The Area Under the Curve (AUC) is calculated to quantify glucose tolerance.

In Vitro Adipocyte Glucose Uptake Assay
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Mature adipocytes (7-14 days post-differentiation) are used for experiments.

  • Protocol:

    • Differentiated 3T3-L1 adipocytes are treated with 9-PAHSA (e.g., 20 µM) or vehicle (DMSO) for a specified period (e.g., 6 days).

    • Cells are serum-starved for 1-3 hours in Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with KRH buffer with or without insulin (submaximal and maximal concentrations) for 25-30 minutes to stimulate glucose uptake.

    • A solution containing radiolabeled [3H]-2-deoxyglucose or a fluorescent analog like 6-NBDG is added for a short period (e.g., 5-10 minutes).

    • The uptake reaction is stopped by washing the cells three times with ice-cold PBS.

    • Cells are lysed, and the amount of internalized deoxyglucose is quantified by liquid scintillation counting (for radiolabeled) or fluorescence measurement.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams (Graphviz)

GPR120_Insulin_Signaling 9-PAHSA Insulin Sensitizing Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds Gaq Gαq/11 GPR120->Gaq Activates GLUT4_vesicle GLUT4 Vesicle Gaq->GLUT4_vesicle Potentiates Translocation GLUT4_mem GLUT4 InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates Insulin Insulin Insulin->InsulinReceptor Binds Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to Membrane Glucose Glucose Glucose->GLUT4_mem Uptake GPR120_Anti_Inflammatory_Pathway 9-PAHSA Anti-Inflammatory Pathway in Macrophages cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 Arrestin β-arrestin 2 GPR120->Arrestin Recruits TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activates LPS LPS LPS->TLR4 Arrestin->TAK1 Inhibits IKK IKK Complex TAK1->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB_inactive NF-κB NFkB_active NF-κB IkB_NFkB->NFkB_active Releases Inflam_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Inflam_Genes Promotes InVivo_Workflow General Workflow for In Vivo Assessment of 9-PAHSA start Start: Select Animal Model (e.g., HFD-fed C57BL/6J mice) acclimatize Acclimatization & Baseline Measurements start->acclimatize randomize Randomize into Groups (Vehicle vs. 9-PAHSA) acclimatize->randomize treatment Chronic Daily Treatment (e.g., Oral Gavage) randomize->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Perform Metabolic Tests (OGTT, ITT) treatment->metabolic_tests termination Terminal Procedure: Collect Blood & Tissues metabolic_tests->termination analysis Analyze Samples: - Serum Biomarkers (Insulin, Cytokines) - Gene Expression (Adipose, Liver) - Western Blot (Signaling Proteins) termination->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End data_analysis->end

References

discovery of branched fatty acid esters of hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential.[1][2][3] First identified in 2014, these molecules have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in metabolic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the discovery of FAHFAs, their quantitative distribution, the experimental protocols for their analysis, and their known metabolic and signaling pathways.

The Initial Discovery of FAHFAs

The discovery of FAHFAs was a result of lipidomic analysis of adipose tissue from mice engineered to overexpress the glucose transporter GLUT4 specifically in their adipocytes (AG4OX mice). These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity. Researchers at the Salk Institute and Beth Israel Deaconess Medical Center identified a novel class of lipids that were 16- to 18-fold more abundant in the adipose tissue of these AG4OX mice compared to wild-type controls.

Through tandem mass spectrometry (MS/MS) and chemical synthesis, the structure of these lipids was determined to be a fatty acid esterified to a hydroxy fatty acid, leading to the name "fatty acid esters of hydroxy fatty acids" or FAHFAs. One of the most well-studied subfamilies is the palmitic acid esters of hydroxy stearic acids (PAHSAs), with isomers differing in the position of the ester linkage on the hydroxy stearic acid backbone.

Subsequent studies in humans revealed that FAHFA levels, particularly PAHSAs, are lower in the serum and adipose tissue of insulin-resistant individuals compared to insulin-sensitive controls, suggesting a potential role for FAHFA deficiency in the pathogenesis of type 2 diabetes. Oral administration of PAHSAs to mice was shown to lower blood glucose, improve glucose tolerance, and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1).

Data Presentation: Quantitative Levels of FAHFAs

The concentration of FAHFAs varies significantly across different tissues and physiological states. The following tables summarize the reported quantitative data for major FAHFA species in human and mouse samples.

Table 1: FAHFA Levels in Human Tissues and Plasma

FAHFA SpeciesSample TypeConcentration (nmol/L or pmol/mg)ConditionReference
Total PAHSAsSerumLower in insulin-resistant individualsInsulin Resistance
9-PAHSAPlasma~50% lower in insulin-resistant individualsInsulin Resistance
9-OAHSAPlasma374.0 ± 194.6 nMHealthy Subjects
9-POHSAPlasma1184.4 ± 526.1 nMHealthy Subjects
Total FAHFAsSerumLower in obese vs. non-obese (3.24 vs. 5.22 nmol/L)Obesity
Total FAHFAsSerumHigher in omnivores vs. vegetarians/vegans (12.82 vs. 5.86 nmol/L)Diet

Table 2: FAHFA Levels in Mouse Tissues

FAHFA SpeciesTissueConcentration (pmol/g or pmol/mg)Mouse ModelReference
Total FAHFAsWhite Adipose Tissue (WAT)16- to 18-fold higher in AG4OX miceAG4OX
9-PAHSAPerigonadal WAT (pgWAT)Higher in female vs. male miceC57BL/6J
9-PAHSASubcutaneous WAT (scWAT)Higher in female vs. male miceC57BL/6J
9-PAHSABrown Adipose Tissue (BAT)Higher in female vs. male miceC57BL/6J
FAHFAs & FAHFA-TGsAdipose Tissue80-90% lower in adipose-specific Atgl knockout miceAT-Atgl-KO

Experimental Protocols

The accurate quantification of FAHFAs requires specialized analytical techniques due to their low abundance and isomeric complexity. The following are detailed methodologies for the extraction and analysis of FAHFAs from biological samples.

Lipid Extraction from Tissues and Plasma/Serum

This protocol is adapted from established methods for FAHFA analysis.

Materials:

  • Tissue sample (e.g., 150 mg of white adipose tissue) or plasma/serum (e.g., 200 µL)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA) dissolved in chloroform

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • For tissue samples, homogenize the tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform containing the internal standards.

  • For plasma/serum samples, add the sample to a mixture of 1.3 mL PBS, 1.5 mL methanol, and 3 mL of chloroform with internal standards. Vortex for 30 seconds.

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase and transfer it to a new vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until further processing.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This SPE protocol is designed to enrich FAHFAs from the total lipid extract.

Materials:

  • Dried lipid extract

  • Chloroform

  • Silica SPE cartridge (e.g., Strata SI-1, 500 mg silica)

  • Ethyl acetate

  • Hexane

  • Positive pressure manifold or nitrogen source

Procedure:

  • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

  • Condition the cartridge with 6 mL of hexane.

  • Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.

  • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.

  • Elute the FAHFA fraction with 4 mL of ethyl acetate and collect the eluate.

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Store the enriched FAHFA fraction at -80°C until LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of FAHFA isomers.

Instrumentation:

  • UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)

  • Triple quadrupole mass spectrometer with a negative ionization source

LC Conditions:

  • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL of the sample reconstituted in 40 µL of methanol.

  • Run Time: Approximately 30 minutes.

MS Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Use one quantifier and one or two qualifier transitions per FAHFA isomer. Specific transitions should be optimized based on the instrument and standards.

Visualization of Pathways

FAHFA Metabolism

FAHFA homeostasis is regulated by a balance of biosynthesis and degradation. Adipose triglyceride lipase (ATGL) has been identified as a key biosynthetic enzyme, utilizing a transacylation reaction. Hormone-sensitive lipase (HSL) and other hydrolases are involved in their degradation.

FAHFA_Metabolism cluster_synthesis Biosynthesis TG Triglyceride (TG) FAHFA FAHFA TG->FAHFA FA donor DG Diglyceride (DG) TG->DG Lipolysis HFA Hydroxy Fatty Acid (HFA) HFA->FAHFA FAHFA_TG FAHFA-Triglyceride (Storage) FAHFA->FAHFA_TG Esterification FA_HFA FA + HFA FAHFA->FA_HFA Hydrolysis FA Fatty Acid (FA) DG->FA Lipolysis FAHFA_TG->FAHFA Lipolysis ATGL ATGL (Biosynthesis/ Transacylation) ATGL->FAHFA Catalyzes HSL HSL & other hydrolases (Degradation) HSL->FA_HFA Catalyzes

Caption: Overview of FAHFA metabolism, highlighting biosynthesis by ATGL and degradation.

FAHFA Signaling Pathway

FAHFAs exert their biological effects by activating specific G-protein coupled receptors (GPCRs). GPR120 and GPR40 have been identified as key receptors mediating the anti-diabetic effects of PAHSAs.

FAHFA_Signaling FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 Binds GPR40 GPR40 FAHFA->GPR40 Binds Adipocyte Adipocyte GPR120->Adipocyte L_Cell Intestinal L-cell GPR120->L_Cell Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory Pancreatic_Beta_Cell Pancreatic β-cell GPR40->Pancreatic_Beta_Cell Glucose_Uptake ↑ Insulin-stimulated Glucose Uptake Adipocyte->Glucose_Uptake Insulin_Secretion ↑ Glucose-stimulated Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion L_Cell->GLP1_Secretion

Caption: FAHFA signaling through GPR120 and GPR40 to regulate metabolic and inflammatory responses.

Experimental Workflow for FAHFA Analysis

The overall workflow for the analysis of FAHFAs from biological samples involves several key steps, from sample collection to data analysis.

FAHFA_Workflow Sample Biological Sample (Tissue, Plasma, Serum) Extraction Lipid Extraction (with Internal Standards) Sample->Extraction SPE Solid-Phase Extraction (SPE) (FAHFA Enrichment) Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Analysis (Quantification & Isomer Profiling) LCMS->Data

Caption: A streamlined experimental workflow for the analysis of FAHFAs.

Conclusion and Future Directions

The discovery of FAHFAs has opened up a new field of lipid research with significant implications for human health. These endogenous lipids represent a novel signaling pathway that regulates glucose homeostasis and inflammation. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of these promising molecules.

Future research will likely focus on elucidating the complete biosynthetic and degradative pathways of the diverse FAHFA families, identifying additional receptors and downstream signaling targets, and exploring the therapeutic potential of FAHFA supplementation or modulation in clinical trials for metabolic and inflammatory diseases. The continued development of advanced analytical techniques will be crucial for unraveling the full scope of FAHFA biology.

References

9-PAHSA-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-PAHSA-d4, a deuterated analog of the bioactive lipid 9-PAHSA. It covers the chemical structure, physicochemical properties, biological significance of the parent compound, and the primary application of the deuterated form as an internal standard in quantitative analysis. Detailed experimental methodologies and signaling pathway diagrams are included to support advanced research and development.

Introduction to 9-PAHSA and its Deuterated Analog

9-PAHSA (Palmitic acid-9-hydroxy-stearic acid) is an endogenous lipid belonging to the class of branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1][2]. These lipids have emerged as significant signaling molecules with beneficial effects on glucose metabolism and immune function[3]. 9-PAHSA, specifically, is one of the most abundant FAHFA isomers found in human serum and adipose tissue and its levels are correlated with insulin sensitivity[1][4]. Reduced levels of 9-PAHSA are observed in insulin-resistant humans, highlighting its potential as a therapeutic target for metabolic diseases.

This compound is a stable, isotopically labeled version of 9-PAHSA, where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. Due to this mass difference, this compound is an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of endogenous 9-PAHSA levels in biological matrices.

Chemical Structure and Physicochemical Properties

9-PAHSA is formed by the esterification of palmitic acid to the hydroxyl group of 9-hydroxy stearic acid. In this compound, the four deuterium atoms are located on the stearic acid chain at positions 7, 7', 8, and 8'.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid
CAS Number 2704278-85-1
Molecular Formula C₃₄H₆₂D₄O₄
Formula Weight 542.9 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solution in methyl acetate

Table 2: Physicochemical Properties of 9-PAHSA (Non-deuterated)

PropertyValueReference
Formal Name 9-[(1-oxohexadecyl)oxy]-octadecanoic acid
CAS Number 1481636-31-0
Molecular Formula C₃₄H₆₆O₄
Formula Weight 538.9 g/mol
Melting Point 33.5 °C
Formulation A solid or in solution

Table 3: Solubility Data for 9-PAHSA and this compound

SolventSolubilityReference
DMF 20 mg/mL
DMSO 15 mg/mL
Ethanol 20 mg/mL
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

Biological Activity and Signaling Pathways of 9-PAHSA

9-PAHSA exhibits significant anti-diabetic and anti-inflammatory properties. It has been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake. These effects are primarily mediated through its interaction with G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Upon binding to GPR120, 9-PAHSA initiates a signaling cascade that can lead to various cellular responses. One of the key anti-inflammatory mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory pathway. Activation of GPR120 by 9-PAHSA can suppress the activation of NF-κB, a critical transcription factor for inflammatory cytokine production. This leads to a reduction in the secretion of pro-inflammatory cytokines, thereby attenuating inflammation. Additionally, 9-PAHSA has been found to promote the "browning" of white adipose tissue, which increases thermogenesis and may counteract obesity.

GPR120_Signaling_Pathway 9-PAHSA Signaling Pathway via GPR120 PAHSA 9-PAHSA GPR120 GPR120 Receptor PAHSA->GPR120 Binds & Activates NFkB_pathway NF-κB Activation GPR120->NFkB_pathway Inhibits Glucose_Uptake Enhanced Glucose Uptake GPR120->Glucose_Uptake Promotes LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Leads to Inflammation Inflammatory Cytokine Production (e.g., IL-12, TNFα) NFkB_pathway->Inflammation Promotes LCMS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., 200µL Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (Negative Ion Mode, MRM) LC->MS Data Data Processing (Peak Area Integration) MS->Data Quant Quantification (Ratio to Internal Standard) Data->Quant

References

The FAHFA Family of Lipids: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

First identified in 2014, the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the FAHFA family, including their structure, nomenclature, and diverse biological activities. It details the key signaling pathways modulated by FAHFAs and presents a summary of experimental methodologies for their study, catering to researchers and professionals in the field of drug development.

Introduction to the FAHFA Family of Lipids

FAHFAs are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid.[2] The nomenclature designates the fatty acid followed by the hydroxy fatty acid, with a number indicating the position of the ester bond on the hydroxy fatty acid. For example, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[2] Since their initial discovery in the adipose tissue of glucose transporter 4 (GLUT4) overexpressing mice, numerous FAHFA families have been identified in various mammalian tissues, including serum, breast milk, and meconium, as well as in plants and foods.

The structural diversity of FAHFAs is vast, with variations in both the fatty acid and hydroxy fatty acid components, as well as the position of the ester linkage, leading to a multitude of regioisomers. This structural variety contributes to the diverse biological activities observed across different FAHFA species.

Biological Activities of FAHFAs

FAHFAs have emerged as critical signaling molecules with significant therapeutic potential, primarily due to their beneficial effects on glucose metabolism and inflammation.

Anti-Diabetic Effects

Numerous studies have demonstrated the potent anti-diabetic properties of FAHFAs. Administration of specific FAHFAs, such as 5- and 9-PAHSA, has been shown to lower blood glucose levels and improve glucose tolerance in mouse models of insulin resistance. These effects are mediated through several mechanisms:

  • Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

  • Increased GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.

  • Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes and improve overall insulin sensitivity.

Levels of certain FAHFA isomers, particularly PAHSAs, are positively correlated with insulin sensitivity in humans, with lower levels observed in insulin-resistant individuals.

Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory activity across various models. They can attenuate pro-inflammatory cytokine production by immune cells such as macrophages and dendritic cells. For instance, 9-PAHSA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses. This anti-inflammatory action is crucial in the context of metabolic diseases, as chronic low-grade inflammation is a key contributor to insulin resistance.

Some polyunsaturated FAHFAs, such as those derived from docosahexaenoic acid (DHA), also possess pro-resolving properties, actively promoting the resolution of inflammation.

Signaling Pathways

The biological effects of FAHFAs are mediated through specific signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role.

GPR120-Mediated Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for long-chain fatty acids, including omega-3 fatty acids and FAHFAs. Activation of GPR120 by FAHFAs in adipocytes enhances insulin-stimulated glucose uptake. In the gut, GPR120 activation is implicated in the stimulation of GLP-1 secretion from enteroendocrine L-cells. The anti-inflammatory effects of FAHFAs are also, at least in part, mediated through GPR120.

FAHFA_GPR120_Signaling cluster_adipocyte cluster_enteroendocrine cluster_macrophage FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds and Activates Adipocyte Adipocyte GPR120->Adipocyte Enteroendocrine_Cell Enteroendocrine Cell GPR120->Enteroendocrine_Cell Macrophage Macrophage GPR120->Macrophage Glucose_Uptake ↑ Insulin-stimulated Glucose Uptake Adipocyte->Glucose_Uptake GLP1_Secretion ↑ GLP-1 Secretion Enteroendocrine_Cell->GLP1_Secretion Inflammation ↓ Pro-inflammatory Cytokine Production Macrophage->Inflammation

GLP-1 Secretion Pathway

The stimulation of GLP-1 secretion is a critical mechanism underlying the anti-diabetic effects of FAHFAs. While GPR120 is implicated, some studies suggest that other receptors, such as Free Fatty Acid Receptor 1 (FFAR1 or GPR40), may also be involved in mediating GLP-1 release in response to fatty acids.

GLP1_Secretion_Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Activation Enteroendocrine_L_Cell Enteroendocrine L-Cell Intracellular_Signaling Intracellular Signaling (e.g., ↑ Ca²⁺) GPR120->Intracellular_Signaling Initiates GLP1_Vesicle GLP-1 Vesicle Intracellular_Signaling->GLP1_Vesicle Triggers Fusion GLP1_Release GLP-1 Release GLP1_Vesicle->GLP1_Release Exocytosis

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on FAHFA biological activity.

Table 1: Effects of PAHSAs on Glucose Metabolism in High-Fat Diet (HFD)-Fed Mice

FAHFA IsomerDosageRouteDurationEffect on Glucose ToleranceEffect on Insulin SensitivityReference
5-PAHSA25 mg/kgOral gavageAcuteImproved-
9-PAHSA25 mg/kgOral gavageAcuteImproved-
9-PAHSA20 µMIn vitro (adipocytes)24 hours-Potentiated insulin-stimulated glucose transport

Table 2: Anti-Inflammatory Effects of FAHFAs on Macrophages

FAHFA IsomerCell TypeStimulusConcentrationEffect on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6)Reference
9-PAHSARAW 264.7LPS-Inhibited production
9-POHSARAW 264.7LPS-Suppressed gene expression
9-OAHSARAW 264.7LPS-Suppressed gene expression
13-DHAHLAMacrophagesLPS-Reduced activation

Experimental Protocols

Detailed methodologies are crucial for the accurate study of FAHFAs. The following outlines key experimental protocols.

FAHFA Extraction and Quantification

The analysis of FAHFAs is challenging due to the large number of regioisomers and their low abundance in biological samples. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for their detection and quantification.

Protocol: Solid-Phase Extraction (SPE) and LC-MS Analysis of FAHFAs from Adipose Tissue

  • Lipid Extraction: Homogenize frozen adipose tissue in a suitable solvent mixture (e.g., chloroform:methanol).

  • Internal Standard Spiking: Add a known amount of an isotope-labeled FAHFA internal standard (e.g., ¹³C-PAHSA) for accurate quantification.

  • Solid-Phase Extraction:

    • Condition a silica cartridge with hexane.

    • Load the crude lipid extract onto the column.

    • Elute neutral lipids with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Elute the non-esterified FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • LC-MS Analysis:

    • Dry the FAHFA fraction, reconstitute in a suitable solvent (e.g., methanol), and inject into the LC-MS system.

    • Employ a C18 reversed-phase column for chromatographic separation.

    • Use a gradient elution with mobile phases such as methanol/water and isopropanol/methanol containing formic acid and ammonium formate.

    • Detect and quantify FAHFAs using mass spectrometry in negative electrospray ionization (ESI) mode, often with multiple reaction monitoring (MRM) for targeted analysis.

FAHFA_Extraction_Workflow Start Adipose Tissue Sample Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Start->Lipid_Extraction SPE Solid-Phase Extraction (Silica) Lipid_Extraction->SPE Elute_Neutral Elute Neutral Lipids (Hexane:Ethyl Acetate) SPE->Elute_Neutral Elute_FAHFA Elute FAHFAs (Ethyl Acetate) SPE->Elute_FAHFA LC_MS LC-MS Analysis Elute_FAHFA->LC_MS Quantification Quantification LC_MS->Quantification

In Vitro Assessment of Biological Activity

Protocol: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

  • FAHFA Treatment: Treat differentiated adipocytes with the desired concentration of FAHFA or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Glucose Uptake Assay:

    • Wash the cells and incubate in a glucose-free medium.

    • Stimulate with insulin for a defined period.

    • Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) and incubate to allow for uptake.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter to determine the rate of glucose uptake.

In Vivo Assessment of Biological Activity

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Model: Use an appropriate mouse model, such as high-fat diet-fed mice, to induce insulin resistance.

  • FAHFA Administration: Administer the FAHFA of interest (e.g., 5- or 9-PAHSA) or vehicle control via oral gavage.

  • Fasting: Fast the mice for a specified period (e.g., 6 hours) prior to the glucose challenge.

  • Glucose Challenge: Administer a bolus of glucose via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion and Future Directions

The discovery of the FAHFA family of lipids has opened up new avenues for understanding the intricate interplay between lipid metabolism, glucose homeostasis, and inflammation. Their potent anti-diabetic and anti-inflammatory properties make them promising therapeutic targets for metabolic diseases. Further research is needed to fully elucidate the biosynthetic and degradative pathways of FAHFAs, identify all their receptors and signaling mechanisms, and explore the full therapeutic potential of the vast array of FAHFA isomers. The development of robust and high-throughput analytical methods will be crucial for advancing our understanding of these fascinating bioactive lipids and translating these findings into novel therapies.

References

The Metabolism of 9-Palmitic Acid Hydroxy Stearic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biosynthesis, Degradation, and Signaling of a Novel Bioactive Lipid

This technical guide provides a comprehensive overview of the metabolism of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a recently discovered endogenous lipid with significant anti-diabetic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its role in health and disease.

Introduction

9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. It is formed by the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Endogenously synthesized in mammals, 9-PAHSA has emerged as a critical signaling molecule, with its levels closely correlated with insulin sensitivity. Reduced levels of 9-PAHSA have been observed in the serum and adipose tissue of insulin-resistant humans and in animal models of obesity and type 2 diabetes[1][2][3][4][5]. This guide delves into the core aspects of 9-PAHSA metabolism, including its biosynthesis, degradation, and the signaling pathways it modulates.

Biosynthesis of 9-PAHSA

The biosynthesis of 9-PAHSA is a stereospecific process, with a preference for the formation of the R-enantiomer, R-9-PAHSA. The primary precursor for this synthesis is 9-hydroxystearic acid (9-HSA). The reaction involves the esterification of the 9-hydroxyl group of 9-HSA with palmitic acid. While the specific acyltransferase responsible for this reaction has not yet been identified, experimental evidence strongly suggests an enzymatic rather than a non-enzymatic process.

Putative pathways for the generation of the 9-HSA precursor involve enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups onto fatty acids. Additionally, peroxiredoxin 6 (PRDX6) has been implicated due to its phospholipase A2 and lysophosphatidylcholine acyltransferase activities, which could generate and remodel phospholipids containing hydroxy fatty acids. The final esterification step to form 9-PAHSA is thought to be catalyzed by an unknown acyltransferase, potentially a diacylglycerol O-acyltransferase (DGAT) family member.

Experimental Protocol: In Vitro Biosynthesis of 9-PAHSA in Cell Culture

This protocol is adapted from studies demonstrating the cellular synthesis of 9-PAHSA from its precursor.

Objective: To qualitatively and quantitatively assess the biosynthesis of 9-PAHSA in a cellular model.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • R-9-hydroxystearic acid (R-9-HSA) and S-9-hydroxystearic acid (S-9-HSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Ethyl Acetate, Hexane

  • Solid-phase extraction (SPE) silica cartridges

  • LC-MS grade solvents

  • Internal standard (e.g., ¹³C-labeled 9-PAHSA)

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~80% confluency in 6-well plates.

  • Precursor Incubation: Replace the culture medium with fresh medium containing either R-9-HSA or S-9-HSA at a final concentration of 100 µM. Incubate for 2-4 hours at 37°C.

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 1 mL of a 1:2 (v/v) chloroform:methanol solution to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add the internal standard.

    • Add 1 mL of chloroform and vortex.

    • Add 1 mL of water and vortex.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition a silica SPE cartridge with hexane.

    • Load the dried lipid extract reconstituted in a small volume of chloroform.

    • Wash with 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute the FAHFA fraction with ethyl acetate.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the sample in an appropriate solvent (e.g., methanol).

    • Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Use a suitable C18 column for chromatographic separation.

    • Quantify 9-PAHSA by comparing its peak area to that of the internal standard.

Degradation of 9-PAHSA

The degradation of 9-PAHSA is also a stereoselective process, primarily carried out by carboxyl ester lipase (CEL), also known as bile salt-stimulated lipase. CEL preferentially hydrolyzes the S-enantiomer, S-9-PAHSA, into palmitic acid and 9-HSA. This enzymatic degradation is a key step in regulating the levels and activity of 9-PAHSA in the body.

Experimental Protocol: In Vitro Hydrolysis of 9-PAHSA by Carboxyl Ester Lipase

Objective: To determine the stereoselective hydrolysis of 9-PAHSA enantiomers by CEL.

Materials:

  • Recombinant human Carboxyl Ester Lipase (CEL)

  • R-9-PAHSA, S-9-PAHSA, and racemic 9-PAHSA

  • Tris-HCl buffer (pH 7.5)

  • Sodium cholate

  • LC-MS grade solvents

  • Internal standard (e.g., ¹³C-labeled palmitic acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer

    • Sodium cholate (to a final concentration that supports CEL activity)

    • R-9-PAHSA, S-9-PAHSA, or racemic 9-PAHSA (substrate)

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant CEL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol). Add the internal standard.

  • Lipid Extraction: Perform a Bligh-Dyer extraction as described in the biosynthesis protocol.

  • LC-MS Analysis: Analyze the organic phase by LC-MS to quantify the remaining 9-PAHSA substrate and the product, palmitic acid.

  • Data Analysis: Calculate the rate of hydrolysis for each enantiomer to determine the stereoselectivity of CEL.

Quantitative Data on 9-PAHSA Metabolism

While detailed enzyme kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the enzymes involved in 9-PAHSA metabolism are not yet fully elucidated, studies have provided valuable quantitative data on the levels of 9-PAHSA in various biological contexts.

Table 1: Concentration of 9-PAHSA in Human and Murine Tissues

SpeciesTissue/FluidCondition9-PAHSA Concentration/LevelReference
HumanSerumInsulin-resistantReduced
HumanSerumType 2 DiabetesSignificantly lower than non-diabetic controls
HumanAdipose TissueInsulin-resistantReduced
MouseSerumHigh-fat diet-induced obesityReduced
MouseAdipose TissueHigh-fat diet-induced obesityReduced
MouseAdipose TissueAG4OX (insulin-sensitive)16-18 fold higher than wild-type

Table 2: In Vitro Activity of 9-PAHSA

AssayCell Line9-PAHSA ConcentrationEffectReference
Glucose Uptake3T3-L1 adipocytes10 µMEnhanced insulin-stimulated glucose uptake
GPR40 ActivationHEK293 cellsEC₅₀ in µM rangeActivation of GPR40 signaling
Anti-inflammatoryMacrophages10-100 µMReduction of LPS-induced chemokine secretion

Signaling Pathways of 9-PAHSA

9-PAHSA exerts many of its biological effects by acting as a signaling molecule, primarily through the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). 9-PAHSA is a selective agonist for GPR40.

Upon binding of 9-PAHSA, GPR40 activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key downstream signal that mediates various cellular responses, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Some studies also suggest a link between GPR40 activation and the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 MAPK. Another G-protein coupled receptor, GPR120, has also been implicated in mediating the effects of 9-PAHSA on adipocyte browning and enhancing insulin-stimulated glucose uptake.

Experimental Protocol: Measurement of Intracellular Calcium Flux

Objective: To measure the increase in intracellular calcium concentration in response to 9-PAHSA-mediated GPR40 activation.

Materials:

  • HEK293 cells stably expressing GPR40

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 9-PAHSA

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed GPR40-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add HBSS to the wells and measure the baseline fluorescence for a few minutes using a fluorescence plate reader.

  • Stimulation: Add 9-PAHSA at various concentrations to the wells and immediately start recording the fluorescence signal over time.

  • Controls: In separate wells, add ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve to quantify the effect of 9-PAHSA.

Visualizations of Metabolic and Signaling Pathways

To aid in the understanding of the complex processes involved in 9-PAHSA metabolism, the following diagrams illustrate the key pathways and experimental workflows.

9-PAHSA_Metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation Palmitic Acid Palmitic Acid Acyltransferase Acyltransferase Palmitic Acid->Acyltransferase 9-HSA 9-Hydroxystearic Acid 9-HSA->Acyltransferase R-9-PAHSA R-9-PAHSA (Preferred) Acyltransferase->R-9-PAHSA S-9-PAHSA S-9-PAHSA (Preferred Substrate) CEL Carboxyl Ester Lipase S-9-PAHSA->CEL Palmitic Acid_deg Palmitic Acid CEL->Palmitic Acid_deg 9-HSA_deg 9-Hydroxystearic Acid CEL->9-HSA_deg

Caption: Overview of the stereoselective metabolism of 9-PAHSA.

GPR40_Signaling 9-PAHSA 9-PAHSA GPR40 GPR40 9-PAHSA->GPR40 Gaq11 Gαq/11 GPR40->Gaq11 PLC Phospholipase C Gaq11->PLC IP3 IP₃ PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_increase ↑ Intracellular [Ca²⁺] ER->Ca2_increase releases Ca²⁺ Ca2_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca2_increase->Cellular_Response

Caption: The GPR40 signaling pathway activated by 9-PAHSA.

Experimental_Workflow_LCMS Sample Tissue/Cell Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Enrichment SPE Enrichment Extraction->Enrichment Analysis LC-MS/MS Analysis (MRM) Enrichment->Analysis Quantification Data Quantification Analysis->Quantification

Caption: A typical experimental workflow for 9-PAHSA quantification.

Conclusion

The study of 9-PAHSA metabolism is a rapidly evolving field with significant implications for understanding and treating metabolic and inflammatory diseases. This guide has summarized the current knowledge of its biosynthesis, degradation, and signaling pathways, and has provided detailed experimental protocols to facilitate further research. While the precise enzymatic machinery for 9-PAHSA synthesis remains to be fully characterized, the available data clearly indicate its importance as a bioactive lipid. Future research focused on identifying the key enzymes and elucidating the detailed kinetics of these metabolic processes will be crucial for developing novel therapeutic strategies targeting this pathway.

References

Methodological & Application

Application Note: Quantification of 9-PAHSA in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-palmitic acid hydroxy stearic acid (9-PAHSA) in biological samples. This method employs a stable isotope-labeled internal standard, 9-PAHSA-d4, to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This methodology is intended for researchers, scientists, and drug development professionals investigating the roles of 9-PAHSA in various physiological and pathological processes.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Among the various isomers, 9-PAHSA has garnered significant interest for its biological activities, including improving glucose tolerance and modulating immune responses.[2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these low-abundance lipids. The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and analysis.[3][4]

Experimental Protocol

Materials and Reagents
  • 9-PAHSA analytical standard

  • This compound internal standard

  • LC-MS grade methanol, chloroform, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

A combination of LLE followed by SPE is recommended for optimal sample cleanup.

  • Spiking of Internal Standard: To 100 µL of biological sample (e.g., plasma), add a known amount of this compound solution in methanol.

  • Liquid-Liquid Extraction:

    • Add 300 µL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the collected organic extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the PAHSAs with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient 33% B to 95% B over 10 min, hold at 95% B for 2 min, return to 33% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Spray Voltage -3.5 kV
Vaporizer Temp. 300°C
Capillary Temp. 325°C
Sheath Gas 35 (arbitrary units)
Aux Gas 10 (arbitrary units)
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for 9-PAHSA and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
9-PAHSA537.5255.225
9-PAHSA537.5281.220
This compound541.5255.225

Note: The fragmentation of 9-PAHSA typically yields major product ions corresponding to the palmitate anion (m/z 255.2) and a fragment from the hydroxystearic acid moiety (m/z 281.2).The deuterated internal standard will have a precursor ion shifted by the mass of the deuterium labels, but can share a common product ion with the analyte.

Data Presentation

Table 2: Example Quantitative Data of PAHSA Isomers in Mouse Adipose Tissue

PAHSA IsomerConcentration (pmol/g tissue)
5-PAHSA150 ± 25
9-PAHSA 850 ± 70
12-PAHSA220 ± 30
13-PAHSA180 ± 20

This table summarizes hypothetical quantitative data to illustrate the typical distribution of PAHSA isomers found in biological tissues, with 9-PAHSA often being one of the more abundant isomers.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction lle->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: LC-MS/MS workflow for 9-PAHSA quantification.

9-PAHSA Signaling Pathways

9-PAHSA has been shown to exert its biological effects through various signaling pathways. It can act as a ligand for G-protein coupled receptors and influence downstream inflammatory and metabolic pathways.

signaling_pathway cluster_gpr GPR120 Activation cluster_nfkb NF-κB Pathway Inhibition cluster_pi3k PI3K/AKT/mTOR Pathway Modulation pahsa 9-PAHSA gpr120 GPR120 pahsa->gpr120 Agonist nfkb NF-κB Activation pahsa->nfkb Inhibits pi3k PI3K pahsa->pi3k Activates browning Adipocyte Browning gpr120->browning lps LPS lps->nfkb inflammation Inflammation nfkb->inflammation akt AKT pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy

Caption: Key signaling pathways modulated by 9-PAHSA.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of 9-PAHSA in biological matrices using this compound as an internal standard. The described protocol, including sample preparation and instrument parameters, offers the necessary sensitivity and accuracy for researchers studying the roles of this important lipid mediator. The provided diagrams illustrate the experimental workflow and the key signaling pathways influenced by 9-PAHSA, offering a comprehensive resource for professionals in life sciences and drug development.

References

Application Notes and Protocols for 9-PAHSA Analysis in Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Among these, 9-PAHSA has garnered considerable interest for its therapeutic potential. Accurate quantification of 9-PAHSA in adipose tissue is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic diseases. This document provides a detailed protocol for the sample preparation of 9-PAHSA from adipose tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Quantitative Performance of 9-PAHSA Analysis

The following table summarizes the typical analytical performance parameters for the quantification of 9-PAHSA in adipose tissue using the described protocol. Please note that these values can vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueNotes
Recovery > 85%Recovery is highly dependent on the efficiency of the lipid extraction and solid-phase extraction (SPE) steps. The use of an internal standard is critical for accurate correction of any sample loss.
Limit of Detection (LOD) 1 - 10 ng/mLThe LOD is influenced by the sensitivity of the mass spectrometer and the cleanliness of the sample. Background from SPE columns can affect the LOD.[3]
Limit of Quantification (LOQ) 5 - 25 ng/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99A linear calibration curve should be established over the expected concentration range of 9-PAHSA in the samples.

Experimental Protocols

I. Lipid Extraction from Adipose Tissue

This protocol is a modification of the widely used Folch and Bligh-Dyer lipid extraction methods, optimized for the recovery of PAHSAs from the lipid-rich matrix of adipose tissue.

Materials:

  • Adipose tissue (~150 mg)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Internal Standard (IS): ¹³C₄-9-PAHSA (or other suitable stable isotope-labeled standard)

  • Dounce homogenizer

  • Centrifuge capable of 2,200 x g and 4°C

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Place approximately 150 mg of frozen adipose tissue in a pre-chilled glass dounce homogenizer on ice.

    • Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform.

    • Spike the chloroform with a known amount of ¹³C₄-9-PAHSA internal standard (e.g., 5 pmol/sample) prior to adding it to the homogenization mixture.[3]

    • Thoroughly homogenize the tissue on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.[3]

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface between the two layers.

  • Drying:

    • Dry the collected organic phase under a gentle stream of nitrogen until all the solvent has evaporated.

    • The dried lipid extract can be stored at -80°C until further processing.

II. Solid-Phase Extraction (SPE) for 9-PAHSA Enrichment

Due to the high abundance of triglycerides in adipose tissue extracts, which can interfere with LC-MS analysis, an enrichment step for PAHSAs is necessary. This SPE protocol effectively separates PAHSAs from more nonpolar lipids.

Materials:

  • Dried lipid extract from the previous step

  • Silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Chloroform, HPLC grade

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge with 6 mL of hexane.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute the highly nonpolar lipids, such as triglycerides. Discard this fraction.

  • Elution of FAHFAs:

    • Elute the FAHFA fraction, which includes 9-PAHSA, with 4 mL of ethyl acetate.

    • Collect this fraction in a clean glass vial.

  • Drying:

    • Dry the collected FAHFA fraction under a gentle stream of nitrogen.

    • The purified extract is now ready for reconstitution in a suitable solvent for LC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_spe SPE Protocol start Start: Adipose Tissue Sample (~150mg) homogenization Homogenization (PBS, Methanol, Chloroform + IS) start->homogenization centrifugation Phase Separation (Centrifugation at 2,200g, 4°C) homogenization->centrifugation organic_phase Collect Lower Organic Phase centrifugation->organic_phase drying1 Dry Under Nitrogen organic_phase->drying1 reconstitution1 Reconstitute in Chloroform drying1->reconstitution1 spe Solid-Phase Extraction (SPE) sample_loading Load Sample reconstitution1->sample_loading spe_conditioning Condition Silica Cartridge (Hexane) spe_conditioning->sample_loading wash Wash with 5% Ethyl Acetate in Hexane (Elute Neutral Lipids) sample_loading->wash elution Elute FAHFAs with Ethyl Acetate wash->elution drying2 Dry Under Nitrogen elution->drying2 reconstitution2 Reconstitute for LC-MS Analysis drying2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms end End: 9-PAHSA Quantification lcms->end

Caption: Experimental workflow for 9-PAHSA extraction from adipose tissue.

9-PAHSA Signaling Pathways

signaling_pathway pahsa 9-PAHSA gpr120 GPR120 pahsa->gpr120 Activates akt_mtor p-AKT/mTOR/PI3KIII-BECN-1 Pathway pahsa->akt_mtor Modulates nfkb NF-κB Pathway gpr120->nfkb Inhibits browning Adipocyte Browning gpr120->browning Promotes lps LPS lps->nfkb Activates inflammation Inflammatory Cytokine Secretion nfkb->inflammation Induces autophagy Autophagy Regulation akt_mtor->autophagy

Caption: Signaling pathways of 9-PAHSA in adipocytes.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the procedure for their specific experimental conditions and instrumentation. The use of appropriate safety precautions is essential when handling organic solvents.

References

Solid-Phase Extraction Protocol for the Enrichment of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties. Accurate quantification and biological investigation of these molecules often require an enrichment step to isolate them from complex biological matrices. Solid-phase extraction (SPE) is a critical technique for this purpose, enabling the removal of interfering lipids and contaminants that can suppress signal and impair chromatographic resolution during analysis by liquid chromatography-mass spectrometry (LC-MS).[1] This document provides a detailed protocol for the enrichment of FAHFAs from biological samples using silica-based SPE, along with relevant quantitative data and a depiction of their signaling pathway.

Data Presentation: Performance of SPE Protocols for FAHFA Enrichment

While direct comparative studies evaluating various SPE protocols for FAHFA enrichment are limited, the available data indicates high recovery rates using silica-based cartridges. The following table summarizes representative performance data for FAHFA and related fatty acid SPE methods.

Analyte ClassSPE SorbentBiological MatrixReported Recovery (%)Reference
FAHFAsSilicaSerum73.8 - 100(Lopez-Bascon et al., 2016)
Free Fatty Acids (as FAMEs)Aminopropyl-silica & ODSStandard Lipid Mixture70 ± 3(Laposata et al., 1996)
Free Fatty AcidsSilicaLipid-rich seeds99.2(Prabucki et al., 2009)[2]
Short-Chain Fatty AcidsPolymeric (Bond Elut Plexa)Fecal Matrix98.34 - 137.83(Wang et al., 2024)[3]

Note: Recovery percentages can vary based on the specific FAHFA species, the complexity of the biological matrix, and minor variations in the protocol. The data presented is for illustrative purposes to demonstrate the general efficiency of SPE for lipid extraction.

Experimental Protocols

This section details a widely used and effective SPE protocol for the enrichment of FAHFAs from biological samples such as serum, plasma, and tissue homogenates.[1][4]

Materials and Reagents
  • Silica SPE Cartridges (e.g., Strata SI-1, 500 mg silica, 3 mL)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas supply

  • SPE manifold (optional, for applying positive pressure)

  • Glass test tubes

  • Centrifuge

Sample Preparation: Lipid Extraction

Prior to SPE, total lipids must be extracted from the biological sample. A modified Bligh-Dyer method is commonly employed.

  • For tissue samples, homogenize approximately 100 mg of tissue in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform (1.5:1.5:3 mL).

  • For serum or plasma, use a ratio of 1:1:2 (v/v/v) of aqueous sample:methanol:chloroform.

  • Vortex the mixture vigorously for 15 seconds and then centrifuge at 2,500 x g for 6 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the total lipids into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for FAHFA enrichment.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Condition Conditioning Equilibrate Equilibration Condition->Equilibrate 6 mL Hexane Load Load Sample Equilibrate->Load Reconstituted Lipid Extract in 200 µL Chloroform Wash Wash (Elute Neutral Lipids) Load->Wash 6 mL 95:5 Hexane:Ethyl Acetate Elute Elute FAHFAs Wash->Elute 4 mL Ethyl Acetate Dry Dry Down Elute->Dry Under Nitrogen Stream Reconstitute Reconstitute Dry->Reconstitute In Methanol for LC-MS Analysis

Caption: Workflow for FAHFA enrichment using solid-phase extraction.

Detailed SPE Protocol
  • Cartridge Conditioning: Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate to remove potential contaminants that can contribute to background signal, particularly for palmitic acid esters of hydroxystearic acid (PAHSAs). Then, condition the cartridge by passing 6 mL of hexane through it.

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids): Wash the cartridge with 6 mL of a 95:5 (v/v) hexane:ethyl acetate solution. This step is crucial for removing neutral lipids such as triacylglycerols and cholesterol esters, which can interfere with FAHFA analysis.

  • Elution of FAHFAs: Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution: Dry the eluted FAHFA fraction under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of methanol (e.g., 50-200 µL) for subsequent analysis by LC-MS.

  • Expediting the Process: To reduce the time from approximately 4 hours to 1 hour, positive pressure (using nitrogen) or a vacuum manifold can be applied to facilitate the flow of solvents through the cartridge. Care should be taken not to dry out the sorbent bed during the process.

FAHFA Signaling Pathway

FAHFAs exert their beneficial metabolic and anti-inflammatory effects in part through the activation of G protein-coupled receptor 120 (GPR120). The binding of FAHFAs to GPR120 initiates a signaling cascade that leads to improved glucose uptake and a reduction in inflammatory responses.

FAHFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to Insulin_Receptor Insulin Receptor Signaling GPR120->Insulin_Receptor Potentiates Inflammation Inflammatory Pathways (e.g., NF-κB) GPR120->Inflammation Inhibits GLUT4 GLUT4 Translocation Insulin_Receptor->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Anti_Inflammatory Reduced Inflammation Inflammation->Anti_Inflammatory Leads to

Caption: Simplified signaling pathway of FAHFAs via the GPR120 receptor.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the enrichment of FAHFAs from complex biological samples. This crucial sample preparation step enables more sensitive and accurate quantification by LC-MS, facilitating further research into the promising therapeutic applications of this lipid class. The understanding of their signaling through receptors like GPR120 further underscores their importance in metabolic regulation and inflammation.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Lipids from Serum for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Mass spectrometry coupled with liquid chromatography (LC-MS) has become the cornerstone of lipidomic analysis due to its high sensitivity, selectivity, and broad coverage of lipid species. However, the accuracy and reliability of LC-MS-based lipidomics are heavily dependent on the crucial first step: the efficient and reproducible extraction of lipids from complex biological matrices such as serum.

Liquid-liquid extraction (LLE) is a widely adopted technique for isolating lipids from serum. This method relies on the partitioning of lipids into an organic solvent phase, effectively separating them from other biomolecules like proteins and polar metabolites. The choice of extraction method can significantly impact the lipid profile obtained, with different solvent systems showing varying efficiencies for different lipid classes.

This document provides detailed protocols for three commonly used LLE methods for lipid extraction from serum: the Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE) methods. Additionally, a newer one-phase extraction (OPE) method is presented. A comparative summary of their performance is included to aid researchers in selecting the most appropriate method for their specific analytical needs.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the liquid-liquid extraction of lipids from serum. It is crucial to use high-purity (e.g., LC-MS grade) solvents and to work in a clean environment to minimize contamination. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents is recommended to prevent the oxidation of labile lipids.

Folch Method

The Folch method is a classic and widely used biphasic extraction technique known for its high efficiency in extracting a broad range of lipids.[1][2]

Materials:

  • Serum sample

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl solution (or MS-grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add 100 µL of serum.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the serum sample.[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 1 hour.[3]

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at room temperature. This will result in two distinct phases separated by a protein disk.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette, and transfer it to a new clean tube. Be cautious not to disturb the protein interface.

  • To maximize recovery, a second extraction of the upper aqueous phase and protein disk can be performed by adding another 2 mL of the 2:1 chloroform:methanol mixture, vortexing, centrifuging, and pooling the lower phases.

  • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of isopropanol or a mobile phase-compatible solvent) for LC-MS analysis.

Bligh-Dyer Method

The Bligh-Dyer method is a modification of the Folch method that uses a smaller volume of solvent and is particularly suitable for samples with high water content.

Materials:

  • Serum sample

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • MS-grade water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To a glass centrifuge tube containing 100 µL of serum, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture for 10-15 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of MS-grade water and vortex for another minute to induce phase separation.

  • Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will separate the mixture into two phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS injection.

Methyl-tert-butyl ether (MTBE) Method

The MTBE method offers a significant advantage over chloroform-based methods as the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the protein interface. This method is also more amenable to high-throughput applications.

Materials:

  • Serum sample

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • MS-grade water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Shaker

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To 200 µL of serum in a glass tube, add 1.5 mL of methanol.

  • Vortex the mixture.

  • Add 5 mL of MTBE.

  • Incubate the mixture on a shaker for 1 hour at room temperature.

  • Induce phase separation by adding 1.25 mL of MS-grade water.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge the sample at 1,000 x g for 10 minutes.

  • The mixture will separate into two phases. The upper phase is the lipid-rich MTBE layer.

  • Carefully collect the upper organic phase and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

One-Phase Extraction (OPE) with Methanol/Chloroform/MTBE (MMC)

A newer, simplified one-phase extraction method has been shown to provide excellent recovery for a wide range of lipid classes from human serum.

Materials:

  • Serum sample

  • Methanol/Chloroform/MTBE (MMC) solvent mixture

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Prepare the MMC solvent mixture (the exact ratio should be optimized, but a common starting point is a mixture that ensures a single phase with the serum). A study by Pellegrino et al. (2014) demonstrated high recovery with a mixture of methanol/chloroform/MTBE.

  • To 100 µL of human serum in an Eppendorf tube, add 2 mL of the MMC solvent mixture.

  • Vortex the sample thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted lipids.

  • Evaporate the supernatant to dryness under nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Data Presentation

The choice of extraction method can significantly influence the quantitative results of a lipidomics study. The following table summarizes the reported recovery efficiencies of different LLE methods for various lipid classes. It is important to note that the efficiency can also be matrix-dependent.

Lipid ClassFolch MethodBligh-Dyer MethodMTBE MethodMMC (OPE) Method
SterolsGoodGoodGood~100%
Cholesteryl EstersGoodGoodGood~100%
Phosphatidylcholines (PC)90-98%Good90-98%~100%
Phosphatidylethanolamines (PE)GoodGoodGood~100%
Sphingomyelins (SM)GoodGoodGood~100%
Triacylglycerols (TAG)GoodLower for high-fat samplesGood~100%
Free Fatty Acids (FFA)GoodGoodGood~100%
Lysophosphatidylcholines (LPC)GoodGoodGood~100%
Diacylglycerols (DAG)GoodGoodGood~100%
Phosphatidylinositols (PI)67.3 ± 4.7%Variable81.3 ± 8.1%Good

Note: "Good" indicates that the method is widely reported as effective for this lipid class, though specific quantitative data was not available in the cited sources for a direct numerical comparison in all cases. The MMC (OPE) method has been reported to achieve close to 100% recovery for the nine major lipid classes in human serum.

Visualization

The following diagrams illustrate the general workflow of liquid-liquid extraction and a decision-making process for selecting a suitable method.

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Lipid Collection cluster_final Final Steps Start Serum Sample AddSolvent Add Organic Solvent (e.g., Chloroform/Methanol, MTBE/Methanol) Start->AddSolvent Vortex Vortex/Mix to Precipitate Proteins and Solubilize Lipids AddSolvent->Vortex PhaseSeparation Induce Phase Separation (add water or salt solution) Vortex->PhaseSeparation Centrifuge Centrifuge to Separate Phases PhaseSeparation->Centrifuge CollectOrganic Collect Lipid-Rich Organic Phase Centrifuge->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate Reconstitute Reconstitute in LC-MS Compatible Solvent Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: General workflow of a biphasic liquid-liquid extraction protocol for lipids from serum.

LLE_Decision_Tree cluster_criteria Primary Considerations cluster_methods Recommended Methods Start Start: Select LLE Method HighThroughput High-Throughput Screening? Start->HighThroughput SampleType High Water Content Sample? HighThroughput->SampleType No MTBE MTBE Method HighThroughput->MTBE Yes Accuracy Highest Accuracy for Total Lipid Content? SampleType->Accuracy No BlighDyer Bligh-Dyer Method SampleType->BlighDyer Yes Folch Folch Method Accuracy->Folch Yes OPE One-Phase Extraction (MMC) Accuracy->OPE No (Consider for broad coverage and simplicity)

Caption: Decision tree for selecting an appropriate lipid extraction method based on experimental goals.

References

Application Notes and Protocols for Targeted Lipidomics using 9-PAHSA-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and insulin-sensitizing properties.[1][2][3] Among the various isomers, 9-PAHSA is a predominant and biologically active form found in human serum and adipose tissue.[1][3] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic agent and biomarker for metabolic diseases.

This document provides a detailed application note and protocol for the targeted quantification of 9-PAHSA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 9-PAHSA-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision in quantification.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for 9-PAHSA quantification using a deuterated internal standard. These values are based on established guidelines and published data for similar lipid molecules.

ParameterTypical Value
Linearity Range 0.5 - 500 nmol/L
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 nmol/L
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Matrix Effect Monitored and compensated for by the internal standard
Recovery > 85%

RSD: Relative Standard Deviation, RE: Relative Error

Endogenous Levels of 9-PAHSA:

Biological MatrixReported Concentration Range
Human SerumLow nmol/L range
Human Adipose TissueLevels are correlated with insulin sensitivity and are generally higher than in serum.

Signaling Pathways Involving 9-PAHSA

9-PAHSA exerts its biological effects through various signaling pathways, primarily by activating G-protein coupled receptor 120 (GPR120) and modulating autophagy.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Gq_protein Gαq GPR120->Gq_protein Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Gene_expression Altered Gene Expression (e.g., GLUT4) MAPK_pathway->Gene_expression Insulin_sensitizing Insulin Sensitizing Effects Gene_expression->Insulin_sensitizing

Caption: 9-PAHSA activates GPR120, leading to downstream signaling cascades that mediate its metabolic and anti-inflammatory effects.

Autophagy_Signaling_Pathway cluster_regulation Regulation of Autophagy 9-PAHSA 9-PAHSA PI3K_AKT PI3K/AKT Pathway 9-PAHSA->PI3K_AKT activates mTORC1 mTORC1 PI3K_AKT->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits BECN1_complex Beclin-1-Vps34 Complex mTORC1->BECN1_complex inhibits Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation initiates BECN1_complex->Autophagosome_formation promotes nucleation Autophagy Increased Autophagic Flux Autophagosome_formation->Autophagy

Caption: 9-PAHSA can modulate autophagy by influencing key regulatory proteins such as mTOR and Beclin-1.

Experimental Protocols

Targeted Lipidomics Workflow Overview

The following diagram illustrates the general workflow for the targeted quantification of 9-PAHSA using this compound as an internal standard.

Lipidomics_Workflow cluster_workflow Targeted Lipidomics Workflow Sample_Collection 1. Sample Collection (Plasma, Adipose Tissue, etc.) IS_Spiking 2. Internal Standard Spiking (Add this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Spiking->Lipid_Extraction SPE_Cleanup 4. Solid-Phase Extraction (SPE) (Optional, for complex matrices) Lipid_Extraction->SPE_Cleanup LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) SPE_Cleanup->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification using IS) LC_MS_Analysis->Data_Analysis Results Results (Concentration of 9-PAHSA) Data_Analysis->Results

Caption: A schematic of the targeted lipidomics workflow for 9-PAHSA quantification.
Detailed Experimental Protocol

a. Materials and Reagents

  • 9-PAHSA analytical standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)

  • HPLC-grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Phosphate-buffered saline (PBS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

b. Sample Preparation

  • Sample Thawing: Thaw biological samples (e.g., 100 µL of plasma or homogenized adipose tissue) on ice.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, vortex briefly. This standard should be added at a concentration that falls within the linear range of the calibration curve.

  • Lipid Extraction (Folch Method):

    • To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 90:10 (v/v) methanol:water, for LC-MS/MS analysis.

c. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of PAHSA isomers.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be optimized to achieve good chromatographic separation of 9-PAHSA from other isomers and matrix components.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is ideal for targeted quantification in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • 9-PAHSA: Precursor ion (m/z) 537.5 → Product ion (m/z) 255.2 (palmitate fragment). Additional qualifying transitions can be monitored (e.g., 537.5 → 281.2).

      • This compound: Precursor ion (m/z) 541.5 → Product ion (m/z) 255.2. The product ion remains the same as the fragmentation occurs at the ester bond, leaving the unlabeled palmitate moiety.

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

d. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 9-PAHSA into a blank matrix (e.g., charcoal-stripped plasma) that also contains the fixed concentration of this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 9-PAHSA to this compound against the concentration of the 9-PAHSA standards. A linear regression with 1/x or 1/x² weighting is typically used.

  • Quantification: Determine the concentration of 9-PAHSA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples) within the linear range, both within a single analytical run (intra-day) and across multiple runs (inter-day).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive framework for the targeted quantification of 9-PAHSA in biological samples using this compound as an internal standard. The detailed protocols and workflow diagrams offer a practical guide for researchers in academia and industry. By employing a robust and validated LC-MS/MS method, researchers can obtain accurate and precise data on 9-PAHSA levels, which is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutics.

References

Application Notes and Protocols for the Quantification of 9-PAHSA and 9-PAHSA-d4 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid-9-hydroxystearic acid (9-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its significant role in various physiological processes, including glucose metabolism and inflammation. As a result, accurate and robust quantification of 9-PAHSA in biological matrices is crucial for advancing research in metabolic diseases and drug development. This document provides detailed application notes and protocols for the quantification of 9-PAHSA and its deuterated internal standard, 9-PAHSA-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for the analysis of 9-PAHSA and its deuterated internal standard, this compound. These transitions are essential for the selective and sensitive quantification of these analytes in complex biological samples. Tandem MS of 9-PAHSA in negative ionization mode yields three characteristic product ions at m/z 255, 281, and 299[1]. The transition of m/z 537 → 255 is the most abundant and is therefore recommended for quantification, while the other transitions can be used for confirmation[1].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Designation
9-PAHSA 537.5255.2Quantifier
537.5281.2Qualifier
537.5299.3Qualifier
This compound 541.5255.2Quantifier
541.5285.2Qualifier
541.5303.3Qualifier

Experimental Protocols

This section outlines a detailed protocol for the extraction and quantification of 9-PAHSA from biological matrices such as plasma or tissue homogenates.

Materials and Reagents
  • 9-PAHSA analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation: Lipid Extraction
  • Internal Standard Spiking: To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of this compound internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

  • Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: As listed in the table above.

  • Collision Gas: Argon

  • Optimization: It is crucial to optimize instrument-specific parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for each transition to achieve maximum sensitivity.

Signaling Pathway of 9-PAHSA

9-PAHSA has been identified as an important signaling molecule with anti-diabetic and anti-inflammatory properties[2]. One of its primary mechanisms of action is through the activation of the G-protein coupled receptor 120 (GPR120).

9-PAHSA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds and Activates Gaq Gαq GPR120->Gaq Activates NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway Inhibits PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Glucose_Uptake Enhanced Glucose Uptake Ca2->Glucose_Uptake LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation

Caption: 9-PAHSA signaling through GPR120.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 9-PAHSA from biological samples.

Experimental Workflow for 9-PAHSA Quantification Sample_Collection Biological Sample Collection (Plasma, Tissue) Spiking Spike with this compound Internal Standard Sample_Collection->Spiking Extraction Lipid Extraction (Liquid-Liquid Extraction) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: Workflow for 9-PAHSA analysis.

References

Application Notes and Protocols for the Synthesis and Use of Deuterated FAHFA Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and anti-diabetic effects. Accurate quantification of these lipids in biological matrices is crucial for understanding their physiological roles and for the development of potential therapeutics. Due to their low endogenous concentrations, mass spectrometry-based methods are the primary choice for quantification. The use of stable isotope-labeled internal standards is essential for achieving high accuracy and precision in these measurements. This document provides detailed application notes and protocols for the synthesis of deuterated FAHFA internal standards and their application in quantitative analysis.

Synthesis of Deuterated FAHFA Internal Standards

The synthesis of a deuterated FAHFA internal standard, such as deuterated palmitic acid-9-hydroxy-stearic acid (d-PAHSA), typically involves a two-step process: 1) deuteration of the fatty acid and 2) esterification of the deuterated fatty acid with a hydroxy fatty acid.

Experimental Protocol: Synthesis of Deuterated Palmitic Acid (d-Palmitic Acid)

This protocol is based on the general method of hydrogen-deuterium exchange catalysis.

Materials:

  • Palmitic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Platinum on carbon (Pt/C, 10 wt. %)

  • Parr reactor or similar high-pressure vessel

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a Parr reactor vessel, combine palmitic acid (1.0 g), 10% Pt/C (100 mg, 10 wt. % of the substrate), and D₂O (20 mL).

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times.

  • Pressurize the reactor with deuterium gas (D₂) to 10 bar.

  • Heat the reactor to 150 °C and stir the reaction mixture for 48 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the catalyst with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent using a rotary evaporator to yield deuterated palmitic acid.

  • To increase the deuterium incorporation, the reaction can be repeated using the obtained deuterated palmitic acid as the starting material.

Characterization:

  • Mass Spectrometry (MS): Confirm the mass increase corresponding to the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ²H NMR): Determine the degree and positions of deuteration.

Experimental Protocol: Esterification of d-Palmitic Acid with Methyl 9-Hydroxystearate

This protocol describes the esterification to form d-9-PAHSA.

Materials:

  • Deuterated palmitic acid (from the previous step)

  • Methyl 9-hydroxystearate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve deuterated palmitic acid (1.2 eq) and methyl 9-hydroxystearate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the fatty acid/alcohol mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate gradient to yield the pure deuterated FAHFA internal standard.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the final deuterated FAHFA.

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): Confirm the structure of the ester.

Synthesis Workflow

Synthesis_Workflow cluster_deuteration Deuteration of Palmitic Acid cluster_esterification Esterification cluster_purification Purification & Characterization PA Palmitic Acid Reaction_D H/D Exchange (150°C, 48h) PA->Reaction_D Reagents_D D₂O, Pt/C, D₂ gas Reagents_D->Reaction_D dPA Deuterated Palmitic Acid Reaction_D->dPA Reaction_E Esterification (RT, 12-18h) dPA->Reaction_E M9HS Methyl 9-Hydroxystearate M9HS->Reaction_E Reagents_E DCC, DMAP, DCM Reagents_E->Reaction_E Purification Silica Gel Chromatography Reaction_E->Purification dPAHSA Deuterated 9-PAHSA Characterization MS, NMR Purification->Characterization Final_Product Pure Deuterated FAHFA Internal Standard Characterization->Final_Product

Caption: Workflow for the synthesis of deuterated FAHFA internal standards.

Quantitative Data Summary

Internal StandardDeuterium Incorporation (%)Purity (%)Reference
d₄-12-PAHSA>98>98[1]
d₃₁-PAHSANot specifiedNot specified[1]
¹³C₄-9-PAHSANot applicable>98Commercially available
¹³C₁₈-12-OAHSANot applicable>98[2]

Application in Quantitative Analysis

Deuterated FAHFA internal standards are used in liquid chromatography-mass spectrometry (LC-MS) based methods for the accurate quantification of endogenous FAHFAs in various biological matrices.

Experimental Protocol: Quantification of FAHFAs in Human Plasma

Materials:

  • Human plasma

  • Deuterated FAHFA internal standard solution (e.g., d₄-9-PAHSA in methanol)

  • Methanol

  • Chloroform

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • Hexane

  • Ethyl acetate

  • LC-MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma, add 300 µL of methanol containing the deuterated FAHFA internal standard (e.g., 10 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant.

  • Lipid Extraction (Folch Method):

    • To the supernatant, add 800 µL of chloroform and 200 µL of water.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a silica SPE cartridge with 5 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of hexane and load it onto the SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids.

    • Elute the FAHFAs with 5 mL of ethyl acetate.

    • Dry the eluate under a gentle stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried FAHFA fraction in 100 µL of the initial mobile phase.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the FAHFA isomers.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40 °C.

    • MS Conditions (example for d₄-9-PAHSA and 9-PAHSA):

      • Ionization mode: Negative electrospray ionization (ESI-).

      • Multiple Reaction Monitoring (MRM) transitions:

        • 9-PAHSA: Precursor ion [M-H]⁻ → Product ion (e.g., palmitate fragment).

        • d₄-9-PAHSA: Precursor ion [M-H]⁻ → Product ion (e.g., deuterated palmitate fragment).

Data Analysis:

  • Quantify the endogenous FAHFA concentration by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Analytical Workflow

Analytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Deuterated FAHFA Internal Standard Start->Spike Extraction Lipid Extraction (e.g., Folch) Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS Data Data Analysis (Quantification) LCMS->Data Result Endogenous FAHFA Concentration Data->Result FAHFA_Signaling cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin 2 Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Gq Gαq/11 GPR120->Gq Arrestin β-Arrestin 2 GPR120->Arrestin PLC PLC Gq->PLC PI3K PI3K Gq->PI3K IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC ERK MEK/ERK Pathway PKC->ERK Akt Akt PI3K->Akt Metabolic Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic TAB1 TAB1 Arrestin->TAB1 TAK1 TAK1 TAB1->TAK1 NFkB IKK/NF-κB Pathway TAK1->NFkB JNK JNK Pathway TAK1->JNK Inflammation Anti-inflammatory Effects NFkB->Inflammation JNK->Inflammation

References

Application Note: Quantification of 9-PAHSA Isomers in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Among them, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered substantial interest. Levels of PAHSAs are often correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.[3][4]

PAHSAs exist as multiple regioisomers, such as 5-PAHSA and 9-PAHSA, which differ in the position of the ester linkage on the hydroxy stearic acid.[1] These isomers can exhibit distinct biological activities. For instance, while both 5- and 9-PAHSA show anti-diabetic effects, only 9-PAHSA appears to have potent anti-inflammatory activity, highlighting the importance of isomer-specific quantification. Furthermore, these isomers exist as R- and S-stereoisomers, which can be produced and degraded differently by enzymes, adding another layer of complexity to their analysis.

This application note provides detailed protocols for the quantification of 9-PAHSA isomers in various biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based workflow. It also includes an overview of the key signaling pathways modulated by 9-PAHSA.

Signaling Pathways of 9-PAHSA

9-PAHSA exerts its biological effects through multiple signaling pathways. One key mechanism involves its interaction with G-protein-coupled receptors (GPCRs). It has been shown to act as a ligand for GPR120, leading to enhanced glucose uptake and anti-inflammatory effects. The activation of GPR120 by 9-PAHSA can promote the "browning" of white adipose tissue and inhibit the lipopolysaccharide (LPS)-induced NF-kappa B inflammatory pathway. Additionally, 9-PAHSA has been found to modulate autophagy-related pathways, including the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which is implicated in its protective effects against diabetic cardiovascular complications.

GPR120_Signaling_Pathway PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 activates NFkB NF-kB Pathway GPR120->NFkB inhibits Browning Adipocyte Browning GPR120->Browning promotes LPS LPS LPS->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes

Fig. 1: 9-PAHSA signaling via GPR120.

Experimental Workflow for 9-PAHSA Quantification

The accurate quantification of 9-PAHSA isomers from complex biological matrices requires a multi-step process. The workflow begins with lipid extraction from the sample, followed by an enrichment step using solid-phase extraction (SPE) to isolate the FAHFA fraction from other neutral lipids. The final analysis and quantification are performed using a highly sensitive LC-MS/MS system, typically operating in Multiple Reaction Monitoring (MRM) mode.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Tissue, Serum, Plasma) Spike Add Internal Standards (e.g., 13C-9-PAHSA) Sample->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extract->SPE Elute Elute FAHFA Fraction (Ethyl Acetate) SPE->Elute LCMS LC-MS/MS Analysis (Reverse Phase C18) Elute->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Peak Area Integration) Data->Quant Result Final Concentration Quant->Result

Fig. 2: Workflow for 9-PAHSA analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is adapted for serum/plasma and tissue samples.

  • Sample Preparation:

    • For serum/plasma: Use 200 µL of sample.

    • For tissue: Homogenize ~50 mg of tissue in PBS.

  • Internal Standard Spiking: To the sample, add a known amount of isotopically labeled internal standard (e.g., 1 pmol of ¹³C₄-9-PAHSA) dissolved in chloroform. This is crucial for accurate quantification.

  • Solvent Addition: Add 1.5 mL of methanol, vortex briefly, then add 3 mL of chloroform.

  • Phase Separation: Vortex the mixture vigorously for 10-15 minutes. Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic phase to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until ready for SPE.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol uses a silica cartridge to separate FAHFAs from more nonpolar lipids.

  • Cartridge Conditioning:

    • Pre-wash a 100 mg silica SPE cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge with 6 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids like triglycerides. Discard this fraction.

  • Elution of FAHFAs: Elute the desired FAHFA fraction with 4 mL of ethyl acetate into a new collection tube.

  • Drying and Storage: Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for 9-PAHSA Isomer Quantification

This method uses reverse-phase chromatography coupled with tandem mass spectrometry.

  • Sample Reconstitution: Reconstitute the dried FAHFA extract in 30-50 µL of the initial mobile phase (e.g., 93:7 methanol:water with additives).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

    • Mobile Phase: Isocratic elution with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide is effective for resolving PAHSA isomers.

    • Flow Rate: 0.2 mL/min.

    • Run Time: A 30-minute run time is sufficient to resolve common PAHSA regioisomers.

    • Note on Chiral Separation: To separate R- and S-stereoisomers, a chiral column such as an amylose tris(3,5-dimethylphenylcarbamate) column is required, often with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid).

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole mass spectrometer (e.g., TSQ Quantiva) is ideal for targeted quantification.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Source Parameters:

      • Spray Voltage: 3.5 kV

      • Ion Transfer Tube Temperature: 325°C

      • Vaporizer Temperature: 275°C

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion for PAHSA is [M-H]⁻ at m/z 537.

    • MRM Transitions:

      • Quantifier: m/z 537 → 255 (corresponding to the palmitate fragment). This transition typically yields the highest ion count for all PAHSA isomers.

      • Qualifiers: m/z 537 → 281 and m/z 537 → 299. The ratios of these transitions are isomer-dependent and can be used for confirmation.

Quantitative Data Summary

Levels of 9-PAHSA and other isomers vary significantly across different biological samples and are altered in various metabolic states. The following table summarizes representative findings from the literature.

PAHSA Isomer(s)Biological SampleSpeciesConditionKey FindingReference(s)
9-PAHSASerum & Adipose TissueHumanInsulin ResistanceLevels are significantly reduced compared to insulin-sensitive individuals.
Total PAHSAsPlasmaHuman (Children)ObesityLower plasma PAHSA levels in obese children compared to non-obese children.
5-PAHSA & Total PAHSAsBreast MilkHumanMaternal ObesityLevels are significantly lower in the milk of obese mothers compared to lean mothers.
9-PAHSAAdipose TissueMouse (AG4OX)GLUT4 OverexpressionR-9-PAHSA is the predominant stereoisomer that accumulates in adipose tissue.
Multiple PAHSA IsomersPlasmaHumanN/A5-, 6-, 7-, 8-, 9-, 10-, 11-, and 13/12-PAHSA regioisomers were detected.
9-PAHSATumor TissueHumanColorectal CancerElevated levels of 9-HSA-containing FAHFAs in tumors compared to normal tissue.

References

Application Notes and Protocols for Robust LC-MS Gradient Separation of FAHFAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1][2] The diverse isomeric structures of FAHFAs, differing in the constituent fatty acid and the position of the ester linkage on the hydroxy fatty acid, present a significant analytical challenge for accurate quantification and characterization. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for FAHFA analysis due to its high sensitivity and selectivity.[1][2] Developing a robust LC-MS gradient is crucial for resolving these closely related isomers, enabling a deeper understanding of their physiological roles and potential as therapeutic agents.

This document provides detailed application notes and protocols for the development of a robust LC-MS gradient for the separation of FAHFA isomers. It includes a comprehensive experimental workflow, from sample preparation to data acquisition, and a detailed LC gradient that can be adapted for various biological matrices. Furthermore, it presents a summary of quantitative FAHFA levels in different biological samples and illustrates the known signaling pathway of FAHFAs.

Experimental Protocols

Sample Preparation: Extraction of FAHFAs from Biological Matrices

A robust and reproducible sample preparation protocol is the foundation of reliable quantitative analysis. The following protocol is adapted from established methods for FAHFA extraction from plasma and adipose tissue.

Materials:

  • Biological sample (e.g., plasma, homogenized adipose tissue)

  • Internal Standard (IS): e.g., ¹³C-labeled 9-PAHSA

  • Chloroform

  • Methanol

  • 0.15 M citric acid/0.3 M sodium phosphate buffer, pH 4.0

  • Solid-Phase Extraction (SPE) silica cartridges (500 mg)

  • Hexane

  • Ethyl acetate

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization (for tissue): Homogenize 50-100 mg of tissue in a suitable buffer.

  • Internal Standard Spiking: To 100 µL of plasma or homogenized tissue, add the internal standard (e.g., 10 µL of 1 µg/mL ¹³C-9-PAHSA in chloroform).

  • Liquid-Liquid Extraction:

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 1 minute.

    • Add 500 µL of the citric acid/phosphate buffer.

    • Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Cleanup and Enrichment:

    • Condition the silica SPE cartridge with 5 mL of hexane.

    • Re-dissolve the dried lipid extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids.

    • Elute the FAHFAs with 5 mL of ethyl acetate.

    • Evaporate the ethyl acetate fraction to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried FAHFA extract in 100 µL of the initial LC mobile phase (e.g., 70% Mobile Phase A: 30% Mobile Phase B) for LC-MS analysis.

LC-MS Method for FAHFA Separation

This protocol describes a robust gradient LC-MS method for the separation of FAHFA isomers using a reversed-phase C18 column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.7 µm particle size)

  • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 20 mM ammonium formate

  • Flow Rate: 0.45 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

LC Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.007030
0.757030
2.005545
2.504852
4.004258
5.503466
7.003070
9.002575
10.00397
13.00397
13.107030
15.007030

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument (e.g., Desolvation Gas: 600 L/hr, Cone Gas: 50 L/hr)

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

MRM Transitions for Common PAHSAs (Precursor Ion m/z 537.5):

AnalyteProduct Ion (m/z)Collision Energy (eV)
9-PAHSA255.2 (Palmitate)25
9-PAHSA281.2 (Oleate)20
9-PAHSA299.2 (Hydroxystearate)15

Note: Collision energies should be optimized for the specific instrument and FAHFA species.

Data Presentation

The following tables summarize quantitative data of FAHFA levels in human plasma and tissues from published studies. These values can serve as a reference for expected concentration ranges.

Table 1: FAHFA Concentrations in Human Plasma

FAHFA SpeciesConditionConcentration (pmol/mL)Reference
Total PAHSAsLean106.10 ± 5.14[3]
Total PAHSAsOverweight/Obese124.31 ± 10.06
9-POHSAHealthy1184.4 ± 526.1
9-OAHSAHealthy374.0 ± 194.6
Total FAHFAsOmnivores12.82 (7.57; 14.86) nmol/L
Total FAHFAsVegetarians/Vegans5.86 (5.10; 6.71) nmol/L
Total FAHFAsNon-obese5.22 (4.18; 7.46) nmol/L
Total FAHFAsObese3.24 (2.80; 4.30) nmol/L

Data are presented as mean ± SD or median (25th percentile; 75th percentile).

Table 2: FAHFA Concentrations in Mouse Tissues

FAHFA SpeciesTissueConditionConcentration (pmol/mg protein)Reference
Total FAHFAsLiverControl1.83 ± 0.21
Total FAHFAsLiverdb/db (diabetic)0.65 ± 0.17
Total FAHFAspgWATFemaleHigher levels
Total FAHFAspgWATMaleLower levels
Total FAHFAsscWATFemaleHigher levels
Total FAHFAsscWATMaleLower levels

pgWAT: perigonadal white adipose tissue; scWAT: subcutaneous white adipose tissue.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation (C18 Column, Gradient Elution) Reconstitution->LC_Separation MS_Detection MS Detection (ESI-, MRM/Full Scan) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Experimental workflow for FAHFA analysis.

fahfa_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds G_protein Gαq/11 GPR120->G_protein activates PI3K PI3K GPR120->PI3K activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin recruits PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake TAK1 TAK1 beta_arrestin->TAK1 inhibits NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Inflammation Decreased Inflammation NFkB_pathway->Inflammation

FAHFA signaling through GPR120.

Discussion

The provided LC-MS method offers a robust starting point for the separation of FAHFA isomers. The use of a C18 column with a gradient of water, acetonitrile, and isopropanol provides good retention and separation for these relatively non-polar lipids. The addition of ammonium formate to the mobile phase aids in the deprotonation of the carboxylic acid group of FAHFAs, enhancing their ionization efficiency in negative ESI mode. For complex biological samples, further optimization of the gradient may be necessary to resolve specific isomers of interest. This can be achieved by adjusting the gradient slope, the initial and final mobile phase compositions, and the column temperature.

The quantitative data presented highlight the dynamic regulation of FAHFA levels in response to diet and metabolic state. For instance, lower levels of circulating FAHFAs have been observed in obese and insulin-resistant individuals, suggesting a potential role for these lipids in the pathophysiology of metabolic diseases. The differences in FAHFA concentrations between various tissues also underscore the importance of localized measurements to understand their specific biological functions.

The signaling pathway diagram illustrates how FAHFAs can exert their anti-diabetic and anti-inflammatory effects through the G protein-coupled receptor GPR120. Activation of GPR120 by FAHFAs can lead to increased insulin-stimulated glucose uptake in adipocytes via the PI3K-Akt pathway and can attenuate inflammation by inhibiting the NF-κB signaling cascade through a β-arrestin 2-dependent mechanism.

Conclusion

This application note provides a comprehensive guide for the development and implementation of a robust LC-MS method for the separation and quantification of FAHFAs. The detailed protocols, data tables, and signaling pathway diagram offer valuable resources for researchers in academia and industry who are investigating the therapeutic potential of this exciting class of lipids. The ability to accurately measure and characterize FAHFA isomers is essential for advancing our understanding of their role in health and disease and for the development of novel FAHFA-based therapeutics.

References

Application Note: Quantitative Analysis of 9-PAHSA in Biological Matrices using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 9-palmitoyl-hydroxy stearic acid (9-PAHSA) in biological samples, such as plasma and adipose tissue, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of 9-PAHSA, a derivatization step is essential to facilitate its analysis by GC-MS. The method described herein employs 9-PAHSA-d4 as a deuterated internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals engaged in metabolic research and lipidomics.

Introduction

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, which have emerged as important signaling molecules with anti-diabetic and anti-inflammatory properties.[1][2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic agent. While Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for 9-PAHSA analysis, GC-MS offers a high degree of chromatographic resolution and structural information. This application note details a robust GC-MS method for the quantification of 9-PAHSA, incorporating this compound as an internal standard for reliable results.

Experimental Workflow

The overall workflow for the GC-MS analysis of 9-PAHSA is depicted below. The process involves lipid extraction from the biological sample, addition of the this compound internal standard, derivatization to increase volatility, and subsequent analysis by GC-MS.

workflow sample Biological Sample (Plasma, Adipose Tissue) extraction Lipid Extraction (e.g., Folch Method) sample->extraction is_addition Addition of this compound Internal Standard extraction->is_addition derivatization Derivatization (Silylation) is_addition->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for 9-PAHSA analysis.

Experimental Protocols

Materials and Reagents
  • 9-PAHSA standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)

  • Chloroform, Methanol, Hexane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Sodium Chloride (NaCl) solution (0.9%)

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block or oven

  • Vortex mixer and centrifuge

Sample Preparation

For Plasma Samples:

  • To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of this compound in methanol.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Wash the remaining aqueous phase with 1 mL of chloroform and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

For Adipose Tissue Samples:

  • Weigh approximately 50 mg of frozen adipose tissue.

  • Add 10 µL of a known concentration of this compound in methanol.

  • Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v) using a tissue homogenizer.

  • Follow steps 3-7 as described for plasma samples.

Derivatization (Silylation)
  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of high molecular weight fatty acid esters. Optimization may be required based on the specific instrument and column used.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column DB-5HT (30 m x 0.25 mm ID, 0.10 µm film thickness) or equivalent high-temperature column
Injector Splitless, 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 150°C, hold for 1 min; ramp at 15°C/min to 300°C; ramp at 5°C/min to 350°C, hold for 10 min
MS System Agilent 5977B MSD or equivalent
Transfer Line 350°C
Ion Source 230°C
Ionization Electron Ionization (EI), 70 eV
Acquisition Selected Ion Monitoring (SIM)
SIM Ions To be determined empirically based on the mass spectrum of the 9-PAHSA-TMS derivative. Expected ions would correspond to the molecular ion and characteristic fragments.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve. Prepare standards with known concentrations of 9-PAHSA and a fixed concentration of this compound. The ratio of the peak area of the 9-PAHSA derivative to the peak area of the this compound derivative is plotted against the concentration of 9-PAHSA.

Table 1: Example Quantitative Data for 9-PAHSA Analysis

AnalyteRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)Concentration (ng/mL)
9-PAHSAe.g., 22.5e.g., 180,000e.g., 600,000e.g., 0.30e.g., 5.5
..................

Table 2: Method Validation Parameters (Representative Values)

ParameterValue
Linear Range 1 - 500 ng/mL
LOD 0.5 ng/mL
LOQ 1.0 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Recovery (%) 90 - 110%

Note: These values are representative and should be determined for each specific assay.

Signaling Pathways of 9-PAHSA

9-PAHSA has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the quantitative data in a biological context.

signaling PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 GPR40 GPR40 PAHSA->GPR40 Inflammation ↓ Inflammation GPR120->Inflammation Insulin ↑ Insulin Secretion GPR40->Insulin Glucose ↑ Glucose Uptake GPR40->Glucose

Caption: Simplified signaling pathway of 9-PAHSA.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 9-PAHSA in biological samples using GC-MS with a deuterated internal standard. The use of this compound is critical for achieving the accuracy and precision required for meaningful biological interpretation. The described method, including sample preparation, derivatization, and optimized GC-MS parameters, offers a reliable tool for researchers investigating the role of 9-PAHSA in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 9-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to minimize matrix effects in the quantification of 9-palmitoleoyl-9-hydroxy-stearic acid (9-PAHSA) and other related fatty acid esters of hydroxy fatty acids (FAHFAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 9-PAHSA quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a sample matrix.[1][2] Biological samples like plasma, serum, or tissue are complex mixtures containing salts, proteins, and lipids (e.g., phospholipids) that can interfere with the ionization of 9-PAHSA in the mass spectrometer's ion source.[1] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of experimental results. Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: What is the most critical step to minimize matrix effects?

A2: Effective sample preparation is the most critical step to reduce matrix effects.[3] Techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are designed to remove interfering substances like phospholipids and salts from the sample extract before it is injected into the LC-MS system. A cleaner sample results in a more stable and accurate signal for 9-PAHSA.

Q3: What type of internal standard is best for 9-PAHSA quantification?

A3: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects and correcting for analyte loss during sample preparation. For 9-PAHSA, a ¹³C-labeled version (e.g., ¹³C₁₆-9-PAHSA) is highly recommended. These standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they will be affected by matrix effects and extraction variability in the same way. Deuterium-labeled standards can sometimes exhibit different chromatographic retention times, making ¹³C-labeled standards a more reliable choice.

Q4: I am seeing a high background signal for PAHSAs even in my blank samples. What is the likely cause?

A4: A significant source of background signal for PAHSAs can be the Solid-Phase Extraction (SPE) cartridges themselves. Different lots of silica SPE cartridges can have varying levels of PAHSA contamination. To mitigate this, it is crucial to perform extensive pre-washing of the SPE cartridges with organic solvents like ethyl acetate and methanol before conditioning and sample loading. Running a blank extraction (using water instead of a biological sample) can also help quantify this background, which can then be subtracted from the sample signals for more accurate results.

Q5: Are there any known interferences that co-elute with PAHSA isomers?

A5: Yes, certain ceramides can interfere with the analysis of specific PAHSA isomers. For example, C16:0 ceramide shares major multiple reaction monitoring (MRM) transitions with 5-PAHSA. While chromatographic separation can sometimes resolve these, it is important to monitor multiple MRM transitions. The ratio of qualifier to quantifier ions for the ceramide will differ from that of the authentic PAHSA standard, allowing for its identification and exclusion from quantification.

Analytical Workflow & Troubleshooting

This section provides a logical workflow for 9-PAHSA quantification and a guide to troubleshoot common issues encountered at each stage.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Plasma, Tissue) Spike 2. Spike Internal Standard (e.g., ¹³C-9-PAHSA) Sample->Spike LLE 3a. Liquid-Liquid Extraction (Bligh & Dyer) Spike->LLE Option 1 SPE 3b. Solid-Phase Extraction (Silica Cartridge) Spike->SPE Option 2 Dry 4. Dry Down & Reconstitute LLE->Dry ts1 Low Recovery? LLE->ts1 SPE->Dry SPE->ts1 ts2 High Background? SPE->ts2 Inject 5. Inject Sample Dry->Inject LC 6. Chromatographic Separation (Reversed-Phase C18) Inject->LC MS 7. MS Detection (Negative ESI, MRM) LC->MS ts3 Poor Peak Shape? LC->ts3 Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantification (Ratio to Internal Standard) Integrate->Quantify ts4 High Variability? Quantify->ts4

Caption: General workflow for 9-PAHSA quantification and key troubleshooting points.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Phase Separation (LLE): Insufficient centrifugation can lead to poor separation of the organic and aqueous layers.Centrifuge samples at a higher speed (e.g., 2000-2500 x g) for a longer duration (5-10 min) to achieve a clear phase separation.
Inefficient SPE Binding/Elution: Incorrect solvent polarity, insufficient cartridge conditioning, or sample overload.Ensure the SPE cartridge is properly conditioned. Optimize loading and elution solvent volumes and polarities. Check that the sample is fully dissolved in the loading solvent.
High Background Signal / Noisy Baseline Contaminated SPE Cartridges: Silica SPE cartridges are a known source of PAHSA background contamination.Pre-wash SPE cartridges extensively with solvents like ethyl acetate and methanol before conditioning with hexane. Always include an extraction blank to measure and subtract the background signal.
Contaminated Solvents or Glassware: Impurities in solvents or improperly cleaned glassware can introduce interfering signals.Use high-purity, LC-MS grade solvents and meticulously clean all glassware.
Poor Peak Shape (Tailing, Splitting, Broadening) Column Contamination: Buildup of matrix components (e.g., phospholipids) on the analytical column frit or head.Use a guard column to protect the analytical column. Implement a robust column washing procedure between runs. If the problem persists, flush or replace the column.
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Reconstitute the final dried extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual extraction steps can introduce variability between samples.Use an automated liquid handler if available. Ensure consistent vortexing times, solvent volumes, and handling procedures for all samples.
Uncorrected Matrix Effects: Significant ion suppression or enhancement that differs between samples.Crucially, use a stable isotope-labeled internal standard (e.g., ¹³C-9-PAHSA). This is the most effective way to correct for sample-to-sample variations in matrix effects and recovery.
Analyte Degradation: 9-PAHSA, as an ester, can be susceptible to degradation.Thaw biological samples on ice and process them promptly. Avoid exposure to strong acids or bases during extraction.

Experimental Protocols

Protocol 1: Lipid Extraction via Modified Bligh & Dyer (LLE)

This protocol is a common method for extracting total lipids from biological samples like plasma or tissue homogenates.

  • Homogenization: For tissue samples (e.g., 150 mg), homogenize on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3.0 mL chloroform. For plasma/serum (e.g., 200 µL), add to a mixture of 1.3 mL PBS, 1.5 mL methanol, and 3.0 mL chloroform.

  • Internal Standard Spiking: Before extraction, add the stable isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) directly into the chloroform.

  • Phase Separation: Vortex the mixture vigorously for 30-60 seconds. Centrifuge at approximately 2,200 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further processing (e.g., by SPE).

Protocol 2: FAHFA Enrichment via Solid-Phase Extraction (SPE)

This protocol is used to clean up the lipid extract from the LLE step, specifically to remove neutral lipids and other interferences.

start Start: Silica SPE Cartridge prewash 1. Pre-Wash (6 mL Ethyl Acetate) start->prewash condition 2. Condition (6 mL Hexane) prewash->condition load 3. Load Sample (Reconstituted in 200 µL Chloroform) condition->load wash 4. Wash (Elute Neutral Lipids) (6 mL 5% Ethyl Acetate in Hexane) load->wash elute 5. Elute FAHFAs (4 mL 100% Ethyl Acetate) wash->elute collect Collect FAHFA Fraction elute->collect

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of FAHFAs.

  • Pre-Wash (Critical Step): To remove background contaminants, wash the silica SPE cartridge (e.g., 500 mg) with 6 mL of ethyl acetate, followed by 6 mL of methanol if desired, letting each solvent pass through completely.

  • Condition: Condition the cartridge by passing 6 mL of hexane through it.

  • Load Sample: Reconstitute the dried lipid extract from the LLE step in 200 µL of chloroform and apply it to the conditioned cartridge.

  • Wash: Elute and discard neutral lipids and other nonpolar interferences by adding 6 mL of 5% ethyl acetate in hexane.

  • Elute and Collect: Elute the desired FAHFA fraction by adding 4 mL of 100% ethyl acetate and collect this fraction in a clean tube.

  • Dry Down: Evaporate the collected FAHFA fraction to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 40 µL) of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Data and Method Comparison

Comparison of Sample Preparation Techniques

While direct comparative recovery data for 9-PAHSA is limited, the following table summarizes the general characteristics, advantages, and disadvantages of LLE and SPE for lipid analysis based on extensive literature for similar analytes.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Primary Function Bulk lipid extraction from aqueous samples.Cleanup and fractionation of lipid extracts.
Selectivity Lower; co-extracts a wide range of lipids.Higher; can isolate specific lipid classes based on polarity.
Typical Recovery Can be lower for some analytes due to partitioning equilibria.Generally high and consistent when optimized.
Matrix Effect Reduction Moderate; removes proteins and salts but not all interfering lipids.Excellent; highly effective at removing phospholipids and other sources of ion suppression.
Throughput Can be labor-intensive and difficult to automate.Amenable to high-throughput automation (e.g., 96-well plates).
Potential Issues Emulsion formation; analyte loss in aqueous phase.Cartridge contamination; analyte breakthrough or irreversible binding.
Key Mass Spectrometry Parameters for 9-PAHSA

For targeted quantification, Multiple Reaction Monitoring (MRM) is used. The instrument is set to monitor specific precursor-to-product ion transitions.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Designation
PAHSA (e.g., 9-PAHSA) 537.5255.2Quantifier (Palmitate)
537.5281.2Qualifier (Stearate)
¹³C-PAHSA (Internal Std.) e.g., 541.5 (for ¹³C₄)259.2Quantifier (¹³C-Palmitate)
Table is based on representative data. Exact m/z values may vary based on the specific SIL standard used. The transition m/z 537 → 255 is noted as the most reliable for PAHSA quantification.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Lipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of lipids.

Troubleshooting Guides

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.

Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

  • Possible Cause: The presence of co-eluting matrix components is reducing the ionization efficiency of your target analyte.[1][2] This is a classic sign of ion suppression.[3] In lipid analysis, common culprits include phospholipids, salts, and detergents.[4][5]

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

      • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. It can be optimized to selectively isolate the analyte of interest while washing away matrix components like phospholipids and salts.

      • Liquid-Liquid Extraction (LLE): LLE can also be effective at separating lipids from interfering substances based on their differential solubility in immiscible liquids.

      • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and other small molecule interferences, which can lead to significant ion suppression.

    • Improve Chromatographic Separation: Modifying your LC method can help separate your analyte of interest from co-eluting, suppression-inducing compounds.

      • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.

      • Adjust the Mobile Phase Gradient: Optimizing the gradient can enhance the resolution between the analyte and interfering matrix components.

    • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only practical if the analyte concentration is high enough to remain detectable after dilution.

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.

Q2: What are the common causes of ion suppression in lipid analysis?

A2: In the context of lipid analysis from biological samples, the primary causes of ion suppression are:

  • Phospholipids: These are highly abundant in biological membranes and are a major contributor to ion suppression, especially in positive electrospray ionization mode.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source and interfere with the ionization process.

  • Detergents and Polymers: These can be introduced during sample preparation and are known to cause significant ion suppression.

Q3: How can I detect and diagnose ion suppression in my experiments?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves continuously infusing a solution of your analyte into the MS while injecting a blank matrix sample onto the LC column. A drop in the constant baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.

Q4: What is the difference between ion suppression and ion enhancement?

A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal. Both are types of matrix effects and can compromise the accuracy of quantitative analysis.

Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?

A5: ESI is generally more susceptible to ion suppression than APCI due to the nature of the ionization process. The competition for charge and surface area on the ESI droplet makes it more prone to interference from co-eluting matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of Oxylipins in Human Plasma

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Overall Performance for Broad Spectrum Oxylipin Analysis
Liquid-Liquid Extraction (Ethyl Acetate)InsufficientSignificantNot Recommended
SPE (Oasis HLB)ModerateInsufficient Removal of InterferencesSub-optimal
SPE (Strata-X)ModerateInsufficient Removal of InterferencesSub-optimal
SPE (BondElut Anion Exchange)LowExcellent Removal of InterferencesNot ideal due to low recovery
SPE (C18 with water/n-hexane wash)HighGood Removal of InterferencesRecommended

This table is a summary of findings from a comparative study on sample preparation methods for oxylipin analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lipid Cleanup from Plasma

This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples.

  • Materials:

    • Reversed-phase SPE cartridges (e.g., C18)

    • SPE vacuum manifold

    • Plasma sample

    • Internal standard solution

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Wash solution (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile)

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: Thaw the plasma sample. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention on the reversed-phase sorbent. Add the internal standard solution.

    • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.

    • SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not let the sorbent go dry.

    • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge completely.

    • Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-piece union

    • Standard solution of the analyte of interest

    • Blank matrix sample (e.g., plasma extract prepared without the analyte)

  • Procedure:

    • System Setup: Connect the outlet of the LC column and the outlet of the syringe pump to a tee-piece. Connect the outlet of the tee-piece to the ion source of the mass spectrometer.

    • Infusion: Configure the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the analyte standard solution.

    • Data Acquisition: Begin the infusion of the standard solution and acquire data on the mass spectrometer in MRM or full scan mode for the analyte of interest. A stable baseline signal should be observed.

    • Matrix Injection: Once a stable baseline is achieved, inject the blank matrix sample onto the LC column and start the chromatographic gradient.

    • Data Analysis: Monitor the baseline of the infused analyte. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering components from the matrix.

Visualizations

Troubleshooting_Ion_Suppression cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification Problem Low Signal or Inconsistent Results PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion Diagnose MatrixSpike Analyze Matrix-Spiked vs. Neat Samples Problem->MatrixSpike Diagnose OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) PostColumnInfusion->OptimizeSamplePrep Suppression Detected MatrixSpike->OptimizeSamplePrep Suppression Detected ReanalyzeSamples Re-analyze QC and Unknown Samples OptimizeSamplePrep->ReanalyzeSamples OptimizeChroma Optimize Chromatography OptimizeChroma->ReanalyzeSamples UseSIL_IS Use Stable Isotope-Labeled Internal Standard UseSIL_IS->ReanalyzeSamples DiluteSample Dilute Sample DiluteSample->ReanalyzeSamples ResultsOK Results Acceptable? ReanalyzeSamples->ResultsOK ResultsOK->OptimizeSamplePrep No End Analysis Complete ResultsOK->End Yes SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Steps SamplePrep 1. Sample Pre-treatment (Acidify, Add IS) Conditioning 2. SPE Cartridge Conditioning (Methanol) SamplePrep->Conditioning Equilibration 3. SPE Cartridge Equilibration (Water) Conditioning->Equilibration Loading 4. Sample Loading Equilibration->Loading Washing 5. Washing (Remove Interferences) Loading->Washing Elution 6. Elution (Collect Analyte) Washing->Elution DryDown 7. Dry-down (Evaporate Solvent) Elution->DryDown Reconstitution 8. Reconstitution (In Mobile Phase) DryDown->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

References

stability of 9-PAHSA-d4 in plasma during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 9-PAHSA-d4 in plasma during storage and handling. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma samples containing this compound?

For long-term stability, plasma samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Storage at -80°C has been shown to have a negligible impact on the plasma metabolome for up to 2.5 years, and the fatty acid composition of plasma lipids is stable for nearly 4 years at this temperature.[2][3][4] For short-term storage, -20°C is suitable for up to 7 days.[2]

Q2: How should I handle plasma samples during processing to minimize degradation of this compound?

To minimize degradation, it is recommended to thaw plasma samples on ice. It is also advisable to limit the number of freeze-thaw cycles to no more than three. When preparing samples for analysis, such as by liquid chromatography-mass spectrometry (LC-MS), reconstitute only a few samples at a time and keep them at 10°C to reduce solvent evaporation.

Q3: Are there any specific recommendations for the type of collection tubes for plasma samples?

The choice of anticoagulant can influence metabolomic studies. For general metabolomics, heparin-containing tubes have been shown to not interfere with nuclear magnetic resonance (NMR) spectra while preserving full spectral information.

Q4: What are the main causes of this compound degradation in plasma?

The primary causes of degradation for lipids, including this compound, in plasma are enzymatic hydrolysis and oxidation. These processes are accelerated at higher temperatures, such as room temperature. Therefore, strict adherence to cold storage and handling protocols is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Sample degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C for long-term storage. For short-term, do not exceed 7 days at -20°C.
Multiple freeze-thaw cycles.Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample. Do not exceed three freeze-thaw cycles.
Prolonged exposure to room temperature during handling.Keep samples on ice at all times during processing. Minimize the time samples spend outside of cold storage.
High variability in results Inconsistent sample handling procedures.Standardize protocols for thawing, extraction, and analysis across all samples. Use a consistent and minimal number of freeze-thaw cycles.
Solvent evaporation during sample preparation for LC-MS.Reconstitute a limited number of samples at a time and maintain them at 10°C in the autosampler to minimize evaporation.
Presence of unexpected peaks in chromatogram Contamination or degradation products.Review sample handling and extraction procedures to minimize exposure to contaminants and conditions that promote degradation (e.g., heat, light). Use high-purity solvents and reagents.

Storage Condition Recommendations

Storage Temperature Recommended Duration Notes
-80°C Up to 4 yearsRecommended for long-term storage to ensure the stability of fatty acid composition. Flash freezing in liquid nitrogen is advised for initial preservation.
-20°C Up to 7 daysSuitable for short-term storage.
Room Temperature Not RecommendedSignificant impact on lipoproteins and choline compounds observed after 2.5 hours.

Experimental Protocols

Plasma Sample Collection and Storage
  • Collect whole blood in appropriate anticoagulant-containing tubes (e.g., heparin).

  • Centrifuge the blood to separate the plasma.

  • Immediately flash-freeze the plasma aliquots in liquid nitrogen.

  • Store the frozen plasma samples at -80°C until analysis.

Lipid Extraction from Plasma

This protocol is a general method for lipid extraction and FAHFA enrichment:

  • To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing an internal standard (e.g., ¹³C₄-9-PAHSA).

  • Vortex the mixture for 30 seconds.

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer the lower organic phase to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until further processing.

Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • Wash a silica extraction cartridge with hexane.

  • Further wash the cartridge with 95:5 hexane:ethyl acetate to remove neutral lipids.

  • Elute the FAHFAs with ethyl acetate.

  • The resulting samples can be reconstituted in methanol for LC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Storage cluster_handling Sample Handling cluster_analysis Analysis blood_collection Collect Whole Blood centrifugation Centrifuge to Separate Plasma blood_collection->centrifugation flash_freeze Flash Freeze Plasma in Liquid Nitrogen centrifugation->flash_freeze store_minus_80 Store at -80°C flash_freeze->store_minus_80 thaw_on_ice Thaw on Ice store_minus_80->thaw_on_ice extraction Lipid Extraction thaw_on_ice->extraction spe SPE Enrichment extraction->spe lcms_analysis LC-MS/MS Analysis spe->lcms_analysis troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of this compound improper_storage Improper Storage Temperature issue->improper_storage freeze_thaw Multiple Freeze-Thaw Cycles issue->freeze_thaw room_temp Exposure to Room Temperature issue->room_temp store_properly Store at -80°C improper_storage->store_properly aliquot Aliquot Samples freeze_thaw->aliquot use_ice Keep Samples on Ice room_temp->use_ice

References

troubleshooting poor chromatographic resolution of PAHSA isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSA) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic resolution of these important lipid molecules.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good chromatographic resolution of PAHSA isomers so challenging?

A1: The primary challenge in separating PAHSA isomers lies in their structural similarity. Regio-isomers, such as 5-PAHSA and 9-PAHSA, have identical chemical formulas and mass-to-charge ratios (m/z), making them difficult to distinguish using mass spectrometry alone.[1][2] Their similar physicochemical properties also result in very close retention times on standard reversed-phase liquid chromatography (LC) columns. Furthermore, enantiomers (R- and S-forms) of each regio-isomer require specialized chiral chromatography for separation.[2]

Q2: What are the most common issues that lead to poor resolution of PAHSA isomers?

A2: The most common issues include:

  • Co-elution of regio-isomers: Insufficient selectivity of the analytical column.

  • Peak tailing or broadening: Often caused by secondary interactions with the stationary phase, improper mobile phase pH, or column degradation.

  • Interference from other lipids: Co-eluting lipids, such as certain ceramides, can have similar MRM transitions to PAHSAs, leading to inaccurate quantification.[3]

  • Low signal intensity: Due to the low abundance of PAHSAs in biological samples.[2]

  • Inadequate sample preparation: Incomplete extraction or enrichment can introduce interfering substances.

Q3: What type of analytical column is recommended for PAHSA isomer separation?

A3: For the separation of regio-isomers , reversed-phase columns, particularly C18 columns, are widely used. To separate enantiomers , a chiral stationary phase is necessary. Columns such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose-based columns (e.g., Lux 5 μm Cellulose-3) have been shown to be effective.

Troubleshooting Guide: Poor Chromatographic Resolution

This guide provides a systematic approach to troubleshooting and resolving common issues with the chromatographic separation of PAHSA isomers.

Issue 1: Co-elution of Regio-isomers (e.g., 5-PAHSA and 9-PAHSA)

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Column Selectivity - Switch to a different C18 column: Different C18 columns from various manufacturers can offer different selectivities. - Consider a chiral column: Some chiral columns can also resolve regio-isomers.
Suboptimal Mobile Phase - Adjust the organic modifier: Vary the ratio of acetonitrile or methanol in the mobile phase. - Modify the mobile phase pH: Increasing the pH with a volatile modifier like ammonium hydroxide can alter the elution profile of PAHSAs relative to contaminants. - Incorporate a low concentration of a different additive: For example, a small amount of isopropanol in the mobile phase can sometimes improve separation.
Inappropriate Gradient Slope - Decrease the gradient slope: A shallower gradient provides more time for the isomers to separate.
Elevated Flow Rate - Reduce the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the total run time.
High Column Temperature - Optimize column temperature: Lowering the temperature can sometimes enhance resolution, but it may also increase backpressure and peak broadening. A systematic evaluation of temperature is recommended.
Issue 2: Interference from a Co-eluting Contaminant (e.g., C16:0 Ceramide)

Background: Certain ceramides can share the same precursor and product ion transitions used for PAHSA detection in multiple reaction monitoring (MRM) assays.

Identification and Resolution:

StepAction
1. Confirm Contaminant Identity The ratio of product ions can help differentiate PAHSAs from ceramides. For PAHSAs, the product ion m/z 255.2 (palmitate) is typically more abundant than m/z 281.2 (dehydrated hydroxystearic acid). For the C16:0 ceramide contaminant, this ratio is reversed.
2. Chromatographic Separation - Increase mobile phase pH: Raising the pH (e.g., using 0.03% ammonium hydroxide) can accelerate the elution of PAHSAs while the neutral ceramide's retention time remains unaffected, thereby resolving the two peaks.
3. MS/MS Optimization - Select alternative MRM transitions: If possible, identify and use MRM transitions that are specific to PAHSAs and not shared by the interfering ceramide.

Experimental Protocols

Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE) for PAHSA Enrichment

This protocol describes the extraction of FAHFAs, including PAHSAs, from tissue or serum samples.

  • Sample Homogenization:

    • For tissues, homogenize in a suitable buffer (e.g., PBS).

    • For serum/plasma, dilute with PBS.

  • Lipid Extraction (Folch Method):

    • Add chloroform:methanol (2:1, v/v) to the homogenized sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., chloroform).

  • Solid-Phase Extraction (SPE):

    • Condition a silica-based SPE cartridge with the appropriate solvents.

    • Load the reconstituted lipid extract onto the cartridge.

    • Wash the cartridge with non-polar solvents to remove neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent system (e.g., diethyl ether with 2% acetic acid).

  • Final Preparation:

    • Dry the eluted fraction under nitrogen.

    • Reconstitute in the LC-MS mobile phase for analysis.

Protocol 2: LC-MS/MS Method for PAHSA Isomer Separation

This is a representative method for the analysis of PAHSA isomers. Optimization will be required for specific instrumentation.

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 250 mm, 3 µm particle size)
Mobile Phase A Water with 0.01-0.03% Ammonium Hydroxide
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.01-0.03% Ammonium Hydroxide
Gradient Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes to elute all isomers.
Flow Rate 0.15 - 0.20 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)
MRM Transition (Quantifier) m/z 537.5 → 255.2 (for PAHSA)
MRM Transition (Qualifier) m/z 537.5 → 281.2 (for PAHSA)

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Co-elution of PAHSA Isomers check_system Verify System Suitability (LC pressure, MS sensitivity) start->check_system check_standard Analyze Pure Standards (5-PAHSA, 9-PAHSA, etc.) check_system->check_standard is_resolution_ok Are standards resolved? check_standard->is_resolution_ok optimize_gradient Optimize Gradient (shallower slope) is_resolution_ok->optimize_gradient No end_good Resolution Achieved is_resolution_ok->end_good Yes optimize_flow Optimize Flow Rate (reduce flow) optimize_gradient->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp contaminant_check Suspect Contamination? (e.g., ceramide) optimize_temp->contaminant_check change_mobile_phase Modify Mobile Phase (pH, organic solvent) change_column Change Analytical Column (different C18 or chiral) change_mobile_phase->change_column end_bad Consult Instrument Specialist change_column->end_bad contaminant_check->change_mobile_phase No check_ion_ratio Check Product Ion Ratios (255.2 vs 281.2) contaminant_check->check_ion_ratio Yes check_ion_ratio->change_mobile_phase

Caption: A step-by-step workflow for troubleshooting poor chromatographic resolution of PAHSA isomers.

Experimental Workflow for PAHSA Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue, Serum) extraction Lipid Extraction sample->extraction spe Solid-Phase Extraction (Enrichment) extraction->spe lc_separation LC Separation (Reversed-Phase or Chiral) spe->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification G cluster_cell Adipocyte LPS LPS NFkB NF-κB LPS->NFkB activates PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 activates GPR120->NFkB inhibits Browning Adipocyte Browning GPR120->Browning promotes Inflammation Inflammation NFkB->Inflammation promotes

References

reducing background noise from SPE cartridges in FAHFA analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FAHFA Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise from Solid Phase Extraction (SPE) cartridges during Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when using SPE cartridges for FAHFA analysis?

A1: The primary sources of background noise in FAHFA analysis using SPE cartridges often originate from the cartridges themselves and the experimental environment. These include:

  • SPE Cartridge Components: The sorbent material, frits, and column housings of the SPE cartridges are major contributors to background noise. Phthalates and other plasticizers used during the manufacturing process can leach into the sample.[1]

  • Solvent and Reagent Impurities: The use of solvents and reagents that are not of high purity (e.g., LC-MS grade) can introduce a variety of chemical contaminants.[2][3]

  • Leachables from Labware: Plasticware, such as pipette tips and collection tubes, can be a source of leachable contaminants, including plasticizers that interfere with FAHFA analysis. It is recommended to use glassware whenever possible.[2][4]

  • Cross-Contamination: Residue from previous analyses can lead to carryover and contribute to the background signal.

Q2: How can I minimize background noise originating from the SPE cartridge itself?

A2: Minimizing background noise from the SPE cartridge is critical for sensitive FAHFA analysis. A key strategy is to perform a pre-wash of the cartridge with various organic solvents before conditioning and sample loading. This helps to remove contaminants that may have been introduced during manufacturing. One study found that pre-washing with ethyl acetate, methanol, or a combination of solvents significantly reduced the background signal for certain FAHFAs.

Q3: Are there specific types of FAHFAs that are more prone to background interference from SPE cartridges?

A3: Yes, research has shown that different FAHFA families can be affected differently by background noise from SPE cartridges. For instance, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are known to have significant and variable background signals originating from the SPE cartridges. In contrast, Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs) have been observed to have a negligible background signal, making them potentially better markers for quantifying FAHFA levels in biological samples with low concentrations.

Q4: Is it necessary to run a blank sample, and what should it contain?

A4: Yes, running a blank sample is a crucial step for accurate quantification in FAHFA analysis. The blank should consist of the same solvent used to reconstitute the sample (e.g., chloroform or water) and be processed through the entire SPE and LC-MS workflow in the same manner as the actual samples. This allows for the measurement of the background signal, which can then be subtracted from the signal of the biological samples to ensure more accurate quantification. For serum analysis, it has been noted that the background signal can be as high as ~15% of the total serum signal.

Troubleshooting Guides

Issue 1: High Background Signal Observed in the FAHFA Mass Range

Possible Cause: Contamination from the SPE cartridge.

Solution:

  • Implement a Cartridge Pre-wash: Before the standard conditioning step, wash the SPE cartridge with a series of organic solvents. A recommended pre-wash protocol involves using 6 mL of ethyl acetate followed by 6 mL of methanol.

  • Test Different Pre-wash Solvents: The optimal pre-wash solvent may vary depending on the specific contaminants and the lot of SPE cartridges. You can test different solvents such as ethyl acetate, methanol, and dichloromethane to determine which is most effective at reducing the background for your specific analysis.

  • Run a Cartridge Blank: After the pre-wash and conditioning, run a blank solvent sample through the cartridge and analyze the eluate to confirm that the background has been sufficiently reduced.

Issue 2: Inconsistent and Variable Background Noise Across Different Samples and Batches

Possible Cause: Variability between different lots of SPE cartridges.

Solution:

  • Test New Lots of Cartridges: Before using a new lot of SPE cartridges for sample analysis, test a few cartridges from the new lot by running blank samples to assess the background level.

  • Standardize the Pre-wash Protocol: Apply a consistent and robust pre-wash protocol to all cartridges, regardless of the lot, to minimize variability.

  • Consider an Alternative FAHFA Marker: If the background for a specific FAHFA, like PAHSA, remains problematic, consider using a different FAHFA family, such as OAHSA, which has been shown to have a much lower background signal.

Issue 3: Presence of Phthalate and Other Plasticizer Peaks in the Chromatogram

Possible Cause: Leaching of contaminants from plastic labware or SPE cartridges.

Solution:

  • Use Glassware: Whenever possible, substitute plastic labware (e.g., collection tubes, vials) with glass alternatives to minimize the risk of plasticizer contamination.

  • High-Purity Solvents: Ensure that all solvents used are of high purity (LC-MS grade) and are suitable for sensitive lipid analysis.

  • Evaluate SPE Cartridge Material: Some manufacturers offer SPE cartridges made from materials less prone to leaching, such as glass cartridges.

Experimental Protocols

SPE Protocol for FAHFA Enrichment

This protocol is adapted from established methods for the solid-phase extraction of FAHFAs from biological samples.

Materials:

  • Silica SPE cartridges (e.g., Strata SI-1 Silica, 500 mg, 3 mL)

  • Ethyl acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Nitrogen gas source

  • SPE manifold

Procedure:

  • Cartridge Pre-wash (Optional but Recommended):

    • Wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Follow with a wash of 6 mL of methanol.

  • Cartridge Conditioning:

    • Condition the cartridge with 6 mL of hexane.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.

    • Apply the reconstituted sample to the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • Elution of FAHFAs:

    • Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.

  • Drying and Storage:

    • Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

    • Store the dried sample at -80°C until analysis.

StepSolventVolumePurpose
Pre-wash Ethyl Acetate6 mLTo remove potential contaminants from the cartridge.
Methanol6 mLTo further wash the cartridge.
Conditioning Hexane6 mLTo prepare the stationary phase for sample loading.
Sample Loading Chloroform200 µLTo load the lipid extract onto the cartridge.
Washing 5% Ethyl Acetate in Hexane6 mLTo elute neutral lipids and other interferences.
Elution Ethyl Acetate4 mLTo elute the FAHFA fraction.

Visualizations

FAHFA_SPE_Workflow Workflow for Minimizing Background Noise in FAHFA SPE Analysis cluster_prep SPE Cartridge Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_qc Quality Control prewash 1. Pre-wash Cartridge (e.g., Ethyl Acetate, Methanol) condition 2. Condition Cartridge (e.g., Hexane) prewash->condition load 3. Load Sample (in Chloroform) condition->load wash 4. Wash (5% Ethyl Acetate in Hexane) Elutes Neutral Lipids load->wash elute 5. Elute FAHFAs (Ethyl Acetate) wash->elute dry 6. Dry Eluate elute->dry analyze 7. LC-MS Analysis dry->analyze blank Run Blank (Solvent Only) blank->load Process like a sample

Caption: Workflow for FAHFA analysis using SPE with background reduction steps.

References

Technical Support Center: Optimizing Electrospray Ionization for 9-PAHSA Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 9-Palmitoleoyl-9-hydroxy-stearic acid (9-PAHSA) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for accurate and sensitive 9-PAHSA detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for 9-PAHSA detection?

A1: For the detection of 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs), negative electrospray ionization (ESI) mode is the standard and recommended approach.[1] This is because the acidic nature of the molecule allows for the ready formation of the deprotonated molecule, [M-H]⁻.

Q2: What are the characteristic mass-to-charge ratios (m/z) I should be looking for when analyzing 9-PAHSA?

A2: In negative ESI mode, the precursor ion for 9-PAHSA is [M-H]⁻ at an m/z of 537.[1] When subjected to tandem mass spectrometry (MS/MS), 9-PAHSA yields three characteristic product ions:

  • m/z 255: Corresponds to the palmitic acid fragment.

  • m/z 281: Corresponds to a C18:1 fatty acid fragment.

  • m/z 299: Corresponds to the hydroxystearic acid fragment.[1]

The relative abundance of these fragments is a key identifier, with the transition m/z 537 → 255 typically yielding the highest ion count.[1]

Q3: Can I distinguish between different PAHSA isomers using ESI-MS?

A3: While ESI-MS/MS can identify the fatty acid and hydroxy fatty acid components, it generally cannot distinguish between regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) based on fragmentation patterns alone.[2] To resolve and accurately quantify different PAHSA isomers, significant optimization of the liquid chromatography (LC) method is required. Chiral chromatography can be employed to separate stereoisomers (R- and S-9-PAHSA).

Q4: What are some common contaminants that can interfere with 9-PAHSA detection?

A4: A known contaminant is C16:0 ceramide, which can share major multiple reaction monitoring (MRM) transitions with PAHSAs. This contaminant can be differentiated from PAHSAs by its different MRM transition ratios. Careful sample preparation and optimized chromatography are crucial to minimize interference from such contaminants.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of 9-PAHSA.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity - Suboptimal mobile phase composition for negative ionization. - Inefficient ionization due to source parameters. - Ion suppression from matrix components or mobile phase additives. - Low abundance of 9-PAHSA in the sample.- If using formic acid for chromatographic separation, be aware that it can reduce sensitivity in negative mode by up to 25-fold. Consider using a mobile phase with a modifier like 0.01% ammonium hydroxide if baseline resolution of stereoisomers is not the primary goal. - Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flow rates (see Table 1 for starting parameters). - Enhance sample cleanup using solid-phase extraction (SPE) to enrich for FAHFAs and remove interfering lipids. - For very low abundance samples, consider chemical derivatization to introduce a permanently charged group, which can significantly improve ionization efficiency.
Poor Peak Shape / Peak Tailing - Inappropriate mobile phase for the analytical column. - Column overload. - Contamination of the LC-MS system.- Ensure the mobile phase is compatible with your reversed-phase column. Common mobile phases include methanol/water or acetonitrile/water gradients. - Inject a smaller sample volume or dilute your sample. - Clean the nebulizer needle, sample capillary, and ion source to remove any buildup of contaminants.
High Background Noise - Contaminated solvents or reagents. - Background PAHSA signals from the analytical system. - In-source fragmentation of other lipids.- Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. - Be aware that background PAHSA signals can be problematic for low-concentration samples, such as serum, and may constitute a significant portion of the total signal. - Optimize source conditions to minimize in-source fragmentation. This may involve reducing the cone voltage or other voltages in the ion source region.
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phases daily and ensure accurate mixing. The pH of the mobile phase can significantly affect the retention time of some contaminants. - Use a column oven to maintain a stable temperature. - Replace the analytical column if performance degrades.

Experimental Protocols & Data

Optimized ESI-MS Source Parameters for 9-PAHSA Detection

The following table summarizes typical ESI source parameters for the detection of PAHSAs in negative ionization mode on a TSQ Quantiva instrument. These should be used as a starting point and further optimized for your specific instrument and application.

Parameter Value Unit
Ionization ModeNegative-
Spray Voltage3.5kV
Ion Transfer Tube Temperature325°C
Vaporizer Temperature275°C
Sheath Gas Flow Rate2.7L/min
Auxiliary Gas Flow Rate5.0L/min
Sweep Gas Flow Rate1.5L/min
Data sourced from Kolar et al., 2018.
Detailed Methodologies

1. Lipid Extraction from Serum and Tissues:

A detailed protocol for the extraction of FAHFAs from biological matrices is crucial for successful analysis.

  • For Tissues (e.g., Adipose Tissue):

    • Homogenize the tissue sample (e.g., 150 mg) on ice in a mixture of PBS, methanol, and chloroform.

    • Add an internal standard (e.g., ¹³C-labeled 9-PAHSA) to the chloroform prior to extraction for accurate quantification.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase, which contains the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

  • For Serum/Plasma:

    • Dilute the sample (e.g., 200 µL) with PBS.

    • Add methanol and chloroform containing the internal standard.

    • Vortex and centrifuge to separate the phases.

    • Collect and dry the organic phase.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

SPE is a critical step to remove other lipids and contaminants that can interfere with the analysis.

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

  • Condition a silica SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute neutral lipids.

  • Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).

  • Dry the eluted fraction and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Tissue Homogenization or Serum Dilution) lipid_extraction Lipid Extraction (Chloroform/Methanol) sample_prep->lipid_extraction spe Solid-Phase Extraction (SPE) (FAHFA Enrichment) lipid_extraction->spe lc_separation LC Separation (Reversed-Phase or Chiral) spe->lc_separation esi_ms ESI-MS/MS Detection (Negative Ion Mode) lc_separation->esi_ms data_analysis Data Analysis (Quantification & Identification) esi_ms->data_analysis

Caption: Workflow for 9-PAHSA analysis.

Troubleshooting Decision Tree

troubleshooting_tree start Low 9-PAHSA Signal? check_ms Check MS Parameters (Negative Mode, Voltages, Gas Flows) start->check_ms Yes optimize_source Optimize Source (Tune on 9-PAHSA Standard) check_ms->optimize_source check_lc Review LC Method (Mobile Phase Additives) change_mobile_phase Test Alternative Mobile Phase (e.g., with NH4OH instead of Formic Acid) check_lc->change_mobile_phase check_sample Evaluate Sample Prep (Extraction Efficiency, SPE) improve_cleanup Enhance Sample Cleanup (Optimize SPE Protocol) check_sample->improve_cleanup optimize_source->check_lc change_mobile_phase->check_sample consider_derivatization Consider Derivatization (For very low concentrations) improve_cleanup->consider_derivatization

Caption: Decision tree for low signal troubleshooting.

References

Technical Support Center: Impact of Deuterated Standard Choice on Retention Time Shift

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to retention time shifts observed when using deuterated internal standards in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard have a different retention time than the non-deuterated analyte?

This phenomenon is known as the chromatographic isotope effect.[1][2] It is an expected behavior resulting from subtle differences in the physicochemical properties of the molecule when hydrogen (H) is replaced by its heavier isotope, deuterium (D). The primary cause is the difference between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered intermolecular interactions.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less hydrophobic.[1][3]

Q2: How does the number and position of deuterium atoms affect the retention time shift?

Yes, both the number and position of deuterium atoms are influential. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule. The position of deuteration also plays a role; for example, substitution on an sp2-hybridized carbon may have a different impact on retention than on an sp3-hybridized carbon. It is crucial to select standards where deuterium atoms are placed on stable positions to avoid H/D exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).

Q3: Can a retention time shift between the analyte and the deuterated standard affect my results?

Yes, a significant retention time shift can compromise the accuracy and precision of your quantification. For a deuterated internal standard to effectively correct for matrix effects, it should co-elute with the analyte. If there is a notable separation, the analyte and the internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer, leading to inaccurate and variable results.

Q4: Is it better to use a carbon-13 labeled standard to avoid this issue?

Carbon-13 (¹³C) labeled internal standards are less prone to chromatographic shifts compared to deuterated standards. This is because the fractional change in mass is smaller, and the physicochemical properties are more similar to the unlabeled analyte. While deuterated standards are often more readily available and less expensive, a ¹³C-labeled standard can be a valuable alternative if the deuterium isotope effect is problematic for a specific assay.

Troubleshooting Guide: Managing Retention Time Shifts

A small, consistent retention time shift between the analyte and the deuterated internal standard is often manageable. However, if the shift is large, inconsistent, or leads to poor data quality, the following troubleshooting steps can be taken.

Step 1: Initial Assessment
  • Overlay Chromatograms: Visually compare the chromatograms of the analyte and the deuterated internal standard to confirm the presence and magnitude of the retention time difference.

  • Assess Peak Shape and Overlap: Determine if the peak shapes are symmetrical and if there is sufficient overlap between the two peaks. Poor overlap can be an indicator of potential issues with differential matrix effects.

Step 2: Method Optimization

If the retention time shift is significant, consider the following method modifications:

  • Mobile Phase Composition:

    • Adjust the organic-to-aqueous solvent ratio.

    • For ionizable compounds, modify the mobile phase pH to alter their ionization state and hydrophobicity.

  • Gradient Profile: Modifying the gradient slope can sometimes reduce the separation between the deuterated and non-deuterated compounds.

  • Column Temperature: Optimizing the column temperature can impact selectivity and potentially minimize the retention time shift.

  • Use a Lower Resolution Column: In some instances, a column with lower resolution might encourage the co-elution of the analyte and internal standard peaks.

Step 3: Data Interpretation and System Check

If retention times for both the analyte and the standard are drifting or fluctuating, this may indicate a broader system issue rather than just the isotope effect.

  • System Leaks: Visually inspect all fittings and connections for leaks.

  • Pump Performance: Monitor for pressure fluctuations, which could indicate issues with check valves or pump seals.

  • Column Health: Column contamination or degradation can lead to retention time shifts. Consider a column wash or replacement if necessary.

Quantitative Data Summary

The following table provides a hypothetical example of how different chromatographic parameters can influence the retention time (RT) and the retention time difference (ΔRT) between an analyte and its deuterated internal standard (d-IS).

ConditionAnalyte RT (min)d-IS RT (min)ΔRT (sec)Peak OverlapComments
Initial Method 5.255.203GoodSmall, acceptable shift.
Increased Organic Solvent 4.804.724.8ModerateIncreased separation.
Decreased Temperature 5.905.862.4Very GoodReduced separation.
Steeper Gradient 4.504.406PoorSignificant separation, risk of differential matrix effects.

Experimental Protocols

Protocol: Investigating the Chromatographic Isotope Effect

Objective: To determine the retention time difference (ΔRT) between a deuterated compound and its non-deuterated analog under various chromatographic conditions.

Materials:

  • Deuterated standard

  • Non-deuterated analyte standard

  • HPLC or UHPLC system with a mass spectrometer

  • Appropriate chromatographic column

  • Mobile phase solvents

Methodology:

  • Standard Preparation: Prepare a mixed standard solution containing both the analyte and the deuterated internal standard at a known concentration.

  • Initial Analysis: Inject the mixed standard onto the LC-MS system using your current analytical method. Record the retention times for both compounds.

  • Parameter Variation: Systematically vary one chromatographic parameter at a time (e.g., mobile phase composition, temperature, gradient slope).

    • For each new condition, allow the system to equilibrate before injecting the mixed standard.

    • Inject the standard solution and record the retention times.

  • Data Analysis:

    • For each condition, calculate the ΔRT between the analyte and the deuterated standard.

    • Assess the peak shape and degree of co-elution.

    • Select the optimal conditions that minimize the ΔRT while maintaining good chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow for RT Shifts A Observe RT Shift Between Analyte and d-IS B Is the Shift Large or Inconsistent? A->B C Monitor System Stability (Pressure, RT Drift) A->C D Optimize Chromatographic Method B->D Yes F Acceptable Shift: Proceed with Validation B->F No G Check for Leaks, Pump Issues, Column Health C->G Instability Observed E Consider Alternative IS (e.g., ¹³C-labeled) D->E If Optimization Fails

Caption: A logical workflow for troubleshooting retention time shifts.

G cluster_1 Factors Influencing Deuterium Isotope Effect A Chromatographic Isotope Effect B Number of D Atoms B->A C Position of D Atoms C->A D Chromatographic Mode (RP, NP, HILIC) D->A E Mobile Phase Composition E->A F Temperature F->A

Caption: Key factors influencing the chromatographic deuterium isotope effect.

References

dealing with co-eluting interferences in lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a focus on resolving co-eluting interferences.

FAQs and Troubleshooting Guides

This guide is divided into four main sections, addressing the critical stages of a lipidomics workflow where co-eluting interferences can be introduced and mitigated:

  • Sample Preparation

  • Chromatographic Separation

  • Mass Spectrometry Detection

  • Data Analysis

Sample Preparation

Proper sample preparation is the first and most critical step in minimizing interferences that can co-elute with your target lipids.

Question: I am observing significant ion suppression in my LC-MS data, suggesting matrix effects. How can I improve my sample preparation to reduce these interferences?

Answer:

Matrix effects, such as ion suppression, are often caused by co-eluting compounds from the sample matrix (e.g., salts, proteins, and highly abundant, non-target lipids).[1][2] Optimizing your sample preparation protocol is crucial for removing these interferences before LC-MS analysis.

Recommended Solutions:

  • Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating lipids from polar contaminants. The Folch and Bligh-Dyer methods are commonly used.[1][3]

  • Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup than LLE. Different sorbents can be used to target specific lipid classes or remove particular types of interferences.[4]

  • Protein Precipitation: For biofluids like plasma or serum, protein precipitation is essential as proteins can cause significant interference.

Experimental Protocols:

Protocol 1: Modified Folch Liquid-Liquid Extraction

  • Homogenization: Homogenize your sample (e.g., 1 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) to separate the layers.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with your LC method.

Protocol 2: Solid-Phase Extraction for Lipid Cleanup

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the lipid extract (from an LLE or protein precipitation) onto the SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the lipids with a nonpolar solvent (e.g., methanol, isopropanol, or chloroform).

  • Drying and Reconstitution: Evaporate the elution solvent and reconstitute the sample as described above.

Data Presentation: Comparison of Extraction Methods for Plasma Lipids

Extraction MethodKey AdvantageKey DisadvantageTypical Lipid RecoveryReference
Folch (LLE) Broad lipid coverageLabor-intensive, potential for oxidationHigh
Bligh-Dyer (LLE) Uses less chloroformSimilar to FolchHigh
MTBE (LLE) Less toxic solvent, good for high-throughputCan be less efficient for some polar lipidsGood to High
C18 SPE Good removal of polar interferencesMay have lower recovery for very polar lipidsGood

Question: How can I prevent the degradation of lipids during sample preparation, which can create artificial co-eluting species?

Answer:

Lipid degradation, primarily through oxidation and enzymatic activity, can generate artifacts that may co-elute with and interfere with the analysis of endogenous lipids.

Recommended Solutions:

  • Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.

  • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents to prevent lipid oxidation.

  • Prompt Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.

  • Use of Anticoagulants: For blood samples, use anticoagulants like EDTA or heparin to inhibit enzymatic activity.

Experimental Workflow: Minimizing Lipid Degradation

G cluster_collection Sample Collection cluster_preparation Sample Preparation (On Ice) Collection Collect Sample (e.g., Plasma with EDTA) FlashFreeze Flash Freeze in Liquid Nitrogen Collection->FlashFreeze Immediate Processing Not Possible Homogenize Homogenize in Solvent with BHT Collection->Homogenize Immediate Processing FlashFreeze->Homogenize Store at -80°C Extract Perform LLE or SPE Homogenize->Extract Drydown Dry Under Nitrogen Extract->Drydown Reconstitute Reconstitute for LC-MS Drydown->Reconstitute

Caption: Workflow for sample preparation to minimize lipid degradation.

Chromatographic Separation

The choice of chromatographic conditions is paramount for resolving lipids and preventing co-elution.

Question: I am observing broad or overlapping peaks for different lipid classes. Which chromatographic strategy should I use?

Answer:

The vast diversity in lipid polarity requires different chromatographic approaches for optimal separation. No single method can separate all lipids. The main strategies involve Normal-Phase (NPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Liquid Chromatography (RPLC).

Recommended Solutions:

  • Normal-Phase LC (NPLC): Separates lipids based on the polarity of their headgroups. This is excellent for class separation (e.g., separating PCs from PEs).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Also separates based on headgroup polarity and is a good alternative to NPLC, often providing better reproducibility.

  • Reversed-Phase LC (RPLC): Separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. This is ideal for separating species within the same class (e.g., PC 16:0/18:1 from PC 18:0/18:1).

  • Supercritical Fluid Chromatography (SFC): An alternative that can provide high-resolution separations of lipid classes.

Data Presentation: Comparison of LC Modes for Lipidomics

LC ModePrinciple of SeparationBest ForCommon Mobile Phases
NPLC Adsorption based on polar headgroupsLipid class separationHexane/Isopropanol
HILIC Partitioning based on polar headgroupsLipid class separationAcetonitrile/Water with buffer
RPLC Partitioning based on hydrophobic tailsIntra-class separation (isomers)Acetonitrile/Methanol/Water
SFC Polarity and molecular weightBoth class and intra-class separationSupercritical CO2 with co-solvents

Question: How can I resolve isomeric and isobaric lipids that are co-eluting?

Answer:

Isomeric (same mass and formula) and isobaric (same nominal mass) lipids are a major challenge in lipidomics. While mass spectrometry can help, chromatographic separation is the first line of defense.

Recommended Solutions:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The use of sub-2 µm particles in UHPLC columns provides significantly higher resolution than traditional HPLC, which can be sufficient to separate some isomers.

  • Optimize Gradient and Flow Rate: A shallower gradient and a lower flow rate can increase the separation efficiency, potentially resolving closely eluting peaks.

  • Change Stationary Phase: If co-elution persists, changing the column chemistry (e.g., from a C18 to a C30 for RPLC) can alter selectivity and improve separation.

Logical Workflow: Troubleshooting Co-eluting Isomers/Isobars

G Start Co-eluting Peaks Observed OptimizeGradient Optimize Gradient (Shallower, Slower Flow) Start->OptimizeGradient Resolved Peaks Resolved OptimizeGradient->Resolved Success NotResolved Still Co-eluting OptimizeGradient->NotResolved Failure ChangeColumn Change Stationary Phase (e.g., C18 -> C30) AdvancedMS Employ Advanced MS (Ion Mobility, MS/MS) ChangeColumn->AdvancedMS Failure ChangeColumn->Resolved Success NotResolved->ChangeColumn

Caption: A logical workflow for troubleshooting co-eluting peaks.

Mass Spectrometry Detection

When chromatography is insufficient, advanced mass spectrometry techniques can help differentiate co-eluting species.

Question: My high-resolution MS is still showing isobaric interferences. What else can I do at the MS level?

Answer:

High-resolution mass spectrometry (HRMS) is excellent for separating compounds with different elemental compositions but the same nominal mass. However, for true isobars (same elemental formula) and isomers, other techniques are needed.

Recommended Solutions:

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, you can obtain structural information that helps to differentiate isomers. For example, the fragmentation pattern of a phosphatidylcholine (PC) will be different from that of a phosphatidylethanolamine (PE) even if they are isobaric.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation that can resolve co-eluting isomers.

  • Ozone-Induced Dissociation (OzID): This is a specialized fragmentation technique that can pinpoint the location of double bonds within lipid acyl chains, allowing for the differentiation of double bond positional isomers.

Data Presentation: MS Techniques for Differentiating Interferences

TechniquePrincipleBest for DifferentiatingReference
HRMS High mass accuracy measurementIsobars with different elemental formulas
MS/MS Fragmentation of precursor ionsStructural isomers (e.g., headgroups)
IMS-MS Gas-phase separation by size and shapesn-positional and other structural isomers
OzID Fragmentation at double bondsDouble bond positional isomers

Data Analysis

Even with optimized experimental conditions, some co-elution may be unavoidable. In these cases, data analysis software can help.

Question: I have chromatographically unresolved peaks. Can software help me to quantify the individual lipids?

Answer:

Yes, several modern lipidomics software packages have algorithms designed to deconvolute co-eluting peaks.

Recommended Solutions:

  • Peak Deconvolution Algorithms: Software like MS-DIAL, LipidSearch, and LipiDex use mathematical algorithms to model the shapes of overlapping peaks and estimate their individual areas.

  • Component Extraction: These algorithms can also use the MS1 and MS/MS data to identify unique fragments or isotopes for each co-eluting lipid, allowing for more accurate quantification.

Signaling Pathway: Data Analysis Workflow for Deconvolution

G RawData LC-MS Raw Data PeakPicking Peak Picking RawData->PeakPicking Deconvolution Peak Deconvolution Algorithm PeakPicking->Deconvolution ComponentDetection Component Detection (using MS1 and MS/MS) Deconvolution->ComponentDetection LipidID Lipid Identification ComponentDetection->LipidID Quantification Quantification LipidID->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Data analysis workflow for handling co-eluting peaks.

Summary of Recommended Software:

SoftwareKey Feature for Co-elutionAvailabilityReference
LipiDex Spectral and chromatographic peak purity algorithmsOpen-source
MS-DIAL MS2Dec deconvolution algorithmOpen-source
SimLipid Isomer deconvolution algorithmsCommercial
LipidSearch Extensive database and alignment algorithmsCommercial
Skyline Supports ion mobility data for isomer separationOpen-source

References

Technical Support Center: Accurate Quantification of 9-PAHSA at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) quantification, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is 9-PAHSA and why is its accurate quantification at low concentrations important?

A1: 9-PAHSA is a recently discovered endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] It has demonstrated anti-diabetic and anti-inflammatory properties, making it a molecule of significant interest in metabolic disease and inflammation research.[4] Accurate quantification at low physiological concentrations is crucial as studies have shown that levels of PAHSAs are reduced in the serum and adipose tissue of insulin-resistant humans, correlating with insulin sensitivity. Therefore, precise measurement is essential for understanding its role as a potential biomarker and therapeutic agent.

Q2: What are the primary challenges in quantifying 9-PAHSA at low concentrations?

A2: The main challenges include:

  • Low Endogenous Abundance: 9-PAHSA is present at very low levels in biological matrices like serum and plasma, making it difficult to detect above the background noise of the analytical instrument.

  • Isomeric Complexity: 9-PAHSA is one of many PAHSA regioisomers (e.g., 5-PAHSA, 12-PAHSA), which are often difficult to separate chromatographically.

  • Matrix Effects: Components of the biological sample (e.g., phospholipids, salts) can co-elute with 9-PAHSA and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

  • Background Contamination: A significant challenge arises from background PAHSA signals originating from laboratory consumables, particularly solid-phase extraction (SPE) cartridges. This contamination can be variable between different lots and can account for a substantial portion of the total signal, especially when measuring low-level samples.

  • Co-eluting Contaminants: A ceramide, C16:0 ceramide, is known to share major MRM transitions with PAHSAs, which can interfere with the accurate measurement of certain isomers like 5-PAHSA if not chromatographically resolved.

Q3: What is the recommended analytical method for sensitive and specific 9-PAHSA quantification?

A3: The gold standard for the quantification of 9-PAHSA is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of low-abundance molecules in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry enhances specificity by monitoring a specific precursor-to-product ion transition for 9-PAHSA.

Q4: Why is the use of a stable isotope-labeled internal standard crucial for accurate 9-PAHSA quantification?

A4: A stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA or 13C16-9-PAHSA) is essential for accurate quantification. These standards are chemically identical to the analyte but have a different mass. By adding a known amount of the internal standard to the sample at the beginning of the workflow, it can compensate for analyte loss during sample preparation and for variability in instrument response due to matrix effects. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to more precise and accurate results.

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Sensitivity for 9-PAHSA

Possible Cause Suggested Solution
Suboptimal Sample Preparation Ensure efficient extraction of lipids. A modified Bligh-Dyer method or a chloroform/methanol extraction is commonly used. Optimize the solid-phase extraction (SPE) step to effectively concentrate 9-PAHSA and remove interfering compounds.
Inefficient Ionization Optimize mass spectrometer source parameters, including spray voltage, ion transfer tube temperature, and gas flows, to maximize the ionization of 9-PAHSA. The mobile phase composition can also affect ionization; consider optimizing additives like ammonium hydroxide.
Analyte Degradation 9-PAHSA, as an ester, can be susceptible to degradation. Ensure samples are stored at -80°C and minimize freeze-thaw cycles. While a slight increase in mobile phase pH with ammonium hydroxide doesn't appear to degrade PAHSAs, it's a factor to be mindful of.
Derivatization For a significant boost in sensitivity, consider chemical derivatization. Labeling the carboxylic acid group of 9-PAHSA with a reagent like 2-dimethylaminoethylamine (DMED) can increase detection sensitivities by 7 to 72-fold.

Problem: High Background Noise or Interfering Peaks

Possible Cause Suggested Solution
Contaminated SPE Cartridges Be aware that SPE cartridges can be a major source of PAHSA background contamination. Test different lots of SPE cartridges to find one with minimal background. It is also recommended to run procedural blanks (all steps without the sample) to assess the level of background contamination.
Co-eluting Isomers Optimize the liquid chromatography method to achieve better separation of 9-PAHSA from its other isomers. This can involve using a different column (e.g., Acquity UPLC BEH C18), adjusting the mobile phase gradient, or modifying the column temperature.
Ceramide Contamination A C16:0 ceramide can interfere with PAHSA analysis. Chromatographic separation is key to resolving this. The ratio of MRM transitions can also help differentiate PAHSAs from the ceramide contaminant; for PAHSAs, the m/z 255.2 fragment is typically more abundant than the m/z 281.2 fragment, while this ratio is reversed for the ceramide.
Matrix Effects Enhance sample cleanup to remove more of the interfering matrix components. This could involve optimizing the SPE protocol or using a different sample preparation technique like liquid-liquid extraction. Also, ensure the chromatography separates 9-PAHSA from the regions where ion suppression is most severe.

Problem: Poor Peak Shape (Fronting or Tailing)

Possible Cause Suggested Solution
Column Overload Inject a smaller volume of the sample or dilute the sample prior to injection.
Incompatible Injection Solvent The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to ensure good peak shape.
Column Degradation If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type. While higher concentrations of base in the mobile phase can be a concern for silica stability, studies have shown that columns can be stable for over 150 injections with 0.03% NH4OH.
Secondary Interactions Interactions between the analyte and active sites on the column packing can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte.

Problem: High Variability in Quantitative Results

Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure that all samples are treated identically throughout the extraction and cleanup process. The use of a stable isotope-labeled internal standard is critical to correct for variability during sample preparation.
Instrument Instability Allow the LC-MS/MS system to equilibrate thoroughly before starting the analytical run. Monitor system suitability by injecting a standard solution periodically throughout the run to check for drifts in retention time and signal intensity.
Matrix Effect Variability Matrix effects can vary between different samples or lots of biological matrix. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for this variability.
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure accurate and precise addition of the internal standard and other reagents.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for 9-PAHSA Analysis

ParameterTypical Value/ConditionReference
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Mobile Phase Methanol:water (e.g., 93:7) with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Flow Rate 0.2 mL/min
Column Temperature 25°C
Ionization Mode Negative Electrospray Ionization (ESI)
MRM Transition m/z 537 → 255 (Quantifier)
m/z 537 → 281 (Qualifier)
m/z 537 → 299 (Qualifier)

Table 2: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesKey Considerations
Liquid-Liquid Extraction (LLE) Simple, removes many interferences.Can be labor-intensive, may have lower recovery for some analytes.Choice of solvents is critical for selective extraction.
Solid-Phase Extraction (SPE) High analyte concentration, good for removing interferences.Can be a source of background contamination, requires method development.Test different SPE sorbents and elution solvents for optimal recovery and cleanliness.
Derivatization Significantly increases sensitivity.Adds an extra step to the workflow, requires careful optimization.Isotope-labeled derivatization reagents can be used for improved quantification.

Experimental Protocols

Protocol 1: Lipid Extraction from Serum/Plasma

This protocol is based on a modified Bligh-Dyer method.

  • To 200 µL of serum or plasma, add 1.3 mL of PBS.

  • Add 1.5 mL of methanol.

  • Add 3 mL of chloroform containing the internal standard (e.g., 1 pmol of 13C4-9-PAHSA).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried extract at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

  • Reconstitute the dried sample extract in 40 µL of methanol.

  • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column and a mobile phase gradient suitable for resolving PAHSA isomers.

  • Detect 9-PAHSA and the internal standard using a tandem mass spectrometer operating in negative ESI and MRM mode.

  • Quantify 9-PAHSA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Visualizations

Workflow_for_9_PAHSA_Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) IS_Addition Add Stable Isotope-Labeled Internal Standard (e.g., 13C4-9-PAHSA) Sample->IS_Addition Spike Extraction Lipid Extraction (e.g., Chloroform/Methanol) IS_Addition->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Drydown Dry Down Extract SPE->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (Negative ESI, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Area Ratio to Internal Standard) Integration->Quantification

Caption: General workflow for the quantification of 9-PAHSA.

Troubleshooting_Low_Sensitivity Start Low 9-PAHSA Signal? Check_MS Optimize MS Parameters? (Source, Gas Flow) Start->Check_MS Yes Check_Sample_Prep Review Sample Prep? (Extraction, SPE) Check_MS->Check_Sample_Prep No Improvement Result_Improved Signal Improved Check_MS->Result_Improved Successful Check_Column Check Column Performance? Check_Sample_Prep->Check_Column No Improvement Check_Sample_Prep->Result_Improved Successful Consider_Derivatization Consider Derivatization? (e.g., DMED labeling) Consider_Derivatization->Result_Improved Successful Result_Not_Improved Still Low Signal Consider_Derivatization->Result_Not_Improved No Improvement Check_Column->Consider_Derivatization No Improvement Check_Column->Result_Improved Successful

Caption: Troubleshooting decision tree for low 9-PAHSA sensitivity.

Signaling_Pathway cluster_context Simplified Biological Context of 9-PAHSA Insulin_Resistance Insulin Resistance PAHSA_Levels Reduced 9-PAHSA Levels Insulin_Resistance->PAHSA_Levels Inflammation Inflammation Inflammation->PAHSA_Levels Adipose_Tissue Adipose Tissue PAHSA_Levels->Adipose_Tissue Immune_Cells Immune Cells PAHSA_Levels->Immune_Cells Glucose_Homeostasis Improved Glucose Homeostasis Glucose_Homeostasis->Adipose_Tissue Anti_Inflammatory_Effects Anti-inflammatory Effects Anti_Inflammatory_Effects->Immune_Cells Exogenous_PAHSA Exogenous 9-PAHSA Administration Exogenous_PAHSA->Glucose_Homeostasis Exogenous_PAHSA->Anti_Inflammatory_Effects

Caption: Simplified diagram of 9-PAHSA's biological role.

References

Technical Support Center: High-Throughput FAHFA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during FAHFA analysis, from sample handling to data interpretation.

Sample Preparation

Q1: I'm observing high background noise for Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs) in my samples. What are the likely sources and how can I reduce it?

A1: High background for PAHSAs is a common issue, often originating from contaminated solvents, labware, and solid-phase extraction (SPE) cartridges.[1] Here’s a systematic approach to troubleshoot and mitigate the problem:

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents for all steps. Test individual solvent lots for background levels before use.

  • Labware Contamination: Fatty acids are ubiquitous. Use glass tubes and vials that have been thoroughly washed with methanol to reduce exogenous contamination.[2][3] Avoid plasticware wherever possible, as plasticizers can interfere with analysis.

  • SPE Cartridge Contamination: SPE cartridges, particularly silica-based ones, can be a significant source of PAHSA background.[1]

    • Pre-washing: Implement a rigorous pre-washing step for your SPE cartridges. Washing with 6 mL of ethyl acetate before conditioning can significantly reduce background.[1]

    • Blank Samples: Always include a blank sample (e.g., water or solvent instead of biological matrix) that goes through the entire extraction and analysis process. This allows you to quantify the background signal and subtract it from your sample measurements for more accurate quantification.

  • Internal Standards: The choice and handling of internal standards are crucial. To ensure consistency, dissolve the total amount of internal standard for all samples in chloroform first, and then distribute it equally among the samples.

Q2: My recovery of FAHFAs after solid-phase extraction (SPE) is low and inconsistent. How can I optimize the SPE protocol?

A2: Low and variable recovery during SPE can be attributed to several factors, including the choice of sorbent, elution solvent volumes, and flow rate.

  • SPE Sorbent: Silica-based SPE cartridges (e.g., Strata SI-1 Silica) are commonly used for FAHFA enrichment.

  • Elution Optimization:

    • Neutral Lipid Removal: Ensure complete removal of neutral lipids (like triacylglycerols) which can interfere with FAHFA binding and elution. A common step is washing with a non-polar solvent mixture like 95:5 hexane:ethyl acetate.

    • FAHFA Elution: Ethyl acetate is an effective solvent for eluting FAHFAs. Ensure the volume is sufficient to elute all analytes. A volume of 4 mL is often used for a 500 mg silica cartridge.

  • Positive Pressure: Applying positive pressure (e.g., using nitrogen) can improve the consistency of the flow rate through the SPE cartridge and has been shown to shorten the SPE step time from 4 hours to 1 hour.

Q3: What are the best practices for sample collection and storage to ensure FAHFA stability?

A3: To minimize degradation and ensure the integrity of your FAHFA measurements, follow these guidelines:

  • Biofluids: Thaw biofluids like serum or plasma on ice to prevent degradation.

  • Tissues: For frozen tissue aliquots, transfer them to a pre-cooled tissue grinder on ice and homogenize immediately in the extraction solvent (e.g., Bligh-Dyer solvent) to minimize thawing before lipid isolation.

  • Storage: After extraction and drying, store the lipid extracts at -80°C to prevent degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Q4: I'm having trouble separating FAHFA regioisomers. How can I improve chromatographic resolution?

A4: Achieving baseline resolution of FAHFA regioisomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) is critical for accurate quantification. The key is to optimize the liquid chromatography method.

  • Column Selection: A reversed-phase C18 column is commonly employed. For high-throughput analysis, a shorter column with smaller particle size can significantly reduce run times while maintaining good resolution. An Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) has been shown to provide excellent resolution in a 30-minute run time, a significant improvement over older 90-minute methods.

  • Mobile Phase: An isocratic flow with a mobile phase of methanol and water with additives is effective. A commonly used mobile phase is 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

  • Flow Rate and Temperature: A constant flow rate (e.g., 0.2 mL/min) and a controlled column temperature (e.g., 25°C) are crucial for reproducible retention times.

Q5: Which mass spectrometry mode and transitions should I use for sensitive and specific FAHFA quantification?

A5: For targeted and sensitive quantification of FAHFAs, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the method of choice.

  • Ionization Mode: FAHFAs contain a free carboxyl group, making them suitable for analysis in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Precursor Ion: The precursor ion will be the deprotonated molecule [M-H]⁻. For example, for PAHSAs, this is m/z 537.5.

    • Product Ions: Tandem MS (MS/MS) of FAHFAs typically yields three major fragments: the fatty acid (FA), the hydroxy fatty acid (HFA), and the dehydration product of the hydroxy fatty acid (HFA-H₂O).

    • Quantifier and Qualifiers: The most intense and reliable transition is typically used for quantification (quantifier), while other transitions are monitored for confirmation (qualifiers). For PAHSAs, the transition to the fatty acid fragment (m/z 255.2) is often used as the quantifier. It's important to note that the relative ratios of these product ions can depend on the isomer, providing an additional layer of identification.

Q6: I am detecting peaks that are putatively assigned as FAHFAs but cannot be confirmed with standards. What could be the issue?

A6: A significant challenge in untargeted metabolomics is the misidentification of isobaric fatty acid dimers as FAHFAs. These dimers can form non-biologically within the LC-MS pipeline, especially in samples with high concentrations of free fatty acids.

  • Validation is Key: Always validate putative FAHFA identifications with authentic chemical standards.

  • Database Caution: Be aware that many MS databases contain in-silico spectra that can lead to misidentification.

  • Artifact Monitoring: Spiking samples with stable isotope-labeled fatty acids (e.g., ¹³C-oleic acid) can help monitor the formation of these artifactual dimers.

Data Presentation: Quantitative Parameters for FAHFA Analysis

The following tables summarize key quantitative parameters for optimized high-throughput FAHFA analysis using LC-MS/MS.

Table 1: Optimized Liquid Chromatography Parameters

ParameterRecommended SettingReference
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Mobile Phase 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide
Flow Rate 0.2 mL/min (isocratic)
Column Temperature 25°C
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Optimized Mass Spectrometry Parameters (MRM Mode)

FAHFA FamilyPrecursor Ion (Q1) [M-H]⁻Quantifier Ion (Q3)Qualifier Ion 1 (Q3)Qualifier Ion 2 (Q3)Collision Energy (CE)Reference
PAHSA 537.5255.2 (FA)299.3 (HFA)281.2 (HFA-H₂O)FA: 29 V, HFA: 28 V, HFA-H₂O: 27 V
¹³C₄-9-PAHSA (IS) 541.5259.2 (FA)299.3 (HFA)281.2 (HFA-H₂O)FA: 29 V, HFA: 28 V, HFA-H₂O: 27 V
OAHSA 563.5281.2 (FA)299.3 (HFA)-FA: 29 V, HFA: 28 V
¹³C₁₈-12-OAHSA (IS) 581.6299.3 (HFA)281.2 (FA)-FA: 29 V, HFA: 28 V

FA: Fatty Acid; HFA: Hydroxy Fatty Acid; IS: Internal Standard.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is adapted from previously established methods for robust lipid extraction from serum, plasma, or tissue homogenates.

Materials:

  • Chloroform, Methanol, PBS (Phosphate-Buffered Saline) - LC-MS grade

  • Internal Standard solution (e.g., ¹³C₄-9-PAHSA and ¹³C₁₈-12-OAHSA in chloroform)

  • Glass centrifuge tubes

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

Procedure:

  • For serum/plasma: To a glass tube, add 200 µL of sample, 1.3 mL of PBS, and 1.5 mL of methanol.

  • For tissues: Homogenize tissue in a solvent mixture based on the Bligh-Dyer method.

  • Add the internal standard solution to the chloroform prior to extraction (e.g., 1-5 pmol/sample).

  • Add 3 mL of chloroform containing the internal standard to the sample mixture.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a new clean glass vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until solid-phase extraction.

Protocol 2: FAHFA Enrichment using Solid-Phase Extraction (SPE)

This protocol is optimized for high-throughput enrichment of FAHFAs and reduction of background contaminants.

Materials:

  • Strata SI-1 Silica SPE cartridges (500 mg, 3 mL)

  • Hexane, Ethyl Acetate, Chloroform - LC-MS grade

  • Positive pressure manifold or nitrogen tank with regulator

  • Nitrogen evaporator

Procedure:

  • Cartridge Pre-wash: Wash the SPE cartridge with 6 mL of ethyl acetate.

  • Cartridge Conditioning: Condition the cartridge with 6 mL of hexane. Use positive pressure to push the solvent through at a steady rate.

  • Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform and apply it to the conditioned cartridge.

  • Neutral Lipid Elution: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • FAHFA Elution: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean glass tube.

  • Drying: Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried FAHFA fraction in 40 µL of methanol for LC-MS analysis.

Mandatory Visualizations

Experimental Workflow

FAHFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Add Internal Standards SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE Load Extract Fraction FAHFA Fraction SPE->Fraction Elute with Ethyl Acetate LC Liquid Chromatography (C18 Reversed-Phase) Fraction->LC Inject MS Mass Spectrometry (MRM Mode) LC->MS Separate Isomers Data Data Processing MS->Data Acquire Data Quant Quantification Data->Quant Peak Integration & Background Subtraction Result Results Quant->Result Final FAHFA Concentrations

Caption: High-throughput FAHFA analysis workflow.

FAHFA Signaling Pathways

FAHFAs, particularly PAHSAs, exert their anti-diabetic and anti-inflammatory effects through distinct signaling pathways, primarily mediated by the G-protein coupled receptor GPR120.

1. Anti-Diabetic / Insulin Sensitizing Pathway (Gαq-mediated)

Upon binding to GPR120 on adipocytes, PAHSAs activate a Gαq-mediated signaling cascade that enhances insulin-stimulated glucose uptake.

GPR120_Insulin_Signaling FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 Binds Gaq Gαq GPR120->Gaq Activates PLC PLC Gaq->PLC Activates PI3K PI3K Gaq->PI3K Activates IP3 IP3 PLC->IP3 Generates Ca ↑ [Ca²⁺]i IP3->Ca Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: FAHFA-GPR120 insulin sensitizing pathway.

2. Anti-Inflammatory Pathway (β-Arrestin-2-mediated)

In immune cells like macrophages, FAHFA binding to GPR120 recruits β-arrestin-2, which leads to the inhibition of pro-inflammatory signaling cascades.

GPR120_Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 Binds B_Arrestin β-Arrestin-2 GPR120->B_Arrestin Recruits TAB1 TAB1 B_Arrestin->TAB1 Interacts with TAB1->TAK1 Blocks Activation NFkB_path IKK/NF-κB Pathway TAK1->NFkB_path Activates Inflammation Pro-inflammatory Cytokine Production NFkB_path->Inflammation

Caption: FAHFA-GPR120 anti-inflammatory pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Assay for 9-PAHSA Quantification Using 9-PAHSA-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a bioactive lipid with potential therapeutic applications, using its deuterated internal standard, 9-PAHSA-d4. This document details the experimental protocols, presents key validation parameters, and discusses alternative analytical approaches, offering valuable insights for researchers involved in the bioanalysis of this emerging class of lipids.

Introduction to 9-PAHSA and the Need for Robust Quantification

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids that have demonstrated anti-diabetic and anti-inflammatory properties. Accurate and precise quantification of 9-PAHSA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.

Performance Comparison: LC-MS/MS Assay for 9-PAHSA

Validation ParameterTypical Acceptance Criteria (FDA/EMA)Expected Performance for 9-PAHSA Assay
Linearity (R²) ≥ 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20%Analyte and matrix dependent, typically in the low ng/mL range
Intra-day Precision (CV%) ≤ 15% (except LLOQ ≤ 20%)< 10%
Inter-day Precision (CV%) ≤ 15% (except LLOQ ≤ 20%)< 15%
Intra-day Accuracy (% Bias) Within ± 15% (except LLOQ ± 20%)Within ± 10%
Inter-day Accuracy (% Bias) Within ± 15% (except LLOQ ± 20%)Within ± 15%
Recovery (%) Consistent, precise, and reproducible> 80%
Matrix Effect Internal standard normalized matrix factor CV ≤ 15%Minimal, corrected by this compound
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ± 15% of nominalStable under typical storage and handling conditions

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of a validated bioanalytical assay. The following sections detail the key steps in the LC-MS/MS analysis of 9-PAHSA.

Sample Preparation: Solid-Phase Extraction (SPE)

Biological samples such as plasma or serum require extensive cleanup to remove interfering substances. A common and effective method for isolating 9-PAHSA is solid-phase extraction.

  • Sample Thawing and Spiking: Thaw biological samples on ice. To a 100 µL aliquot of the sample, add the internal standard, this compound, to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 300 µL of cold methanol to the sample, vortex thoroughly for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge by washing with 1 mL of methanol followed by 1 mL of hexane.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of hexane to remove nonpolar lipids.

  • Elution: Elute the 9-PAHSA and this compound from the cartridge with 1 mL of a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of 9-PAHSA and its internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A linear gradient from 60% to 95% mobile phase B over 10 minutes is a common starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for fatty acids.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 9-PAHSA: The precursor ion is [M-H]⁻ at m/z 537.9. The most abundant product ion is typically m/z 255.2 (palmitic acid fragment).[1]

      • This compound: The precursor ion is [M-H]⁻ at m/z 541.9. The corresponding product ion is m/z 255.2.

    • Instrument Parameters: Dwell time, collision energy, and other instrument-specific parameters should be optimized for maximum signal intensity.

Visualizing the Workflow and Validation Parameters

To better illustrate the experimental process and the key validation components, the following diagrams are provided in the DOT language for Graphviz.

LC-MS/MS Workflow for 9-PAHSA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Dry Down & Reconstitute Elute->Dry LC Liquid Chromatography (C18 Column) Dry->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 9-PAHSA Calibrate->Quantify

Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the quantification of 9-PAHSA.

Key Validation Parameters for Bioanalytical Assays cluster_performance Performance Characteristics Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: A diagram showing the core parameters assessed during the validation of a bioanalytical method.

Alternative Analytical Methods

While LC-MS/MS is the predominant technique for 9-PAHSA quantification, it is important to consider other potential methods, although they are less commonly used for this specific analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of fatty acids. However, it typically requires derivatization of the analyte to increase its volatility and thermal stability. This adds a step to the sample preparation process and can introduce variability. For a large and relatively non-volatile molecule like 9-PAHSA, LC-MS/MS is generally preferred.

  • Immunoassays (e.g., ELISA): Immunoassays are high-throughput and can be very sensitive. However, the development of a specific antibody for 9-PAHSA is a significant undertaking. Cross-reactivity with other structurally similar lipids could also be a challenge, potentially compromising the accuracy of the assay. Currently, there are no commercially available immunoassays for 9-PAHSA.

Conclusion

The validation of an LC-MS/MS assay using a deuterated internal standard like this compound is the most reliable and widely accepted approach for the accurate quantification of 9-PAHSA in biological matrices. This guide has outlined the essential performance characteristics, a detailed experimental protocol, and a comparison with other potential analytical methods. For researchers and drug development professionals, adherence to these rigorous validation standards is paramount for generating high-quality, reproducible data that can confidently support preclinical and clinical studies. As research into the therapeutic potential of 9-PAHSA and other FAHFAs continues, the demand for robust and validated bioanalytical methods will undoubtedly increase.

References

A Comparative Analysis of the Biological Activities of 9-PAHSA and 5-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with a growing body of research highlighting their diverse biological activities. Among the various regioisomers, 9-PAHSA and 5-PAHSA have garnered significant attention for their potential therapeutic effects in metabolic and inflammatory diseases. While both isomers share some common biological functions, emerging evidence indicates distinct differences in their potency and mechanisms of action. This guide provides an objective comparison of the biological activities of 9-PAHSA versus 5-PAHSA, supported by experimental data, detailed protocols, and visual representations of their signaling pathways to aid researchers in their investigations.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from studies directly comparing the biological activities of 9-PAHSA and 5-PAHSA.

Table 1: Anti-Inflammatory Effects

Biological EffectAssay SystemTreatment9-PAHSA Result5-PAHSA ResultCitation
Inhibition of LPS-induced CXCL10 Secretion Human peripheral blood mononuclear cell (PBMC)-derived MIMIC® PTE model10 µM + LPS (10 ng/mL)2-fold reduction (p < 0.05)No significant reduction[1]
100 µM + LPS (10 ng/mL)3.7-fold reduction (p < 0.001)1.8-fold reduction (p < 0.05)[1]
Antagonism of Chemokine Receptors Beta-arrestin recruitment assay30 µMAntagonized 12 out of 168 GPCRs tested, including CCR6, CCR7, CXCR4, and CXCR5Weaker antagonism compared to 9-PAHSA[1]
Modulation of CD4+ T-cell Migration Boyden-Chamber assay with CCL19 (300 ng/ml)10 µM-27% reduction in migration (p < 0.05)No significant modulation[1]

Table 2: Metabolic Regulation

Biological EffectAssay SystemTreatment9-PAHSA Result5-PAHSA ResultCitation
Glucose-Stimulated Insulin Secretion (GSIS) under Cytokine Stress Human islets treated with cytomix (TNF-α, IL-1β, IFN-γ)20 µM + 20 mM glucosePartially blocked the cytomix-induced reduction in GSISPartially blocked the cytomix-induced reduction in GSIS[2]
MIN6 cells treated with cytomix20 µM + 20 mM glucosePartially blocked the cytomix-induced reduction in GSISPartially blocked the cytomix-induced reduction in GSIS
GPR120 Activation Beta-arrestin recruitment assay30 µM~23% increase above baseline (very weak agonism)Not reported in this direct comparison

Note: The literature presents conflicting evidence regarding the effects of both 5-PAHSA and 9-PAHSA on glucose control in vivo, with some studies showing improvements in glucose tolerance and insulin sensitivity, while others report no significant effects. These discrepancies may be attributable to differences in experimental models, dosages, and administration routes.

Experimental Protocols

Inhibition of LPS-Induced CXCL10 Secretion in a Human Cellular Model of Innate Immunity (MIMIC® PTE)

This protocol is adapted from a study comparing the anti-inflammatory potential of 5- and 9-PAHSA.

Objective: To quantify the inhibitory effect of 9-PAHSA and 5-PAHSA on the secretion of the chemokine CXCL10 from human immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • MIMIC® PTE (Peripheral Tissue Equivalent) plates

  • LPS from E. coli

  • 9-PAHSA and 5-PAHSA (racemic mixtures)

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Multiplex cytokine assay kit (for CXCL10 detection)

  • Flow cytometer for cell viability analysis

Procedure:

  • Cell Culture: Culture human PBMCs in the MIMIC® PTE system according to the manufacturer's instructions to generate a model of human innate immunity.

  • LPS Stimulation: One hour prior to treatment with PAHSAs, stimulate the cells with LPS at a final concentration of 10 ng/mL.

  • PAHSA Treatment: Prepare stock solutions of 9-PAHSA and 5-PAHSA. Add the PAHSAs to the cell cultures at final concentrations of 10 µM and 100 µM. Include a vehicle control (e.g., ethanol, ensuring the final concentration does not exceed 1%).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the culture supernatants.

  • Cytokine Analysis: Measure the concentration of CXCL10 in the supernatants using a multiplex cytokine assay according to the manufacturer's protocol.

  • Cell Viability: Harvest the cells and assess viability using flow cytometry to ensure that the observed effects on cytokine secretion are not due to cytotoxicity.

  • Data Analysis: Normalize the CXCL10 concentrations to the LPS-only treated group. Perform statistical analysis (e.g., non-parametric ANOVA followed by Kruskal–Wallis multiple comparisons tests) to determine the significance of the reduction in CXCL10 secretion by each PAHSA isomer.

Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets and MIN6 Cells under Cytokine-Induced Stress

This protocol is based on a study investigating the protective effects of PAHSAs on pancreatic beta cells.

Objective: To compare the ability of 9-PAHSA and 5-PAHSA to preserve glucose-stimulated insulin secretion in pancreatic beta cells exposed to inflammatory cytokines.

Materials:

  • Human pancreatic islets or MIN6 cells

  • Culture medium (e.g., RPMI-1640 for islets, DMEM for MIN6 cells) supplemented with FBS and antibiotics

  • Cytomix: a cocktail of human or mouse TNF-α (5 ng/mL), IL-1β (5 ng/mL), and IFN-γ (10 ng/mL)

  • 9-PAHSA and 5-PAHSA (20 µM)

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2.5 mM glucose (low glucose) and 20 mM glucose (high glucose)

  • Insulin ELISA kit

Procedure:

  • Cell Culture and Treatment: Culture human islets or MIN6 cells under standard conditions. Treat the cells for 24 hours with culture medium containing the cytomix in the presence or absence of 20 µM 5-PAHSA or 20 µM 9-PAHSA. Include control groups without cytomix and/or PAHSAs.

  • Pre-incubation: After the 24-hour treatment, wash the cells and pre-incubate them in KRB buffer with 2.5 mM glucose for 1 hour at 37°C.

  • Glucose Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing either 2.5 mM glucose (low glucose) or 20 mM glucose (high glucose), with or without the respective PAHSAs (20 µM).

  • Incubation: Incubate the cells for 45 minutes at 37°C.

  • Supernatant Collection: Collect the supernatant (KRB buffer) from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion at high glucose to the respective low glucose condition for each treatment group. Use ANOVA with Tukey's multiple comparisons test to determine the statistical significance of the differences between the treatment groups.

Signaling Pathways and Mechanisms of Action

9-PAHSA: GPR120 Activation and NF-κB Pathway Inhibition

9-PAHSA has been shown to exert its anti-inflammatory effects, at least in part, through the activation of G-protein-coupled receptor 120 (GPR120) and subsequent inhibition of the NF-κB signaling pathway.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 IKK IKK GPR120->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates p65_IKB p65/p50 IκB IKK->p65_IKB Phosphorylates IκB IKB IKB p65 p65/p50 p65_nuc p65/p50 p65->p65_nuc Translocation p65_IKB->p65 Releases p65/p50 Inflammatory_Genes Inflammatory Gene Transcription p65_nuc->Inflammatory_Genes Induces

Figure 1: 9-PAHSA Signaling Pathway.

5-PAHSA: Inhibition of the mTOR-ULK1 Pathway and Autophagy Regulation

5-PAHSA has been demonstrated to play a neuroprotective role by enhancing autophagy through the inhibition of the mTOR-ULK1 signaling pathway.

mTOR_ULK1_Pathway cluster_input cluster_signaling 5-PAHSA 5-PAHSA mTOR mTOR 5-PAHSA->mTOR Inhibits Phosphorylation ULK1 ULK1 mTOR->ULK1 Inhibits by Phosphorylation Autophagy_Machinery Autophagy ULK1->Autophagy_Machinery Initiates

Figure 2: 5-PAHSA Signaling Pathway.

Conclusion

The available evidence suggests that while both 9-PAHSA and 5-PAHSA possess beneficial biological activities, they exhibit distinct potencies and engage different signaling pathways. 9-PAHSA appears to be a more potent anti-inflammatory agent, particularly in its ability to antagonize chemokine receptors and inhibit CXCL10 secretion. Its mechanism is linked to the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. In contrast, 5-PAHSA has been shown to enhance autophagy via inhibition of the mTOR-ULK1 pathway, suggesting a different primary mechanism of action. In terms of metabolic regulation, both isomers have shown the ability to protect pancreatic beta cells from cytokine-induced dysfunction, although their overall effects on glucose homeostasis in vivo remain a subject of ongoing research with some conflicting findings.

For researchers in drug development, these differences are critical. The superior anti-inflammatory profile of 9-PAHSA may render it a more suitable candidate for inflammatory conditions, while the autophagy-inducing properties of 5-PAHSA could be leveraged for neurodegenerative or other diseases where cellular clearance mechanisms are impaired. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these distinct lipid isomers.

References

A Comparative Guide to Assessing the Linearity and Sensitivity of 9-PAHSA Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 9-hydroxypalmitoylstearic acid (9-PAHSA), accurate and reliable quantification is paramount. This guide provides a comparative overview of the primary analytical method for 9-PAHSA analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a potential high-throughput alternative, the immunoassay (ELISA). We will delve into the linearity and sensitivity of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Method Performance: Linearity and Sensitivity

The performance of any quantitative assay is primarily defined by its linearity and sensitivity. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. Sensitivity is determined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration at which the analyte can be accurately quantified with acceptable precision and accuracy.

The following tables summarize the typical performance characteristics for the quantification of 9-PAHSA using LC-MS/MS, based on published research. As no commercial 9-PAHSA immunoassay kit with validated performance data is currently available, the table for the immunoassay provides expected performance characteristics based on typical results for small lipid molecule ELISAs.

Table 1: Performance Characteristics of LC-MS/MS for 9-PAHSA Quantification

ParameterTypical Performance
Linearity (R²) > 0.99
Linear Dynamic Range Typically spans over 3 orders of magnitude[1]
Limit of Detection (LOD) 0.01 to 0.14 pg on-column[1]
Lower Limit of Quantitation (LLOQ) In the low pg/mL to ng/mL range in biological matrices[2]

Table 2: Expected Performance Characteristics of a 9-PAHSA Immunoassay (ELISA)

ParameterExpected Performance
Linearity (R²) > 0.98
Linear Dynamic Range Typically spans 2-3 orders of magnitude
Limit of Detection (LOD) In the low ng/mL range
Lower Limit of Quantitation (LLOQ) In the mid to high ng/mL range

Signaling Pathways of 9-PAHSA

9-PAHSA exerts its biological effects through various signaling pathways, primarily associated with its anti-inflammatory and insulin-sensitizing properties.[3][4] Understanding these pathways is crucial for interpreting the results of 9-PAHSA quantification in a biological context.

9-PAHSA Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Beta_arrestin2 β-arrestin 2 GPR120->Beta_arrestin2 recruits PI3K PI3K GPR120->PI3K activates PAHSA 9-PAHSA PAHSA->GPR120 binds TAB1 TAB1 Beta_arrestin2->TAB1 binds & inhibits TAK1 association Inflammation ↓ Inflammation TAK1 TAK1 NFkB NF-κB Pathway TAK1->NFkB activates NFkB->Inflammation AKT AKT PI3K->AKT activates Insulin_Sensitivity ↑ Insulin Sensitivity PI3K->Insulin_Sensitivity mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Autophagy->Insulin_Sensitivity LC-MS/MS Workflow for 9-PAHSA Quantification Sample_Prep 1. Sample Preparation (e.g., Plasma, Tissue Homogenate) Lipid_Extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Prep->Lipid_Extraction SPE 3. Solid Phase Extraction (SPE) (for cleanup and enrichment) Lipid_Extraction->SPE LC_Separation 4. Liquid Chromatography (LC) (Isomer separation) SPE->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MS/MS) (Quantification) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Concentration Calculation) MS_Detection->Data_Analysis Immunoassay (ELISA) Workflow for 9-PAHSA Quantification Plate_Coating 1. Plate Coating (with 9-PAHSA antigen or capture antibody) Blocking 2. Blocking (prevents non-specific binding) Plate_Coating->Blocking Sample_Incubation 3. Sample/Standard Incubation (with anti-9-PAHSA antibody) Blocking->Sample_Incubation Washing1 4. Washing Sample_Incubation->Washing1 Secondary_Ab 5. Secondary Antibody Incubation (enzyme-conjugated) Washing1->Secondary_Ab Washing2 6. Washing Secondary_Ab->Washing2 Substrate_Addition 7. Substrate Addition (color development) Washing2->Substrate_Addition Measurement 8. Absorbance Measurement (at specific wavelength) Substrate_Addition->Measurement Data_Analysis 9. Data Analysis (Concentration Calculation) Measurement->Data_Analysis

References

A Researcher's Guide to Solid-Phase Extraction Sorbents for FAHFA Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate isolation and analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are critical for advancing our understanding of their roles in metabolic and inflammatory diseases. This guide provides a comparative overview of different Solid-Phase Extraction (SPE) sorbents for FAHFA cleanup, supported by experimental protocols and an exploration of the underlying biological pathways.

FAHFAs are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Their low abundance in biological matrices necessitates an effective cleanup and enrichment step prior to analysis, typically by liquid chromatography-mass spectrometry (LC-MS). Solid-Phase Extraction (SPE) is a crucial technique for this purpose, removing interfering lipids and contaminants that can suppress ionization and compromise chromatographic resolution. The choice of SPE sorbent is a critical factor in the efficiency of this cleanup process. This guide compares the efficacy of commonly used SPE sorbents for FAHFA analysis.

Comparative Efficacy of SPE Sorbents for FAHFA Cleanup

While direct comparative studies with quantitative recovery data for all sorbent types specifically for a wide range of FAHFAs are limited in the published literature, a comparison can be made based on the known properties of the sorbents and their general performance in lipid analysis. Silica-based SPE is the most documented and established method for FAHFA enrichment.[1][2]

Sorbent TypePrinciple of SeparationAdvantages for FAHFA CleanupDisadvantages for FAHFA CleanupTypical Elution Solvents
Silica (Normal-Phase) Adsorption based on polarity. Polar analytes are retained more strongly.- Well-established protocols available for FAHFAs.[1][2] - Effective at separating FAHFAs from less polar lipids like triacylglycerols and cholesterol esters.[1]- Can be time-consuming due to gravity-based flow, though this can be expedited with positive pressure. - Background contamination from the cartridges can be an issue, requiring thorough washing steps.- Load: Hexane or Chloroform - Wash (elute neutral lipids): 95:5 Hexane:Ethyl Acetate - Elute FAHFAs: Ethyl Acetate
C18 (Reversed-Phase) Hydrophobic interaction. Non-polar analytes are retained more strongly.- Can be effective for extracting a broad range of lipids. - May offer different selectivity compared to silica, potentially improving separation from certain contaminants.- Less specific protocols for FAHFAs are available. - Optimization of elution solvents is required to ensure efficient recovery of all FAHFA species.- Load: Aqueous/polar solvent (e.g., water/methanol) - Wash: Increasing polarity solvent to remove polar impurities - Elute: Non-polar solvent (e.g., chloroform/methanol)
Aminopropyl (Weak Anion Exchange) Weak anion exchange and normal-phase interactions. Retains acidic compounds.- Particularly useful for isolating acidic lipids, which includes FAHFAs due to their terminal carboxylic acid group. - Can effectively separate FAHFAs from neutral lipids.- Strong retention of acidic phospholipids might lead to co-elution if not optimized. - Elution often requires an acidic modifier to neutralize the charge interaction.- Load: Non-polar solvent (e.g., chloroform/isopropanol) - Wash: Non-polar solvent - Elute: Solvent with an acidic modifier (e.g., diethyl ether with acetic acid)

Experimental Protocols

Silica-Based SPE Protocol for FAHFA Enrichment

This protocol is adapted from established methods for FAHFA analysis and is considered a standard approach.

Materials:

  • Strata SI-1 Silica SPE cartridges (500 mg silica, 3 mL)

  • Hexane

  • Ethyl acetate

  • Chloroform

  • Nitrogen gas for drying

  • SPE manifold (optional, for applying positive pressure)

Methodology:

  • Cartridge Pre-washing: Pre-wash the silica cartridge with 6 mL of ethyl acetate to remove potential contaminants.

  • Cartridge Conditioning: Condition the cartridge by passing 6 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.

  • Elution of Neutral Lipids: Elute and discard the neutral lipid fraction by passing 6 mL of 95:5 (v/v) hexane:ethyl acetate through the cartridge. This step removes lipids such as triacylglycerols and cholesterol esters.

  • Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate. Collect this fraction.

  • Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen.

  • Storage: Store the dried and purified FAHFAs at -80°C until LC-MS analysis.

Note: To reduce the sample preparation time, positive pressure (nitrogen) can be used to push the solvents through the cartridge.

FAHFA Signaling Pathway and Experimental Workflow

FAHFAs exert their anti-inflammatory effects primarily through the G protein-coupled receptor 120 (GPR120). The binding of FAHFAs to GPR120 on macrophages initiates a signaling cascade that ultimately inhibits the pro-inflammatory NF-κB pathway.

FAHFA_Signaling_Pathway cluster_cytoplasm Cytoplasm FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 Recruits TAK1_TAB1 TAK1-TAB1 Complex beta_arrestin2->TAK1_TAB1 Inhibits IKK IKK Complex TAK1_TAB1->IKK Activates NFkB_IkappaB NF-κB IκB IKK->NFkB_IkappaB Phosphorylates IκB IkappaB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkappaB->NFkB Releases DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Promotes FAHFA_Analysis_Workflow cluster_extraction Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer) SPE_Conditioning Condition SPE Cartridge Sample_Loading Load Lipid Extract SPE_Conditioning->Sample_Loading Wash_Step Wash (Elute Neutral Lipids) Sample_Loading->Wash_Step Elution_Step Elute FAHFA Fraction Wash_Step->Elution_Step Drying Dry FAHFA Fraction Elution_Step->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

References

validation of 9-PAHSA as a biomarker for insulin sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disease research is actively seeking novel biomarkers that can accurately reflect insulin sensitivity and predict the onset of type 2 diabetes. One such candidate that has garnered significant attention is 9-palmitic acid-hydroxy stearic acid (9-PAHSA), an endogenous lipid molecule. This guide provides a comprehensive comparison of 9-PAHSA with the gold-standard method for assessing insulin sensitivity, the hyperinsulinemic-euglycemic clamp, and delves into the experimental data supporting its validation.

9-PAHSA vs. Gold Standard: A Head-to-Head Comparison

The hyperinsulinemic-euglycemic clamp is universally recognized as the gold standard for quantifying insulin sensitivity.[1][2] This technique directly measures the amount of glucose necessary to maintain normal blood glucose levels in the presence of high insulin levels, providing a direct measure of whole-body insulin action.[3][4] While highly accurate, the clamp technique is invasive, labor-intensive, and not feasible for large-scale clinical studies.[5]

9-PAHSA presents a promising, less invasive alternative. Studies have shown that circulating levels of 9-PAHSA are significantly lower in insulin-resistant individuals compared to their insulin-sensitive counterparts. Furthermore, a strong positive correlation has been established between serum 9-PAHSA levels and insulin sensitivity as measured by the euglycemic clamp. This suggests that 9-PAHSA could serve as a valuable and more accessible biomarker for assessing insulin sensitivity in both research and clinical settings.

A recent study highlighted that a decrease in total PAHSAs, including 9-PAHSA, correlated tightly with worsening glucose tolerance in individuals at risk for type 2 diabetes, independent of BMI and age. This finding further strengthens the potential of 9-PAHSA as an early predictive biomarker.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, comparing 9-PAHSA levels in different metabolic states and its effects on glucose homeostasis.

Study Population Parameter Insulin-Sensitive Group Insulin-Resistant Group Reference
HumansSerum Total PAHSA LevelsHigher~40% lower
HumansCorrelation with Euglycemic ClampStrong Positive Correlation
Humans at risk for T2DChange in Serum 9-PAHSA with worsening glucose toleranceStableDecreased (R=-0.356; p=0.013)
High-Fat Diet (HFD) MiceEffect of Chronic 9-PAHSA Treatment on Insulin Sensitivity-Improved
db/db MiceEffect of 9-PAHSA on Fasting Blood Glucose-Reduced after 2 weeks

Experimental Protocols

Measurement of 9-PAHSA in Biological Samples

The quantification of 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs) is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS). An optimized and rapid protocol has been developed to improve throughput and quality of these measurements.

Lipid Extraction:

  • For blood samples (serum/plasma), 200 µL is added to a mixture of PBS, methanol, and chloroform containing an internal standard (e.g., 13C4-9-PAHSA).

  • For tissue samples, the tissue is homogenized in a similar solvent mixture with the internal standard.

  • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

  • The organic phase, containing the lipids, is collected, dried under nitrogen, and stored at -80°C until analysis.

LC-MS/MS Analysis: The extracted lipids are reconstituted and injected into an LC-MS/MS system for separation and quantification of different PAHSA isomers.

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin action in vivo.

Procedure in Conscious, Unrestrained Mice:

  • Catheterization: Catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling). Mice are allowed a recovery period of 5-7 days.

  • Fasting: Mice are fasted for 5 hours prior to the clamp.

  • Insulin Infusion: A continuous infusion of insulin is administered to achieve a state of hyperinsulinemia.

  • Glucose Monitoring and Infusion: Blood glucose levels are monitored frequently from the arterial catheter. A variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.

Signaling Pathways and Experimental Workflows

9-PAHSA Signaling Pathway

9-PAHSA is known to exert its effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40. Activation of these receptors in adipocytes and pancreatic β-cells leads to improved insulin signaling and function.

PAHSA_Signaling 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 GPR40 GPR40 9-PAHSA->GPR40 Adipocyte Adipocyte GPR120->Adipocyte activates Pancreatic_Beta_Cell Pancreatic_Beta_Cell GPR40->Pancreatic_Beta_Cell activates Glucose_Uptake Glucose_Uptake Adipocyte->Glucose_Uptake enhances Insulin_Secretion Insulin_Secretion Pancreatic_Beta_Cell->Insulin_Secretion stimulates Improved_Insulin_Sensitivity Improved_Insulin_Sensitivity Glucose_Uptake->Improved_Insulin_Sensitivity Insulin_Secretion->Improved_Insulin_Sensitivity

Caption: 9-PAHSA signaling through GPR120 and GPR40.

Experimental Workflow for 9-PAHSA Validation

The validation of 9-PAHSA as a biomarker for insulin sensitivity involves a multi-step process, from sample collection to data analysis and correlation with the gold-standard method.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_measurements Measurements cluster_analysis Analysis cluster_validation Validation Human_Subjects Human Subjects (Insulin-Sensitive & Resistant) Blood_Samples Blood/Tissue Samples Human_Subjects->Blood_Samples Clamp_Study Hyperinsulinemic- Euglycemic Clamp Human_Subjects->Clamp_Study Animal_Models Animal Models (e.g., HFD, db/db mice) Animal_Models->Blood_Samples Animal_Models->Clamp_Study LCMS LC-MS/MS for 9-PAHSA Quantification Blood_Samples->LCMS GIR Glucose Infusion Rate (GIR) Calculation Clamp_Study->GIR Correlation Correlation Analysis (9-PAHSA vs. GIR) LCMS->Correlation GIR->Correlation

Caption: Workflow for validating 9-PAHSA as a biomarker.

Conclusion and Future Directions

The existing evidence strongly supports the validation of 9-PAHSA as a promising biomarker for insulin sensitivity. Its strong correlation with the gold-standard hyperinsulinemic-euglycemic clamp, coupled with its reduced levels in insulin-resistant states, positions it as a valuable tool for both basic research and clinical applications. However, it is important to note that some studies have reported conflicting results regarding the efficacy of exogenous PAHSA administration in improving glucose control, highlighting the need for further research to elucidate the underlying mechanisms and standardize methodologies.

Future research should focus on longitudinal studies to further establish the predictive power of 9-PAHSA for the development of type 2 diabetes and to explore its therapeutic potential. The development of standardized, high-throughput assays for 9-PAHSA measurement will be crucial for its widespread adoption in clinical practice.

References

A Comparative Analysis of FAHFA Levels in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) levels across various disease models, supported by experimental data. FAHFAs are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties, making them a promising area of therapeutic research.

Comparative Analysis of FAHFA Levels

FAHFA levels are dynamically regulated and altered in various pathological conditions, particularly in metabolic and inflammatory diseases. The following table summarizes quantitative data on FAHFA levels in different disease models, highlighting the significant changes observed in comparison to healthy controls.

Disease ModelSpecies/Study PopulationTissue/FluidFAHFA FamilyKey FindingsFold Change/ConcentrationReference(s)
Type 2 Diabetes / Insulin Resistance AG4OX Mice (Adipose-specific GLUT4 overexpression)Adipose TissueMultiple FAHFAsSignificantly elevated FAHFA levels.16-18 fold increase[1]
Insulin-resistant HumansAdipose Tissue & SerumPAHSAsReduced PAHSA levels correlated with insulin resistance.Levels are lower in insulin-resistant individuals.[1][2]
High-Fat Diet-Induced Obese MiceAdipose Tissue (Subcutaneous)PAHSAsAll PAHSA isomers are lower compared to lean mice.Reduced levels.[2]
High-Fat Diet-Induced Obese MiceAdipose Tissue (Perigonadal)10-, 9-, 8-, and 7-PAHSAIncreased levels of specific PAHSA isomers.Increased levels.[2]
Inflammation Lipopolysaccharide (LPS)-treated MiceAdipose Tissue (PGWAT, SQWAT, BAT)FAHSAs and FAHODEsUpregulated upon inflammatory stimuli.Not specified.
TNF or LPS-treated 3T3-L1 AdipocytesCell CultureFAHSAs and FAHODEsUpregulated upon inflammatory stimuli.Not specified.
Aging C57BL/6J Mice (lifespan study)Visceral Adipose TissueMultiple FAHFAsNumber of FAHFA families and regioisomers increases with age. Content of some families is lower in middle-age.35 families (186 regioisomers) at 1-month to 46 families (278 regioisomers) at 18-months.

Note: Data on FAHFA levels in neurodegenerative disease models such as Alzheimer's, Parkinson's, and Multiple Sclerosis are currently limited in the scientific literature. Research in these areas has often focused on related lipids or enzymes rather than direct quantification of FAHFAs.

Experimental Protocols

The accurate quantification of FAHFAs is challenging due to their low abundance and the presence of numerous isomers. The most common and robust analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS).

General Workflow for FAHFA Quantification

A typical workflow for the measurement of FAHFAs from biological samples involves lipid extraction, solid-phase extraction (SPE) for enrichment, and subsequent analysis by LC-MS.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_enrichment FAHFA Enrichment cluster_analysis Analysis cluster_quantification Data Processing Tissue Tissue Homogenization BlighDyer Bligh-Dyer Extraction (Chloroform:Methanol:Water) Tissue->BlighDyer Serum Serum/Plasma Sample Serum->BlighDyer SPE Solid-Phase Extraction (SPE) (Silica Cartridge) BlighDyer->SPE LCMS LC-MS/MS Analysis (e.g., Triple Quadrupole) SPE->LCMS Quant Quantification (using internal standards) LCMS->Quant

Caption: General experimental workflow for FAHFA analysis.

Detailed Methodological Steps:
  • Lipid Extraction:

    • A common method is the Bligh-Dyer extraction, using a mixture of chloroform, methanol, and water to partition lipids into an organic phase.

    • Internal standards, such as isotope-labeled FAHFAs (e.g., 13C-labeled PAHSAs), are added at the beginning of the extraction for accurate quantification.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Crude lipid extracts are loaded onto a silica SPE cartridge.

    • Neutral lipids are washed away with a non-polar solvent mixture (e.g., hexane:ethyl acetate).

    • FAHFAs are then eluted with a more polar solvent like ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is frequently used for targeted quantification due to its high sensitivity and selectivity.

    • Chromatography: Reversed-phase columns (e.g., C18) are used to separate FAHFA isomers. Isocratic elution with a mobile phase such as methanol/water with ammonium acetate is often employed.

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used as FAHFAs have a free carboxyl group.

Signaling and Metabolic Pathways

FAHFAs are involved in complex signaling and metabolic pathways that are crucial for their biological functions.

FAHFA Biosynthesis and Degradation

The synthesis and breakdown of FAHFAs are tightly regulated by specific enzymes. Adipose Triglyceride Lipase (ATGL) has been identified as a key biosynthetic enzyme, while several hydrolases are responsible for their degradation.

G TG Triglyceride (TG) ATGL ATGL (Adipose Triglyceride Lipase) TG->ATGL HFA Hydroxy Fatty Acid (HFA) HFA->ATGL FAHFA FAHFA ATGL->FAHFA Biosynthesis (Transacylation) Hydrolases Hydrolases (CEL, AIG1, ADTRP) FAHFA->Hydrolases FA Fatty Acid (FA) Hydrolases->HFA Degradation Hydrolases->FA

Caption: FAHFA biosynthesis by ATGL and degradation by hydrolases.

GPR120 Signaling Pathway

FAHFAs exert many of their beneficial effects by activating the G-protein coupled receptor 120 (GPR120). This activation triggers downstream signaling cascades that influence glucose uptake and inflammation.

G FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Gq11 Gαq/11 GPR120->Gq11 beta_arrestin β-arrestin-2 GPR120->beta_arrestin PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 GlucoseUptake Enhanced Insulin-stimulated Glucose Uptake Ca2->GlucoseUptake Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: Simplified GPR120 signaling pathway activated by FAHFAs.

References

Establishing Reference Ranges for Endogenous 9-PAHSA in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endogenous lipid, 9-hydroxy-stearic acid ester of palmitic acid (9-PAHSA), has garnered significant interest for its potential therapeutic benefits, including anti-inflammatory and insulin-sensitizing effects.[1][2] Establishing a definitive reference range for 9-PAHSA in healthy human populations is crucial for understanding its physiological roles and for the development of novel diagnostics and therapeutics. However, the quantification of endogenous 9-PAHSA presents a significant analytical challenge due to its typically low circulating concentrations, often falling below the limit of detection of many assays.[3] This guide provides a comparative overview of the current methodologies for 9-PAHSA quantification, summarizes the available data on its levels in healthy individuals, and details its key signaling pathways.

Comparison of Analytical Methodologies

The gold standard for the quantification of 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for measuring low-abundance lipids in complex biological matrices like human plasma and serum. Various approaches to sample preparation and LC-MS/MS analysis have been reported, each with its own advantages and limitations.

Parameter Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS Method 3: Chiral LC-MS/MS
Principle Lipids are extracted from plasma/serum using a solid-phase extraction cartridge to remove interfering substances, followed by quantification using LC-MS/MS.Lipids are extracted using a solvent system (e.g., chloroform/methanol), followed by LC-MS/MS analysis.A specialized chiral chromatography column is used to separate the R- and S-enantiomers of 9-PAHSA before mass spectrometric detection.
Typical Internal Standard ¹³C-labeled 9-PAHSA (e.g., ¹³C₁₆-9-PAHSA)[4]¹³C-labeled 9-PAHSAEnantiomerically pure labeled 9-PAHSA
Reported Performance Provides good recovery and removes matrix interferences. However, background signals from the SPE cartridge can be a concern for low-level quantification.A simpler and often faster extraction method. May be more susceptible to matrix effects compared to SPE.Essential for stereospecific quantification, revealing that R-9-PAHSA is the predominant endogenous stereoisomer in some tissues.[5]
Limit of Detection (LOD) / Limit of Quantification (LOQ) Often in the low nanomolar (nmol/L) to picomolar (pmol/L) range, though specific values for 9-PAHSA in healthy human plasma are not consistently reported. One study reported LOD and LOQ for a panel of fatty acids in the range of 4.2–14.0 and 15.1–51.3 pmol per injection, respectively, after derivatization.Similar to SPE-based methods, but can be influenced by the cleanliness of the extraction.Dependent on the overall sensitivity of the LC-MS/MS system.
Key Considerations Optimization of SPE wash and elution steps is critical to minimize background and maximize recovery.Choice of extraction solvent and phase separation technique are important for efficiency.Requires specialized and more expensive chiral columns and may involve longer run times.

Reference Ranges of 9-PAHSA in Healthy Populations

A definitive reference range for 9-PAHSA in a diverse, healthy human population has not yet been firmly established. Several studies have reported that endogenous levels of 9-PAHSA in the plasma or serum of healthy individuals are often at or below the limit of detection of their analytical methods.

One study involving 57 healthy subjects reported that 9-PAHSA, along with several other FAHFA isomers, was below the limit of detection or undetected in their plasma samples. In contrast, other FAHFAs like 9-POHSA (palmitoleic acid ester of 9-hydroxystearic acid) and 9-OAHSA (oleic acid ester of 9-hydroxystearic acid) were quantifiable.

Another study, while not providing a specific range, did detect 9-PAHSA in all five human plasma samples analyzed, suggesting that with sufficient analytical sensitivity, it is measurable. The levels of 9-PAHSA have been shown to be reduced in individuals with insulin resistance compared to healthy controls, highlighting its potential as a biomarker. However, absolute concentrations in healthy cohorts are not consistently reported across studies, making direct comparisons difficult.

The variability in reported detection highlights the critical need for highly sensitive and standardized analytical methods to accurately establish a reference range for 9-PAHSA.

Experimental Protocols

Sample Collection and Preparation
  • Blood Collection: Whole blood is typically collected in EDTA- or heparin-containing tubes.

  • Plasma/Serum Separation: Plasma or serum is separated by centrifugation. It is crucial to process samples promptly to minimize enzymatic degradation of lipids. For long-term storage, samples should be kept at -80°C.

  • Lipid Extraction (using SPE):

    • An internal standard (e.g., ¹³C₁₆-9-PAHSA) is added to the plasma/serum sample.

    • The sample is diluted and loaded onto a pre-conditioned silica-based SPE cartridge.

    • The cartridge is washed with a non-polar solvent (e.g., hexane) to remove neutral lipids.

    • 9-PAHSA and other FAHFAs are eluted with a more polar solvent (e.g., ethyl acetate).

    • The eluate is dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate 9-PAHSA from other lipids. A gradient elution with solvents like acetonitrile, methanol, and water, often with additives like formic acid or ammonium acetate, is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

  • MRM Transitions for 9-PAHSA: The precursor ion for 9-PAHSA is [M-H]⁻ at m/z 537.9. The characteristic product ions monitored are typically:

    • m/z 255.2 (corresponding to the palmitate fragment)

    • m/z 281.2 (corresponding to the dehydrated hydroxystearic acid fragment)

    • m/z 299.2 (corresponding to the hydroxystearic acid fragment)

  • Quantification: The concentration of 9-PAHSA is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.

Signaling Pathways of 9-PAHSA

9-PAHSA exerts its biological effects through various signaling pathways, primarily impacting inflammation and metabolism.

Anti-Inflammatory Signaling via GPR120

9-PAHSA is an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 on immune cells, such as macrophages, initiates an anti-inflammatory cascade.

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Beta_arrestin2 β-arrestin 2 GPR120->Beta_arrestin2 recruits PAHSA 9-PAHSA PAHSA->GPR120 binds TAB1 TAB1 Beta_arrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits binding to Inflammatory_Pathways Pro-inflammatory Pathways (NF-κB, JNK) TAK1->Inflammatory_Pathways activates Inflammation Inflammation Inflammatory_Pathways->Inflammation leads to

Caption: 9-PAHSA activates GPR120, leading to the inhibition of pro-inflammatory signaling.

Insulin Sensitizing and Autophagy Pathways

9-PAHSA has been shown to improve insulin sensitivity and regulate autophagy, a cellular process for degrading and recycling cellular components. These effects are mediated through pathways involving Akt, mTOR, and the PI3KIII/BECN1 complex.

Insulin_Autophagy_Signaling PAHSA 9-PAHSA Akt Akt PAHSA->Akt down-regulates PI3KIII_BECN1 PI3KIII/BECN1 Complex PAHSA->PI3KIII_BECN1 activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits PI3KIII_BECN1->Autophagy promotes Insulin_Sensitivity Improved Insulin Sensitivity Autophagy->Insulin_Sensitivity

Caption: 9-PAHSA modulates autophagy and insulin sensitivity via the Akt/mTOR and PI3KIII/BECN1 pathways.

Conclusion

Establishing a precise reference range for endogenous 9-PAHSA in healthy populations remains a challenge due to its low circulating levels. However, the advancement of sensitive LC-MS/MS methodologies is paving the way for more accurate and consistent quantification. For researchers and drug development professionals, understanding the nuances of these analytical techniques and the biological variability of 9-PAHSA is paramount. The signaling pathways elucidated to date underscore the therapeutic potential of 9-PAHSA and its analogs in metabolic and inflammatory diseases, making the pursuit of standardized measurement and the definition of healthy ranges a critical ongoing endeavor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 9-PAHSA-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 9-PAHSA-d4, a deuterated internal standard used in mass spectrometry.

Chemical and Safety Data Overview

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1] The primary solvent for commercially available this compound solutions is often methyl acetate, which is a hazardous material.[2] Always consult the safety data sheet (SDS) specific to the product you are using.

Property[1][3]Data
Chemical Name 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid
Molecular Formula C₃₄H₆₂D₄O₄
Appearance Typically a solution in methyl acetate
Boiling Point >= 411 °C (decomposes)
Bioaccumulation Not expected
Hazard Classification Not a hazardous substance or mixture

Experimental Protocols: Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with national and local regulations. The following steps provide a general guideline for proper disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses

  • Lab coat

  • Chemical-resistant gloves (use proper glove removal technique to avoid skin contact)

Step 2: Waste Segregation and Collection

  • Do not mix: Do not mix this compound waste with other chemical waste.

  • Original Container: Whenever possible, collect the waste in its original container. If the original container is compromised, use a new, compatible container that is properly labeled.

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" (if required by your institution for all chemical waste) and includes the full chemical name: "this compound".

  • Container Integrity: The waste container must be in good condition, free from cracks or leaks, and kept securely closed.

Step 3: Handling Spills

In the event of a spill:

  • Evacuate the immediate area.

  • Avoid inhaling any dusts or aerosols.

  • Cover drains to prevent the product from entering them.

  • For dry spills, carefully take up the material. For liquid spills (if in solution), absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material and any contaminated absorbent into a designated, labeled waste container.

  • Clean the affected area thoroughly.

Step 4: Final Disposal

  • Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

  • Regulatory Compliance: Waste material must be disposed of in accordance with all applicable national and local regulations. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste pure_residue Pure this compound or Minimal Residue assess_waste->pure_residue  Residue solution_mixture This compound in Solvent (e.g., Methyl Acetate) assess_waste->solution_mixture  Solution spill_material Spill Cleanup Material assess_waste->spill_material  Spill collect_original Step 3: Collect in Original or Compatible Labeled Container pure_residue->collect_original collect_solvent Step 3: Collect in a Labeled, Compatible Solvent Waste Container solution_mixture->collect_solvent collect_spill Step 3: Collect in a Labeled, Sealable Container spill_material->collect_spill store Step 4: Store Securely in Designated Waste Area collect_original->store collect_solvent->store collect_spill->store contact_ehs Step 5: Arrange for Disposal via Institutional EHS store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 9-PAHSA-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-PAHSA-d4. The following procedures are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is supplied as a solution in methyl acetate, the required personal protective equipment is primarily determined by the hazards associated with this solvent. Methyl acetate is a highly flammable liquid and can cause serious eye irritation and potential drowsiness or dizziness.[1] Therefore, a comprehensive PPE protocol is mandatory.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene).
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants.
Foot Protection Closed-toe shoes made of a chemical-resistant material.
Respiratory Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container upright in a cool, dry, well-ventilated area designated for flammable liquids.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • The storage temperature should be in accordance with the manufacturer's recommendations, typically -20°C for long-term stability.

2.2. Preparation and Use

  • All handling of this compound solution, including aliquoting and dilutions, must be conducted in a certified chemical fume hood.

  • Ensure all sources of ignition are removed from the work area.

  • Use only non-sparking tools when opening and handling the container.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Avoid the formation of aerosols.

2.3. Spill Management

  • In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).

  • For larger spills, evacuate the area and follow your institution's emergency procedures for flammable liquid spills.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound Solution Dispose of as hazardous chemical waste in a designated, properly labeled container for flammable organic solvents.
Contaminated Labware Collect disposable labware (e.g., pipette tips, microfuge tubes) in a labeled hazardous waste container.
Contaminated PPE Used gloves and other disposable PPE should be collected in a designated hazardous waste container.

Do not allow the product to enter drains or waterways. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_Inspect Receive and Inspect Shipment Store Store at -20°C in Flammable Cabinet Receive_Inspect->Store Intact Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Prepare_Aliquots Prepare Aliquots/Dilutions Work_in_Hood->Prepare_Aliquots Perform_Experiment Perform Experiment Prepare_Aliquots->Perform_Experiment Segregate_Waste Segregate Waste Streams Perform_Experiment->Segregate_Waste Liquid_Waste Liquid Waste (Flammable Solvent) Segregate_Waste->Liquid_Waste Solid_Waste Solid Waste (Contaminated PPE/Labware) Segregate_Waste->Solid_Waste Dispose_Hazardous Dispose as Hazardous Waste Liquid_Waste->Dispose_Hazardous Solid_Waste->Dispose_Hazardous Flame_Icon 🔥 Eye_Icon 👓 Glove_Icon 🧤

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.